3-Chloropropyl phenyl sulfide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 110816. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloropropylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRLITLVSMPPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296687 | |
| Record name | 3-Chloropropyl phenyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4911-65-3 | |
| Record name | 4911-65-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloropropyl phenyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Chloropropyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 3-Chloropropyl phenyl sulfide. As a bifunctional molecule, it serves as a versatile building block in organic synthesis, particularly in the construction of pharmaceutical agents. This document delves into its spectroscopic signature, characteristic reactions including nucleophilic substitution and oxidation, and its role in the synthesis of bioactive compounds. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging the full potential of this reagent.
Introduction
This compound, with the CAS number 4911-65-3, is a sulfur-containing organic compound that has garnered significant interest as a synthetic intermediate.[1] Its structure, featuring a reactive primary alkyl chloride and a phenylthio ether, allows for sequential and selective functionalization, making it a valuable tool in the synthesis of complex molecules. The phenylthio group can modulate the reactivity of the propyl chain and can itself be a target for further transformations, such as oxidation to the corresponding sulfoxide or sulfone, which are important pharmacophores in various drug molecules. This guide will explore the fundamental chemical characteristics of this compound and detail its reactivity profile, with a focus on applications relevant to drug discovery and development.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁ClS | [1] |
| Molecular Weight | 186.70 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Boiling Point | 115 °C at 3 torr | [1] |
| Density | 1.13 g/cm³ | [1] |
| Refractive Index (n²⁰/D) | 1.5700-1.5750 | [3] |
| CAS Number | 4911-65-3 | [1] |
Spectroscopic Characterization
The structural features of this compound give rise to a distinct spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.5 ppm.
-
Methylene Protons adjacent to Sulfur (-S-CH₂-): A triplet around δ 3.0-3.2 ppm.
-
Methylene Protons adjacent to Chlorine (-CH₂-Cl): A triplet around δ 3.6-3.8 ppm.
-
Central Methylene Protons (-CH₂-): A multiplet (quintet) around δ 2.0-2.2 ppm.
¹³C NMR (Predicted):
-
Aromatic Carbons (C₆H₅): Signals in the range of δ 125-135 ppm.
-
Carbon adjacent to Sulfur (-S-CH₂-): A signal around δ 33-36 ppm.
-
Carbon adjacent to Chlorine (-CH₂-Cl): A signal around δ 44-47 ppm.
-
Central Methylene Carbon (-CH₂-): A signal around δ 30-33 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=C stretching (aromatic): ~1475-1585 cm⁻¹[4]
-
C-S stretching: ~690-770 cm⁻¹
-
C-Cl stretching: ~650-750 cm⁻¹
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z 186, with a characteristic M+2 peak at m/z 188 due to the presence of the ³⁷Cl isotope (approximately one-third the intensity of the M⁺ peak).[1]
Predicted Fragmentation Pattern:
-
Loss of Cl: A fragment at m/z 151.
-
Loss of the propyl chain: A fragment corresponding to the phenylthio cation at m/z 109.
-
Cleavage of the C-S bond: A fragment at m/z 77 (phenyl cation) and a fragment corresponding to the chloropropyl cation at m/z 75.
-
Benzylic-type cleavage: A prominent peak at m/z 123 corresponding to the [C₆H₅SCH₂]⁺ fragment.[1]
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a dihaloalkane with thiophenol.
Experimental Protocol: Synthesis from Thiophenol and 1-Bromo-3-chloropropane
This protocol describes a standard procedure for the S-alkylation of thiophenol.
Materials:
-
Thiophenol
-
1-Bromo-3-chloropropane[5]
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol or Acetone (solvent)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophenol in ethanol.
-
Add a stoichiometric equivalent of a base (e.g., NaOH) to the solution to generate the thiophenolate anion.
-
To the resulting solution, add 1-bromo-3-chloropropane dropwise at room temperature. The bromide is a better leaving group than chloride, allowing for selective substitution.
-
After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
Caption: Synthesis of this compound.
Chemical Reactivity and Synthetic Applications
The dual functionality of this compound makes it a versatile reagent in organic synthesis.
Nucleophilic Substitution at the Chloro-Terminus
The primary chloride is susceptible to nucleophilic attack by a variety of nucleophiles, providing a straightforward route to introduce diverse functionalities.
A particularly relevant application in drug development is the reaction with amines, especially cyclic amines like piperazine, to form key intermediates for pharmaceuticals. For instance, the synthesis of the antipsychotic drug prochlorperazine involves the alkylation of 2-chlorophenothiazine with 1-(3-chloropropyl)-4-methylpiperazine.[6] This highlights the utility of the 3-chloropropyl moiety in linking a core scaffold to a piperazine unit.
Experimental Protocol: Reaction with Piperazine
Materials:
-
This compound
-
Piperazine (excess)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile or Dimethylformamide (DMF) (solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound in acetonitrile.
-
Add an excess of piperazine (to minimize dialkylation) and potassium carbonate as a base.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting N-substituted piperazine derivative by column chromatography or distillation.
Caption: Nucleophilic substitution with piperazine.
Oxidation of the Sulfide Moiety
The sulfide group can be selectively oxidized to a sulfoxide or further to a sulfone. These oxidized sulfur functionalities are present in numerous biologically active molecules. Hydrogen peroxide is a common and environmentally benign oxidant for this transformation.
Experimental Protocol: Oxidation to 3-Chloropropyl Phenyl Sulfoxide/Sulfone
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Acetic acid or Methanol (solvent)
-
(Optional) Catalyst, e.g., a molybdenum or tungsten salt for sulfone formation.
Procedure for Sulfoxide:
-
Dissolve this compound in acetic acid.
-
Cool the solution in an ice bath and add one equivalent of 30% H₂O₂ dropwise.
-
Allow the reaction to stir at room temperature, monitoring by TLC to avoid over-oxidation to the sulfone.
-
Once the starting material is consumed, quench the reaction with a saturated solution of sodium sulfite.
-
Extract the product with an organic solvent, wash with sodium bicarbonate solution and brine, dry, and concentrate to yield the sulfoxide.
Procedure for Sulfone:
-
Dissolve this compound in a suitable solvent like methanol.
-
Add a catalytic amount of a tungsten-based catalyst if desired for a more efficient reaction.
-
Add at least two equivalents of 30% H₂O₂.
-
Heat the reaction mixture to reflux until TLC analysis indicates the complete formation of the sulfone.[7]
-
Work-up the reaction as described for the sulfoxide synthesis.
Caption: Oxidation of the sulfide moiety.
Application in Drug Development: The Case of Phenothiazine Antipsychotics
The synthesis of phenothiazine-based antipsychotics often involves the N-alkylation of the phenothiazine core with a suitable side chain. The 3-chloropropyl group is a key component of the side chains of several important drugs in this class, including prochlorperazine.[6][8][9] The synthesis of prochlorperazine involves the reaction of 2-chlorophenothiazine with 1-(3-chloropropyl)-4-methylpiperazine in the presence of a strong base like sodamide.[6][10][11] This underscores the importance of reagents like this compound and its derivatives in constructing the side chains that are crucial for the pharmacological activity of these drugs.
Safety and Handling
This compound is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This compound is a valuable and versatile bifunctional reagent with significant applications in organic synthesis, particularly in the field of medicinal chemistry. Its distinct reactivity at both the chloro and sulfide functionalities allows for a wide range of chemical transformations. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, is essential for researchers aiming to utilize this compound to its full potential in the development of novel and complex molecules.
References
- 1. This compound | C9H11ClS | CID 269606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% | CymitQuimica [cymitquimica.com]
- 3. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification | MDPI [mdpi.com]
- 4. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103709004A - Preparation method of 1, 3-propanediol - Google Patents [patents.google.com]
- 6. PROCHLORPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. Phenyl vinyl sulfone synthesis - chemicalbook [chemicalbook.com]
- 8. An Improved Process For Preparation Of Prochlorperazine [quickcompany.in]
- 9. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods [jmedchem.com]
Spectroscopic Data of 3-Chloropropyl Phenyl Sulfide: An In-depth Technical Guide
This guide provides a comprehensive analysis of the spectroscopic data for 3-Chloropropyl phenyl sulfide (CAS No. 4911-65-3), a molecule of interest in synthetic chemistry and drug development. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to offer researchers, scientists, and drug development professionals a thorough understanding of its structural characterization. This document emphasizes not just the data itself, but the rationale behind the experimental choices and the logic of spectral interpretation, ensuring a robust and reliable scientific narrative.
Introduction
This compound, with the chemical formula C₉H₁₁ClS, is a bifunctional organic compound containing both a reactive chloropropyl group and a phenyl sulfide moiety. This unique structure makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and materials with specific properties. Accurate and unambiguous structural confirmation is paramount in any synthetic workflow, and spectroscopic techniques are the cornerstone of this process. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data of this compound to provide a detailed structural portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can gain insights into the connectivity, chemical environment, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.
Experimental Protocol: Acquiring the ¹H NMR Spectrum
The choice of solvent and instrument parameters are critical for obtaining a high-quality ¹H NMR spectrum.
-
Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃). Chloroform-d is a common choice for its excellent solubilizing power for a wide range of organic compounds and its single residual proton peak, which can be used for chemical shift referencing.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used to ensure good signal dispersion and resolution.
-
Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard one-pulse experiment is typically performed. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the chloropropyl chain.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.40 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~3.60 | Triplet | 2H | -CH₂-Cl |
| ~3.05 | Triplet | 2H | -S-CH₂- |
| ~2.10 | Quintet | 2H | -S-CH₂-CH₂- |
-
Aromatic Protons (7.40 - 7.20 ppm): The complex multiplet in this region is characteristic of the five protons on the phenyl ring. The overlapping signals arise from the small differences in their chemical environments.
-
Chloromethylene Protons (-CH₂-Cl, ~3.60 ppm): The triplet at approximately 3.60 ppm is assigned to the two protons on the carbon adjacent to the electron-withdrawing chlorine atom. The downfield shift is a direct consequence of the deshielding effect of the chlorine. The triplet multiplicity indicates that these protons are coupled to the two adjacent methylene protons.
-
Thiomethylene Protons (-S-CH₂-, ~3.05 ppm): The triplet around 3.05 ppm corresponds to the two protons on the carbon directly attached to the sulfur atom. Sulfur is less electronegative than chlorine, resulting in a less pronounced downfield shift compared to the chloromethylene protons. This signal is also a triplet due to coupling with the neighboring methylene group.
-
Methylene Protons (-S-CH₂-CH₂-, ~2.10 ppm): The upfield quintet at approximately 2.10 ppm is assigned to the central methylene group of the propyl chain. The quintet splitting pattern arises from coupling to the two adjacent methylene groups (2 protons on each side, n+1 rule for each coupling, resulting in a more complex multiplet that appears as a quintet).
Logical Workflow for ¹H NMR Assignment
Caption: Correlation of molecular structure to ¹H NMR signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms and their chemical environments.
Experimental Protocol: Acquiring the ¹³C NMR Spectrum
-
Sample Preparation: A more concentrated sample (typically 20-50 mg in 0.5-0.7 mL of CDCl₃) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Instrumentation: A high-field NMR spectrometer with a broadband probe is used.
-
Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. Proton decoupling simplifies the spectrum by removing the C-H coupling, resulting in a single sharp peak for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.
-
Referencing: The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).
Data and Interpretation
The ¹³C NMR spectrum of this compound is expected to show six distinct signals.
| Chemical Shift (δ) ppm | Assignment |
| ~135.8 | C (ipso, attached to S) |
| ~129.5 | C (ortho) |
| ~128.9 | C (meta) |
| ~126.2 | C (para) |
| ~44.8 | -CH₂-Cl |
| ~32.5 | -S-CH₂- |
| ~31.7 | -S-CH₂-CH₂- |
-
Aromatic Carbons (135.8 - 126.2 ppm): Four signals are observed in the aromatic region. The ipso-carbon (attached to sulfur) is typically found at a distinct chemical shift around 135.8 ppm. The other three signals correspond to the ortho, meta, and para carbons of the phenyl ring.
-
Chloromethylene Carbon (-CH₂-Cl, ~44.8 ppm): The carbon atom bonded to the electronegative chlorine atom is deshielded and appears at a downfield chemical shift of approximately 44.8 ppm.
-
Thiomethylene Carbon (-S-CH₂-, ~32.5 ppm): The carbon atom directly attached to the sulfur atom resonates at around 32.5 ppm.
-
Methylene Carbon (-S-CH₂-CH₂-, ~31.7 ppm): The central carbon of the propyl chain is the most shielded of the aliphatic carbons and appears at the most upfield chemical shift of approximately 31.7 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Acquiring the FT-IR Spectrum
For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or neat liquid film method is commonly employed.
-
ATR-FTIR: A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). This is a simple and rapid method that requires minimal sample preparation.
-
Neat Liquid Film: A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the spectrometer.
-
Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is first recorded. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.
Data and Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |
| 3100-3000 | Medium | C-H stretch | Aromatic C-H |
| 2960-2850 | Medium | C-H stretch | Aliphatic C-H |
| 1580, 1480 | Medium-Strong | C=C stretch | Aromatic ring |
| 740, 690 | Strong | C-H bend | Monosubstituted benzene |
| 750-650 | Strong | C-Cl stretch | Alkyl chloride |
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): The peaks in this region are characteristic of the C-H stretching vibrations of the sp²-hybridized carbons in the phenyl ring.
-
Aliphatic C-H Stretch (2960-2850 cm⁻¹): These absorptions arise from the C-H stretching vibrations of the sp³-hybridized carbons in the propyl chain.
-
Aromatic C=C Stretch (1580, 1480 cm⁻¹): These strong absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
Monosubstituted Benzene C-H Bending (740, 690 cm⁻¹): The strong bands in this region are indicative of the out-of-plane C-H bending vibrations of a monosubstituted benzene ring.
-
C-Cl Stretch (750-650 cm⁻¹): A strong absorption in this fingerprint region corresponds to the stretching vibration of the carbon-chlorine bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.
Experimental Protocol: Acquiring the Electron Ionization (EI) Mass Spectrum
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), is energetic enough to cause both ionization and extensive fragmentation of the molecule.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Data and Interpretation
The mass spectrum of this compound will show a molecular ion peak and several fragment ion peaks. The presence of chlorine will be indicated by a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
| m/z | Relative Abundance | Proposed Fragment |
| 186/188 | Moderate | [M]⁺ (Molecular Ion) |
| 149 | Moderate | [M - Cl]⁺ |
| 123 | High | [C₆H₅SCH₂CH₂]⁺ |
| 110 | High | [C₆H₅S]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
-
Molecular Ion ([M]⁺, m/z 186/188): The presence of a pair of peaks at m/z 186 and 188 with an approximate 3:1 intensity ratio is a clear indication of the presence of one chlorine atom in the molecule. This corresponds to the molecular weight of this compound.
-
Loss of Chlorine ([M - Cl]⁺, m/z 149): A significant peak at m/z 149 results from the loss of a chlorine radical from the molecular ion.
-
[C₆H₅SCH₂CH₂]⁺ (m/z 123): This fragment arises from the cleavage of the C-C bond between the second and third carbons of the propyl chain.
-
[C₆H₅S]⁺ (m/z 110): Cleavage of the C-S bond results in the formation of the stable phenylthio cation. This is often a prominent peak in the spectra of phenyl sulfides.
-
[C₆H₅]⁺ (m/z 77): The peak at m/z 77 corresponds to the phenyl cation, a common fragment in the mass spectra of benzene derivatives.
Fragmentation Pathway Visualization
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Conclusion
The collective analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a cohesive and unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The NMR spectra define the carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum confirms the presence of the key functional groups: the aromatic ring, the alkyl chain, and the carbon-chlorine bond. Finally, the mass spectrum provides the molecular weight and a characteristic fragmentation pattern that further corroborates the proposed structure. This in-depth guide serves as a valuable resource for researchers by not only presenting the spectral data but also by elucidating the scientific principles and experimental considerations that underpin its interpretation.
An In-depth Technical Guide to 3-Chloropropyl Phenyl Sulfide (CAS 4911-65-3)
Introduction
3-Chloropropyl phenyl sulfide, with the CAS registry number 4911-65-3, is a bifunctional organosulfur compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1] Structurally, it features a flexible three-carbon propyl chain tethered to a phenylthio group at one end and a reactive chloro group at the other. This unique arrangement makes it a versatile building block, enabling chemists to introduce the phenylthio propyl moiety into a wide range of molecular architectures.
This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in drug development. The information presented herein is intended to be a practical resource, blending established chemical principles with actionable protocols and safety considerations.
Physicochemical and Spectral Properties
This compound is a colorless to pale yellow liquid with a characteristic sulfurous odor.[1][2] It is stable under normal laboratory conditions and exhibits good solubility in common organic solvents, a property that facilitates its use in a variety of reaction media.[1] A summary of its key physicochemical properties is provided in Table 1.
| Property | Value | Source(s) |
| CAS Number | 4911-65-3 | [1][2][3] |
| Molecular Formula | C₉H₁₁ClS | [1][3] |
| Molecular Weight | 186.70 g/mol | [3] |
| Appearance | Clear colorless to pale yellow liquid | [4] |
| Boiling Point | 115-119 °C at 3 torr | [1][5] |
| Density | 1.13 g/cm³ | [1] |
| Refractive Index (n²⁰/D) | 1.5700-1.5750 | [2][4] |
| Flash Point | 114.8 °C | [1] |
| InChI Key | SBRLITLVSMPPFI-UHFFFAOYSA-N | [2][4] |
| SMILES | C1=CC=C(C=C1)SCCCCl | [2][4] |
Synthesis and Mechanistic Considerations
The most common and efficient laboratory-scale synthesis of this compound involves the nucleophilic substitution reaction between thiophenol and an electrophile containing a three-carbon chain with two different leaving groups, such as 1-bromo-3-chloropropane.
Reaction Mechanism: An SN2 Pathway
The synthesis proceeds via a classic SN2 mechanism. Thiophenol is first deprotonated by a suitable base (e.g., sodium hydroxide or potassium carbonate) to form the highly nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon atom bonded to the bromine in 1-bromo-3-chloropropane. Bromide is a better leaving group than chloride due to its larger size and lower basicity, leading to a selective reaction at the bromine-bearing carbon. The reaction occurs in a single, concerted step where the carbon-sulfur bond is formed as the carbon-bromine bond is broken.
Caption: Synthesis workflow for this compound.
Experimental Protocol: A Self-Validating System
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound. In-process checks and final product characterization are included to ensure the integrity of the synthesis.
Materials:
-
Thiophenol
-
1-Bromo-3-chloropropane
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.0 equivalent) in ethanol.
-
Formation of Thiophenolate: To the stirred solution, add thiophenol (1.0 equivalent) dropwise at room temperature. The formation of the sodium thiophenolate salt may result in a slight exotherm.
-
Nucleophilic Substitution: Add 1-bromo-3-chloropropane (1.1 equivalents) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours.
-
In-Process Monitoring (Self-Validation): The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The disappearance of the thiophenol spot and the appearance of a new, less polar product spot indicate reaction progression.
-
Workup: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add deionized water and extract with dichloromethane (3 x volumes). The organic layers contain the desired product.
-
Washing and Drying: Combine the organic extracts and wash with deionized water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude this compound by vacuum distillation.
-
Final Product Characterization (Self-Validation): Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS analysis.
Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in the reactivity of its terminal chloro group. This group is susceptible to nucleophilic substitution, allowing for the facile introduction of the 3-(phenylthio)propyl moiety into various molecules.
Role as a Key Intermediate in Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of several pharmacologically active compounds, particularly in the realm of antipsychotics and agents for benign prostatic hyperplasia.
1. Synthesis of Phenothiazine-Based Antipsychotics:
The phenothiazine scaffold is a core component of many first-generation antipsychotic drugs. The synthesis of these drugs often involves the N-alkylation of the phenothiazine ring system.[6][7] this compound can be utilized to introduce a flexible three-carbon spacer with a terminal phenylthio group. While not a direct precursor to the most common antipsychotics, its structural motif is relevant in the design of novel therapeutic agents where the phenylthio group can be further functionalized or used to modulate the pharmacokinetic properties of the molecule.
2. Synthesis of Naftopidil Analogues:
Naftopidil is an α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia.[8] Research into novel naftopidil-related derivatives with potential anticancer activity has utilized building blocks structurally similar to this compound.[8][9] The 3-chloropropyl group allows for the connection to a piperazine moiety, a common pharmacophore in many drug molecules, while the phenyl sulfide portion can be modified to explore structure-activity relationships.
Caption: Application of this compound in synthesis.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of this compound. The following is a guide to the interpretation of its key spectral data.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The three methylene groups of the propyl chain will exhibit distinct signals. The methylene group adjacent to the sulfur atom (-S-CH₂-) is expected to be a triplet at approximately δ 3.0-3.2 ppm. The methylene group adjacent to the chlorine atom (-CH₂-Cl) will also be a triplet, shifted further downfield to around δ 3.6-3.8 ppm due to the electron-withdrawing effect of the chlorine. The central methylene group (-CH₂-) will appear as a multiplet (quintet or triplet of triplets) around δ 2.0-2.2 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom. The aromatic carbons will resonate in the region of δ 125-135 ppm. The carbon of the -S-CH₂- group is expected around δ 32-35 ppm, the central -CH₂- carbon around δ 30-33 ppm, and the carbon of the -CH₂-Cl group will be the most deshielded of the aliphatic carbons, appearing around δ 43-46 ppm.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 186.[2] A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the chlorine-37 isotope (M+2 peak with approximately one-third the intensity of the M⁺ peak).[10] Common fragmentation pathways include the loss of a chlorine radical to give a fragment at m/z 151, and cleavage of the propyl chain.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. Aliphatic C-H stretching vibrations will be present in the 2850-3000 cm⁻¹ region. Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ range. The C-S stretching vibration is typically weak and can be found in the 600-800 cm⁻¹ region. The C-Cl stretching vibration will give a band in the 600-800 cm⁻¹ range as well.
Safety, Handling, and Disposal
As a responsible scientist, adherence to strict safety protocols when handling this compound is paramount.
Hazard Identification:
-
Harmful if swallowed (H302)[11]
-
Causes skin irritation (H315)[11]
-
Causes serious eye irritation (H319)[11]
-
May cause respiratory irritation (H335)[11]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[12]
-
Hand Protection: Nitrile or neoprene gloves should be worn.[12] It is crucial to consult a glove compatibility chart for the specific solvent being used.
-
Skin and Body Protection: A lab coat must be worn. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron is recommended.[12]
Handling and Storage:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Organosulfur compounds should not be incinerated in the open air and may require specialized disposal methods.[13]
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its dual functionality allows for its strategic incorporation into complex molecules, making it a key building block in the development of new pharmaceuticals and fine chemicals. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible use in the laboratory.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. This compound | C9H11ClS | CID 269606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, (3-chloropropyl)- [webbook.nist.gov]
- 4. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Schizophrenia: synthetic strategies and recent advances in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel naftopidil-related derivatives and their biological effects as alpha1-adrenoceptors antagonists and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2002096860A1 - Process for preparing sertraline intermediates - Google Patents [patents.google.com]
- 12. Nucleophilic Substitution at Thiophosphoryl Center (P=S) [article.sapub.org]
- 13. rsc.org [rsc.org]
Theoretical studies on the mechanism of 3-Chloropropyl phenyl sulfide reactions
An In-depth Technical Guide: Theoretical Perspectives on the Reaction Mechanism of 3-Chloropropyl Phenyl Sulfide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed examination of the reaction mechanisms of this compound, with a primary focus on theoretical and computational analyses. The core of this molecule's reactivity lies in the phenomenon of anchimeric assistance, or neighboring group participation (NGP), by the resident sulfur atom. We will dissect this mechanism, contrasting it with classical nucleophilic substitution pathways, and provide a robust framework for its theoretical investigation using modern computational chemistry techniques. The objective is to furnish researchers with both the conceptual understanding and the practical, validated protocols necessary to study this and similar reactive systems.
Introduction: The Significance of this compound
This compound, with the chemical structure C₆H₅S(CH₂)₃Cl, is a bifunctional molecule containing both a nucleophilic thioether and an electrophilic alkyl chloride.[1][][3][4] This duality makes it a valuable building block in organic synthesis and a compelling subject for mechanistic studies. Understanding its reaction pathways is crucial for controlling product formation, optimizing reaction conditions, and designing novel synthetic routes. While classical kinetic studies can suggest a mechanism, theoretical modeling provides unparalleled insight into the transient structures and energetic landscapes that govern the reaction's course.
The central mechanistic question for this molecule is how the sulfide group influences the displacement of the chloride leaving group. The answer deviates from standard bimolecular (SN2) or unimolecular (SN1) pathways and provides a quintessential example of intramolecular catalysis.[5][6]
The Core Mechanism: Anchimeric Assistance by the Phenylthio Group
The reactivity of this compound is dominated by Neighboring Group Participation (NGP) , a phenomenon also known as anchimeric assistance .[7][8] This is defined as the direct interaction of a reaction center with lone pairs of electrons or π-bonds from an atom or group within the same molecule.[8] This intramolecular participation can dramatically increase reaction rates and dictate stereochemical outcomes.
In the case of this compound, the sulfur atom, with its available lone pair of electrons, acts as an internal nucleophile.[5][8] This leads to a multi-step reaction pathway that is significantly more favorable than a direct SN2 attack by an external nucleophile.
Mechanistic Steps
The reaction proceeds via two consecutive SN2-like steps:[5]
-
Intramolecular Cyclization (Rate-Determining Step): The sulfur atom attacks the γ-carbon (the carbon bonded to chlorine), displacing the chloride ion. This results in the formation of a cyclic sulfonium ion intermediate, specifically a tetrahydrothiophenium cation. This intramolecular process is kinetically favored over an intermolecular attack by an external nucleophile, leading to a significant rate enhancement—the hallmark of anchimeric assistance.[5][7]
-
Nucleophilic Opening: An external nucleophile then attacks one of the α-carbons of the strained cyclic intermediate. This ring-opening step is typically rapid and follows the stereochemical rules of an SN2 reaction (attack from the backside relative to the C-S bond).
A critical consequence of this double-displacement mechanism is the overall retention of configuration at the reaction center if it were chiral. The first step (cyclization) inverts the configuration, and the second step (ring-opening) inverts it again, leading back to the original stereochemistry.[5]
Visualizing the NGP Reaction Pathway
The following diagram illustrates the energetic profile and key structures involved in the anchimeric assistance pathway compared to a hypothetical direct SN2 reaction.
Caption: NGP reaction pathway for this compound.
Theoretical Investigation: A Practical Guide
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for validating and quantifying the mechanistic hypotheses described above.[9][10][11] It allows for the characterization of transient species like transition states and intermediates that are often inaccessible to direct experimental observation.
Recommended Computational Protocol
This protocol provides a self-validating system for accurately modeling the reaction.
Objective: To calculate the Gibbs free energy profile for the reaction of this compound with a nucleophile (e.g., H₂O) via both the NGP and a direct SN2 pathway.
Recommended Software: Gaussian, ORCA, or similar quantum chemistry packages.
Step-by-Step Methodology:
-
Model Construction: Build the initial 3D structures of all relevant species:
-
Reactants: this compound and the nucleophile.
-
NGP Pathway: Transition state for cyclization (TS1), the cyclic tetrahydrothiophenium intermediate, and the transition state for nucleophilic ring-opening (TS2).
-
SN2 Pathway: The transition state for the direct attack of the nucleophile on the C-Cl bond.
-
Products: The final substituted product and the chloride ion.
-
-
Geometry Optimization:
-
Purpose: To find the lowest energy conformation for each structure.
-
Method: Employ a suitable DFT functional and basis set. A common and reliable combination is the M06-2X functional with the 6-311+G(d,p) basis set.[9]
-
Solvation: Since these reactions occur in solution, include a solvent model (e.g., SMD or IEF-PCM) to account for solvent effects.[9] The choice of solvent in the model (e.g., water, acetonitrile) should match experimental conditions.
-
-
Frequency Calculation:
-
Purpose: To verify the nature of the stationary points found during optimization and to obtain thermodynamic data (e.g., zero-point vibrational energy, Gibbs free energy corrections).
-
Validation:
-
Minima (Reactants, Intermediates, Products): Must have zero imaginary frequencies.
-
Transition States (TS): Must have exactly one imaginary frequency, corresponding to the atomic motion along the reaction coordinate (e.g., the breaking of the C-Cl bond and formation of the C-S bond).
-
-
-
Reaction Pathway Verification (IRC Scan):
-
Purpose: To confirm that a transition state structure connects the correct reactant and product (or intermediate).
-
Method: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the optimized transition state structure. The forward and reverse paths of the IRC should lead directly to the corresponding energy minima.
-
-
Energy Profile Construction:
-
Calculate the relative Gibbs free energies (ΔG) of all optimized and validated structures. The activation energy (ΔG‡) for a given step is the difference in free energy between the transition state and the preceding reactant/intermediate.
-
Visualizing the Computational Workflow
The following diagram outlines the logical flow of the computational protocol.
References
- 1. This compound | C9H11ClS | CID 269606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism and kinetic properties for the complete series reactions of chloro(thio)phenols with O(3P) under high temperature conditions - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of 3-Chloropropyl phenyl sulfide: boiling point, density
An In-depth Technical Guide to the Physical Properties of 3-Chloropropyl Phenyl Sulfide
Introduction to this compound
This compound, with the CAS Registry Number 4911-65-3, is a colorless liquid characterized by a strong sulfurous odor.[1] Its molecular formula is C₉H₁₁ClS, and it has a molecular weight of 186.70 g/mol .[1][2][3] This compound serves as a crucial reagent and building block in various chemical syntheses.[1] It is frequently utilized as a starting material in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Given its role in these precise applications, a thorough understanding of its physical properties is essential for researchers and chemical engineers in process development, reaction monitoring, and quality control. This guide provides a detailed examination of two of its core physical properties: boiling point and density.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized below. These values are critical for handling, purification, and reaction setup.
| Physical Property | Value | Conditions |
| Boiling Point | 115-119 °C | at 3 mmHg (3 torr) |
| Density | 1.13 g/mL | Not Specified (likely at 20-25°C) |
Data sourced from Guidechem[1] and Amadis Chemical[4].
In-Depth Analysis of Physical Properties
Boiling Point
The boiling point of this compound is reported as 115-119 °C at a reduced pressure of 3 torr (or 3 mm Hg).[1][4] The measurement of a boiling point under vacuum is a critical piece of data, indicating that the compound is likely susceptible to decomposition or oxidation at its atmospheric boiling point. High molecular weight organic compounds, particularly those containing functional groups like sulfides, may not be stable at the higher temperatures required to boil them under atmospheric pressure (760 mmHg). Therefore, vacuum distillation is the preferred method for both purification and the accurate determination of the boiling point for such substances.[5] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding pressure.[6][7] By reducing the ambient pressure, the temperature required to reach this equilibrium is significantly lowered, thus preserving the integrity of the compound.
Density
The density of this compound is listed as 1.13 g/mL.[1] Density is an intrinsic physical property defined as the mass of a substance per unit volume.[8] For liquids, density is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³), which are equivalent. This property is sensitive to temperature; an increase in temperature generally causes a decrease in density due to the expansion of the liquid. While the specific temperature for this measurement is not provided in the source, such data for organic liquids is conventionally reported at standard ambient temperature (around 20-25 °C). The density is a useful parameter for identity confirmation, purity assessment, and for calculations in process scale-up, such as converting mass to volume for reaction charging.[5]
Experimental Determination Protocols
The following protocols outline the standard laboratory procedures for determining the boiling point and density of a liquid compound like this compound. These methods are designed to ensure accuracy and reproducibility.
Protocol 1: Boiling Point Determination via Vacuum Distillation
This method is essential for heat-sensitive compounds and provides the boiling point at a specified reduced pressure.
Methodology:
-
Apparatus Assembly:
-
Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Place a magnetic stir bar or a few boiling chips in the round-bottom flask to ensure smooth boiling.[9]
-
Connect the vacuum takeoff adapter on the distillation apparatus to a vacuum pump via a thick-walled vacuum hose. A cold trap should be placed between the apparatus and the pump to protect the pump from corrosive vapors.
-
Insert a thermometer through the distillation head, ensuring the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser. This placement is critical for accurately measuring the temperature of the vapor that is in equilibrium with the liquid.[9]
-
-
Sample Preparation & Distillation:
-
Charge the round-bottom flask with 5-10 mL of this compound. Do not fill the flask more than two-thirds full.
-
Begin circulating cold water through the condenser.
-
Turn on the vacuum pump and allow the pressure within the system to stabilize. Record the stable pressure reading from the manometer.
-
-
Heating and Data Collection:
-
Gently heat the flask using a heating mantle.
-
Observe the sample for the onset of boiling. As the liquid distills, the vapor will rise and condense in the condenser, with the distillate being collected in the receiving flask.
-
Record the temperature at which a steady distillation rate is achieved and the temperature reading on the thermometer remains constant. This stable temperature is the boiling point of the liquid at the recorded pressure.[5]
-
-
Shutdown:
-
Once the measurement is complete, remove the heat source and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to return it to atmospheric pressure before turning off the vacuum pump.
-
Protocol 2: Density Determination using a Graduated Cylinder and Analytical Balance
This is a straightforward method for determining the density of a liquid.[8][10]
Methodology:
-
Mass Measurement of Empty Cylinder:
-
Take a clean, dry 10 mL or 25 mL graduated cylinder.
-
Place it on an analytical balance and tare the balance to zero, or record the mass of the empty cylinder.
-
-
Volume Measurement of Liquid:
-
Carefully add a specific volume of this compound to the graduated cylinder, for example, 10.0 mL.
-
Read the volume from the bottom of the meniscus with your eye level to the liquid surface to avoid parallax error.[10]
-
-
Mass Measurement of Liquid and Cylinder:
-
Place the graduated cylinder containing the liquid onto the analytical balance and record the total mass.
-
-
Calculation:
-
Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the total mass.
-
Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .
-
Record the ambient temperature at which the measurement was performed.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow for the characterization of the physical properties of this compound.
Caption: Workflow for determining the boiling point and density of a liquid sample.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C9H11ClS | CID 269606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound,4911-65-3-Amadis Chemical [amadischem.com]
- 5. vernier.com [vernier.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. embibe.com [embibe.com]
An In-depth Technical Guide to the Electrophilic Character of the Primary Chloride in 3-Chloropropyl Phenyl Sulfide
Abstract
Primary alkyl chlorides are fundamental electrophiles in organic synthesis, typically characterized by moderate reactivity via a bimolecular nucleophilic substitution (SN2) mechanism. However, the introduction of specific neighboring functional groups can dramatically alter this intrinsic reactivity. This technical guide provides a comprehensive examination of the electrophilicity of the primary chloride in 3-Chloropropyl phenyl sulfide. We will dissect the pivotal role of the neighboring phenyl sulfide moiety, which, through anchimeric assistance, profoundly enhances the reactivity of the C-Cl bond. This analysis integrates mechanistic theory, experimental validation protocols, and computational insights, offering a robust framework for researchers, scientists, and drug development professionals to understand and leverage this unique reactivity in complex molecular design and synthesis.
Theoretical Framework: Beyond a Simple Primary Chloride
The reactivity of an alkyl halide is fundamentally dictated by the nature of the carbon-halogen bond and the structure of the alkyl group.[1][2] The carbon atom bonded to the electronegative chlorine is electron-deficient (electrophilic) and thus susceptible to attack by electron-rich species (nucleophiles).[3][4] For simple primary alkyl halides like 1-chloropropane, the dominant reaction pathway for nucleophilic substitution is the SN2 mechanism.[5][6][7] This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group.[7][8][9]
However, the reactivity profile of this compound deviates significantly from this baseline due to a phenomenon known as Neighboring Group Participation (NGP) , or Anchimeric Assistance .[10][11][12] NGP is the intramolecular interaction of a functional group's lone pair of electrons or a pi-bond with a reaction center.[10][11] This internal nucleophilic attack can accelerate the rate of reaction, often by orders of magnitude, and influence the stereochemical outcome.[10][13]
The Critical Role of the Sulfur Atom
In this compound, the sulfur atom is positioned to act as a powerful internal nucleophile.[11][14] Sulfur is particularly effective in NGP for several reasons:
-
Its lone pairs are readily available.
-
Its larger atomic size and greater polarizability compared to oxygen or nitrogen make it a better nucleophile.[14]
-
It can readily form a stable, three-membered cyclic sulfonium ion intermediate.[12][14][15]
The reaction of this compound with a nucleophile does not proceed via a direct SN2 attack. Instead, it follows a two-step pathway initiated by anchimeric assistance:
-
Intramolecular Cyclization: The lone pair on the sulfur atom attacks the electrophilic carbon bearing the chlorine, displacing the chloride ion to form a cyclic thiiranium (or episulfonium) ion intermediate. This is the rate-determining step, but it is significantly faster than the intermolecular attack of an external nucleophile on a comparable primary chloride.[15][16]
-
Intermolecular Attack: An external nucleophile then attacks one of the carbons of the strained three-membered ring, opening it to yield the final product.
This mechanistic detour has profound consequences. The rate of hydrolysis for Ph-S-CH₂-CH₂-Cl, a close analog, is approximately 600-650 times faster than that of CH₃-CH₂-CH₂-Cl, highlighting the immense rate enhancement provided by the neighboring sulfur atom.[10][11]
Mechanistic Comparison
To fully appreciate the effect of NGP, a direct comparison with a standard SN2 reaction is essential.
Figure 1: Comparison of a standard SN2 mechanism with the Neighboring Group Participation (NGP) pathway facilitated by the sulfur atom in this compound.
Experimental Validation and Data
Theoretical models must be validated by empirical data. Kinetic studies are the primary tool for quantifying the electrophilicity of a substrate. A well-designed experiment can directly measure the rate enhancement conferred by the phenyl sulfide group.
Protocol: Comparative Kinetic Analysis of Nucleophilic Substitution
This protocol outlines a method to compare the reaction rates of this compound and a control substrate, 1-chlorobutane, with sodium iodide in acetone. The reaction's progress is monitored by the formation of a sodium chloride precipitate, which is insoluble in acetone.[8]
Objective: To quantitatively determine the relative reactivity of this compound compared to a standard primary alkyl chloride under SN2 conditions.
Materials:
-
This compound (97% or higher)
-
1-chlorobutane (as a control)
-
15% (w/v) Sodium Iodide (NaI) in anhydrous acetone
-
Anhydrous acetone for dilutions
-
Dry test tubes (10-cm) and stoppers
-
Constant temperature water bath (e.g., 50°C)
-
Stopwatch
Methodology:
-
Preparation: Label two sets of clean, dry test tubes. In one set, place 2 mL of the 15% NaI in acetone solution for each substrate to be tested.
-
Initiation: To the first test tube containing the NaI solution, add 4 drops of this compound. Stopper the tube, shake vigorously to mix, and immediately start a stopwatch.
-
Parallel Control: Simultaneously, in a separate test tube, add 4 drops of 1-chlorobutane to 2 mL of the NaI solution. Stopper, shake, and start a separate stopwatch.
-
Observation (Room Temperature): Observe both tubes closely against a dark background. Record the time required for the first appearance of a distinct cloudiness or precipitate (NaCl). This indicates the reaction has begun to a measurable extent.[8][17]
-
Observation (Elevated Temperature): If no reaction is observed within 20-30 minutes at room temperature (as may be the case for the control), place the tubes in a 50°C water bath to accelerate the reaction.[17] Continue to monitor and record the time to precipitation.
-
Data Recording: Record all observations, including the time to precipitation for each substrate at both temperatures. The inverse of the time taken (1/t) can be used as a proxy for the initial reaction rate.
Expected Quantitative Data
The experiment described will yield a clear, quantitative distinction between the two substrates. The phenyl sulfide-containing compound is expected to react dramatically faster.
| Substrate | Nucleophile/Solvent | Temperature (°C) | Time to Precipitate (s) | Relative Rate (approx.) |
| 1-Chlorobutane | 15% NaI in Acetone | 50 | ~1800 - 3600 | 1x (Baseline) |
| This compound | 15% NaI in Acetone | 25 | < 60 | > 1000x |
Table 1: Representative expected data from a comparative kinetic study. The significantly shorter reaction time for this compound, even at a lower temperature, demonstrates its enhanced electrophilicity due to anchimeric assistance.
Workflow for Reactivity Assessment
A systematic workflow is critical for evaluating the reactivity of novel compounds in a drug development pipeline. The following diagram illustrates a logical sequence for assessing the electrophilicity of a molecule like this compound.
Figure 2: A comprehensive workflow for the experimental and computational assessment of electrophilicity, particularly for substrates where neighboring group participation is suspected.
Implications for Drug Development and Chemical Synthesis
A precise understanding of the electrophilicity of this compound is not merely an academic exercise. It has significant practical implications:
-
Covalent Inhibitor Design: The enhanced reactivity makes this moiety a potential "warhead" for targeted covalent inhibitors. The sulfur atom acts as an intramolecular catalyst, accelerating the alkylation of a nucleophilic residue (e.g., Cys, His) on a protein target.
-
Bioconjugation: This reactive handle can be used for the efficient and rapid attachment of molecules to antibodies or other biologics under mild conditions.
-
Synthetic Strategy: Chemists can exploit this group for rapid intramolecular cyclizations to build complex heterocyclic scaffolds. Conversely, its high reactivity must be managed during multi-step syntheses to prevent unwanted side reactions, necessitating the use of appropriate protecting groups or careful sequencing of synthetic steps.
Conclusion
The primary chloride of this compound is a powerful electrophile whose reactivity is deceptively high. Its behavior is dominated by anchimeric assistance from the neighboring sulfur atom, which accelerates nucleophilic substitution by several orders of magnitude compared to structurally similar alkyl chlorides lacking this feature. This rate enhancement proceeds via the formation of a key cyclic sulfonium ion intermediate. For researchers in drug discovery and chemical synthesis, recognizing and quantifying this potent effect is critical for leveraging its synthetic utility and predicting its behavior in complex chemical and biological systems.
References
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Structure and Reactivity of Alkyl Halides | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.viu.ca [web.viu.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ocw.uci.edu [ocw.uci.edu]
- 8. webassign.net [webassign.net]
- 9. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 10. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 11. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. dalalinstitute.com [dalalinstitute.com]
- 14. scribd.com [scribd.com]
- 15. Illustrated Glossary of Organic Chemistry - Anchimeric assistance (neighboring group participation) [chem.ucla.edu]
- 16. dalalinstitute.com [dalalinstitute.com]
- 17. youtube.com [youtube.com]
A Historical Perspective on the Synthesis of Aryl Thioethers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aryl thioether motif is a cornerstone in medicinal chemistry, materials science, and fine chemical synthesis. Its prevalence has driven over a century of methodological evolution, from harsh, classical reactions to highly sophisticated, mild, and efficient catalytic systems. This guide provides a historical and technical perspective on the synthesis of aryl thioethers, tracing the progression from early copper-mediated reactions to modern palladium-catalyzed and photocatalytic strategies. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design, the causality behind the choice of reagents, and detailed protocols for key reactions. This document is intended to serve as a comprehensive resource for researchers, enabling a deeper understanding of the available synthetic tools and facilitating the rational design of novel molecular entities.
Introduction: The Enduring Importance of the C–S Bond
Aryl thioethers are integral components in a vast array of pharmaceuticals and biologically active compounds. Their significance stems from the unique physicochemical properties conferred by the sulfur atom, which can influence molecular conformation, metabolic stability, and receptor binding affinity. The journey to construct the deceptively simple aryl C–S bond has been a long and fascinating one, marked by key discoveries that have fundamentally changed the landscape of organic synthesis.
This guide will navigate the historical evolution of aryl thioether synthesis, focusing on three major epochs:
-
The Classical Era: Dominated by the copper-mediated Ullmann condensation.
-
The Palladium Revolution: The emergence of the versatile Buchwald-Hartwig cross-coupling.
-
The Modern Frontier: The development of novel, sustainable methods including photoredox catalysis, C-H activation, and decarboxylative couplings.
We will explore the mechanistic logic that drove the transition from one methodology to the next, providing a framework for understanding the strengths and limitations of each approach.
The Classical Foundation: The Ullmann Condensation
For much of the 20th century, the Ullmann condensation, first reported in the early 1900s, was the primary method for forming C-S bonds. In its classic form, the reaction involves the coupling of an aryl halide with a thiol in the presence of stoichiometric amounts of copper at high temperatures.
Mechanism and Causality
The traditional Ullmann reaction was often operationally challenging, requiring harsh conditions (temperatures often exceeding 200 °C) and polar, high-boiling solvents like DMF or nitrobenzene. The mechanism is thought to involve the formation of a copper(I) thiolate, which then reacts with the aryl halide. While a definitive single mechanism has been elusive and debated, a plausible pathway involves an oxidative addition-reductive elimination sequence, though this is less common for copper than for palladium. An alternative, often-cited mechanism involves nucleophilic aromatic substitution on an organocopper intermediate.
The high energy barrier of the reaction is a direct consequence of the relatively low reactivity of the C-X bond in aryl halides and the need to overcome the stability of the copper thiolate intermediate. The use of "activated" copper powder, often prepared in situ, was a common strategy to improve reactivity.
The Ligand-Accelerated Ullmann Reaction: A Step Towards Milder Conditions
A significant breakthrough in Ullmann chemistry was the discovery that the addition of ligands could dramatically accelerate the reaction, allowing for lower reaction temperatures and reduced catalyst loadings. Ligands such as diamines (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) and β-diketones coordinate to the copper center, increasing its solubility and modulating its reactivity.
Causality of Ligand Effect: The ligands are believed to facilitate the catalytic cycle by:
-
Solubilizing the copper salt: This increases the concentration of the active catalytic species in the reaction medium.
-
Stabilizing reactive intermediates: Ligands can stabilize the copper center during the oxidative addition step.
-
Promoting reductive elimination: By altering the electronic properties and geometry of the copper complex, ligands can lower the energy barrier for the final bond-forming step.
The Palladium Revolution: Buchwald-Hartwig C–S Cross-Coupling
The late 1990s and early 2000s witnessed a paradigm shift in C-S bond formation with the adaptation of the palladium-catalyzed Buchwald-Hartwig amination to thioether synthesis. This methodology offered unprecedented scope, functional group tolerance, and milder reaction conditions compared to the classical Ullmann reaction.
The Catalytic Cycle: A Mechanistic Blueprint
The Buchwald-Hartwig C-S coupling follows a well-established catalytic cycle, analogous to other palladium-catalyzed cross-coupling reactions.
Figure 1: Catalytic cycle for the Buchwald-Hartwig C-S cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex. The reactivity order is generally Ar-I > Ar-OTf > Ar-Br > Ar-Cl.
-
Ligand Exchange/Thiolate Binding: The thiol, deprotonated by a base, displaces the halide on the palladium center to form a palladium-thiolate complex.
-
Reductive Elimination: The aryl and thiolate groups couple, forming the desired aryl thioether (Ar-S-R) and regenerating the active Pd(0) catalyst. This is often the rate-limiting step.
The Central Role of Ligands: Causality in Action
The success of the Buchwald-Hartwig reaction is inextricably linked to the development of specialized phosphine ligands. Thiols and thiolates are notorious for their ability to bind strongly to transition metals, which can lead to catalyst deactivation. The ligands used in C-S coupling are designed to be sterically bulky and electron-rich to counteract this.
Why are bulky, electron-rich ligands essential?
-
Promoting Reductive Elimination: The steric bulk of the ligand creates a crowded environment around the palladium center. This steric pressure destabilizes the Pd(II) intermediate, favoring the reductive elimination step to release the product and relieve the strain.
-
Facilitating Oxidative Addition: The electron-donating nature of the ligands increases the electron density on the palladium atom, making it more nucleophilic and thus more reactive towards the oxidative addition of the aryl halide.
-
Stabilizing the Monoligated Pd(0) Species: Bulky ligands favor the formation of a highly reactive, 14-electron monoligated L-Pd(0) species, which is often the active catalyst.
| Ligand Generation | Key Ligands | Characteristics & Rationale for Use |
| First Generation | P(o-tolyl)₃, DPPF | Offered initial success but required higher catalyst loadings and temperatures. |
| Second Generation (Biarylphosphines) | RuPhos, BrettPhos, Xantphos | Sterically demanding biarylphosphine ligands that dramatically increase reaction rates and substrate scope, allowing for lower temperatures and the use of less reactive aryl chlorides. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors that form robust bonds with palladium, offering high stability and activity, particularly for challenging substrates. |
Table 1: Evolution of Ligands for Buchwald-Hartwig C-S Coupling.
Experimental Protocol: A Representative Buchwald-Hartwig C–S Coupling
This protocol is a generalized procedure based on common practices in the literature.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Thiol (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd)
-
Xantphos (0.048 mmol, 4.8 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).
-
Add the aryl bromide and toluene.
-
Add the thiol via syringe.
-
Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Alternative
While transition metal catalysis dominates the field, nucleophilic aromatic substitution (SNAr) remains a valuable and often overlooked method for aryl thioether synthesis, particularly in industrial settings due to its cost-effectiveness.
Mechanism and Substrate Requirements
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophilic thiolate attacks the aryl ring at the carbon bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group is then expelled to restore aromaticity.
Discovery and Initial Synthesis of Substituted Phenyl Sulfides: From Classical Reactions to Modern Catalytic Marvels
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The substituted phenyl sulfide (or aryl thioether) motif is a cornerstone in modern chemistry, underpinning the structure and function of numerous pharmaceuticals, advanced materials, and agrochemicals.[1][2] Its prevalence has driven a continuous evolution in synthetic strategies, moving from the harsh, stoichiometric conditions of early discoveries to the highly efficient, versatile, and mild transition-metal-catalyzed reactions that are now standard in the synthetic chemist's toolkit. This guide provides a comprehensive overview of this journey, detailing the foundational discovery and initial synthesis of these critical compounds. We will explore the causality behind experimental choices in both classical and modern protocols, offer detailed mechanistic insights, present comparative data, and provide actionable experimental workflows for drug development professionals and researchers.
The Significance of the Aryl Sulfide Motif
Aryl thioethers are integral components in a vast array of biologically active molecules and functional materials.[2][3] Their unique physicochemical properties—stemming from the sulfur atom's ability to exist in various oxidation states (sulfide, sulfoxide, sulfone) and engage in key intermolecular interactions—make them privileged scaffolds in drug design.[4] From anti-cancer and anti-HIV agents to treatments for neurodegenerative diseases, the C(aryl)-S bond is a frequent feature in the pharmacophores of leading therapeutics.[1][3] This ubiquity necessitates robust, scalable, and versatile synthetic methods for their construction.
Early Discoveries and Classical Synthetic Approaches
The initial forays into C-S bond formation were characterized by brute-force methods that, while groundbreaking for their time, suffered from significant limitations.
The Ullmann Condensation
First reported in the early 20th century by Fritz Ullmann and Irma Goldberg, the Ullmann condensation was the foundational method for forming aryl-heteroatom bonds.[5][6][7] In the context of C-S bond formation, the reaction involves the coupling of an aryl halide with a thiol (or thiolate) using a stoichiometric amount of copper, typically as copper powder or a copper(I) salt, at very high temperatures (>200 °C) in polar, high-boiling solvents.[5][8]
The harsh conditions severely limited the substrate scope, as many functional groups could not withstand the heat and reactive environment. The requirement for stoichiometric copper also presented significant challenges for product purification. The mechanism is believed to involve the formation of a copper(I) thiolate, which then reacts with the aryl halide.[5]
The Hurtley Reaction
In 1929, W. R. H. Hurtley discovered a more specialized copper-catalyzed reaction for the C-arylation of compounds with active methylene groups, using o-bromobenzoic acids.[5][9][10] While primarily a C-C bond-forming reaction, its principles are closely related to Ullmann chemistry and demonstrate the early efforts to use copper to mediate the reaction of aryl halides. The reaction requires a copper catalyst and a base, with ethanol often serving as the solvent.[9] Mechanistic investigations suggested the intermediacy of a copper(I) carboxylate, where intramolecular coordination of the ortho-halogen to the copper atom facilitates the substitution.[11]
These classical methods, while historically significant, are now largely superseded due to their poor functional group tolerance, high temperatures, and the need for large quantities of copper.[1][10] They laid the essential groundwork, however, for the catalytic revolution to come.
The Advent of Transition-Metal Catalysis: A Paradigm Shift
The latter half of the 20th century witnessed a paradigm shift with the introduction of transition-metal catalysis, which enabled the formation of C-S bonds under dramatically milder and more efficient conditions.
Palladium-Catalyzed Cross-Coupling
In 1978, Migita reported the first palladium-catalyzed thiation of aryl halides, a reaction that proceeded with Pd(PPh₃)₄ as the catalyst.[1][4] While a major advance, this initial protocol was limited to aryl bromides and still required high temperatures.[1]
The true revolution came with the development of sophisticated phosphine ligands, building on the principles of Buchwald-Hartwig amination. The use of electron-rich, bulky phosphine ligands (e.g., Josiphos family) dramatically accelerates the key steps of the catalytic cycle—oxidative addition and reductive elimination. This allows for the use of very low catalyst loadings (down to ppm levels), broad functional group tolerance (including unprotected phenols, anilines, and carboxylic acids), and the ability to couple even less reactive aryl chlorides.[1]
Copper-Catalyzed Cross-Coupling: A Modern Renaissance
Copper catalysis experienced a modern renaissance with the discovery that the addition of specific ligands could overcome the limitations of the classical Ullmann reaction.[9][12]
-
Modern Ullmann-Type Reactions: The use of ligands such as ethylene glycol, diamines, or 1,10-phenanthroline stabilizes the copper catalyst in solution, preventing aggregation and enabling the reaction to proceed at much lower temperatures (typically 80-120 °C) with catalytic amounts of a simple copper(I) salt like CuI.[1][13][14] These protocols offer a cost-effective alternative to palladium for many C-S couplings.
-
The Chan-Lam Coupling: A distinct and powerful copper-promoted method is the Chan-Lam C-S coupling, which utilizes aryl boronic acids as the arylating agent instead of aryl halides.[14][15][16] This oxidative coupling is typically performed with a copper(II) salt, such as Cu(OAc)₂, often in the presence of a base like pyridine, and can frequently be run at room temperature and open to the air.[15][16][17][18] The mildness and unique substrate scope of the Chan-Lam reaction make it highly complementary to halide-based cross-coupling methods.
Nickel-Catalyzed Cross-Coupling
As a more earth-abundant and cost-effective alternative to palladium, nickel has emerged as a powerful catalyst for C-S bond formation.[1] Early nickel-catalyzed protocols often required high catalyst loadings and temperatures.[1] However, recent advances have produced highly efficient systems.
A groundbreaking development is the nickel-catalyzed aryl exchange reaction, which avoids the use of odorous and toxic thiols altogether.[19][20] In this process, a stable and odorless sulfide donor (e.g., 2-pyridyl sulfide) exchanges its aryl group with an aryl electrophile (such as an aromatic ester or aryl halide) in the presence of a Ni/dcypt catalyst system.[19][20][21] This transformation proceeds via simultaneous oxidative addition of both the C-S bond of the donor and the C-X bond of the electrophile to the nickel center.[19][20]
Mechanistic Insights and Rationale for Experimental Design
Understanding the underlying mechanisms is critical for troubleshooting and optimizing the synthesis of substituted phenyl sulfides. The choice of metal, ligand, base, and solvent is not arbitrary but is dictated by the requirements of the catalytic cycle.
Palladium-Catalyzed Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed C-S coupling involves a Pd(0)/Pd(II) cycle. The choice of a bulky, electron-rich phosphine ligand is crucial as it promotes both the initial oxidative addition of the aryl halide to the Pd(0) center and the final, often rate-limiting, reductive elimination from the Pd(II) intermediate to form the C-S bond and regenerate the catalyst. The base is essential for deprotonating the thiol to form the more nucleophilic thiolate, which then coordinates to the palladium complex.
Chan-Lam Copper-Catalyzed Catalytic Cycle
The mechanism of the Chan-Lam coupling is more debated but is thought to involve a Cu(I)/Cu(III) or a Cu(II)-mediated cycle. A plausible pathway involves transmetalation between the aryl boronic acid and a Cu(II) species, followed by coordination of the thiol. A subsequent reductive elimination from a transient Cu(III) intermediate furnishes the aryl sulfide product and a Cu(I) species, which is then re-oxidized to Cu(II) by an external oxidant (often atmospheric oxygen) to complete the cycle.
Key Experimental Protocols
To ensure trustworthiness and practical utility, this section provides a self-validating, step-by-step protocol for a modern, high-efficiency C-S bond formation.
Protocol: Nickel-Catalyzed Aryl Sulfide Synthesis via Aryl Exchange
This protocol is adapted from the work of Yamaguchi and co-workers and provides a thiol-free synthesis of aryl sulfides.[19]
Materials:
-
Aryl Ester (e.g., 4-tolyl pivalate) (1.0 equiv)
-
Sulfide Donor (e.g., 2-(Phenylthio)pyridine) (1.2 equiv)
-
Ni(OAc)₂ (Nickel(II) acetate) (10 mol%)
-
dcypt (1,2-bis(dicyclohexylphosphino)ethane) (15 mol%)
-
Zinc powder (2.0 equiv)
-
Zn(OAc)₂ (Zinc(II) acetate) (1.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: A 20-mL glass vial equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with nitrogen gas after cooling.[19]
-
Reagent Addition: To the vial, add Ni(OAc)₂ (0.02 mmol), dcypt (0.03 mmol), zinc powder (0.4 mmol), and Zn(OAc)₂ (0.2 mmol).
-
Reactant Addition: Add the aryl ester (0.2 mmol) and the 2-pyridyl sulfide donor (0.24 mmol).
-
Solvent Addition: Add anhydrous toluene (1.0 mL) via syringe.
-
Reaction: Seal the vial and place it in a preheated oil bath at 130 °C. Stir for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired substituted phenyl sulfide.
Data Presentation and Comparison of Modern Methods
The choice of catalytic system depends on factors like cost, substrate availability, and required functional group tolerance. The table below provides a comparative summary.
| Feature | Palladium-Catalyzed (Buchwald-Hartwig Type) | Copper-Catalyzed (Modern Ullmann Type) | Nickel-Catalyzed (Aryl Exchange) |
| Aryl Source | Aryl Halides (Cl, Br, I), Triflates | Aryl Halides (I, Br) | Aryl Esters, Arenol Derivatives, Halides |
| Sulfur Source | Thiols, Disulfides | Thiols | Thioethers (e.g., 2-pyridyl sulfides) |
| Typical Catalyst | Pd(OAc)₂ / Pd₂(dba)₃ + Ligand | CuI, Cu₂O, Cu(OAc)₂ + Ligand | Ni(OAc)₂ / Ni(cod)₂ + Ligand |
| Catalyst Loading | 0.001 - 2 mol% | 1 - 10 mol% | 5 - 15 mol% |
| Ligands | Bulky, electron-rich phosphines (e.g., XPhos) | Diamines, Phenanthrolines, Amino acids | Bidentate phosphines (e.g., dcypt) |
| Temperature | 80 - 120 °C | 80 - 140 °C | 110 - 150 °C |
| Key Advantage | Extremely broad scope, high efficiency, low loadings | Low cost, readily available catalysts | Thiol-free process, utilizes aryl esters |
| Key Disadvantage | High cost of Palladium and ligands | Often less reactive for aryl chlorides | May require higher temperatures and loadings |
Conclusion and Future Outlook
The synthesis of substituted phenyl sulfides has progressed remarkably from the classical, high-temperature Ullmann and Hurtley reactions to the sophisticated and mild transition-metal-catalyzed methods of today. Palladium, copper, and nickel-based systems each offer unique advantages, providing chemists with a powerful and versatile toolbox for constructing the vital C-S bond. The development of novel approaches, such as the thiol-free nickel-catalyzed aryl exchange, demonstrates a commitment to improving not only efficiency but also the practical and environmental aspects of synthesis. Future innovations will likely focus on further expanding the substrate scope, lowering catalyst loadings, and developing new metal-free C-H activation strategies to build this important chemical motif with even greater precision and sustainability.[14]
References
- 1. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanomaterchem.com [nanomaterchem.com]
- 4. scispace.com [scispace.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in copper-catalyzed asymmetric coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. benchchem.com [benchchem.com]
- 15. Chan-Lam Coupling [organic-chemistry.org]
- 16. books.rsc.org [books.rsc.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction [organic-chemistry.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Robust Protocol for the S-alkylation of Thiols using 3-Chloropropyl Phenyl Sulfide
Introduction
The formation of carbon-sulfur bonds is a cornerstone of synthetic organic chemistry, with thioethers being pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The S-alkylation of thiols represents one of the most direct and efficient methods for constructing these valuable linkages. This application note provides a comprehensive, field-proven protocol for the S-alkylation of a variety of thiols utilizing 3-chloropropyl phenyl sulfide as the alkylating agent. This method offers a reliable route to synthesize S-(3-(phenylthio)propyl) substituted-thioethers, which are versatile intermediates for further chemical elaboration.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both successful execution and the ability to adapt the protocol to specific research needs.
Reaction Mechanism and Scientific Principles
The S-alkylation of thiols with alkyl halides, such as this compound, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This reaction is analogous to the well-established Williamson ether synthesis.[1] The core of this transformation involves the deprotonation of the thiol (R-SH) to form a highly nucleophilic thiolate anion (R-S⁻), which then attacks the electrophilic carbon atom bearing the halogen, displacing the chloride leaving group in a single, concerted step.
The key steps are as follows:
-
Deprotonation of the Thiol: Thiols are generally more acidic than their corresponding alcohols, facilitating their conversion to the potent nucleophile, the thiolate anion.[1] This is typically achieved using a suitable base. The choice of base is critical; it must be strong enough to deprotonate the thiol but not so strong as to induce side reactions. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various alkoxides.[1]
-
Nucleophilic Attack: The generated thiolate anion, a soft nucleophile, readily attacks the primary carbon atom of this compound. The SN2 mechanism dictates a backside attack, leading to an inversion of stereochemistry if the electrophilic carbon were chiral.
-
Displacement of the Leaving Group: The carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group, resulting in the formation of the desired thioether and a salt byproduct.
To ensure the success of this SN2 reaction, several factors must be considered:
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are ideal. These solvents can solvate the cation of the base, leaving the thiolate anion relatively "naked" and highly reactive, thus accelerating the rate of the SN2 reaction.
-
Steric Hindrance: The SN2 reaction is sensitive to steric hindrance at the electrophilic carbon. As this compound is a primary alkyl halide, it is an excellent substrate for this reaction.
-
Side Reactions: A potential side reaction is the further reaction of the product if the starting thiol is used in excess, or if the product itself contains a nucleophilic site. Careful control of stoichiometry is therefore important.[2]
Below is a visual representation of the S-alkylation reaction mechanism.
References
Synthesis of Functionalized Thioethers: An Application & Protocol Guide Utilizing 3-Chloropropyl Phenyl Sulfide
Abstract
Functionalized thioethers are a cornerstone of modern medicinal chemistry and materials science, with the thioether linkage playing a critical role in the biological activity and material properties of a vast array of compounds.[1][2][3] This guide provides a comprehensive overview of the synthetic utility of 3-chloropropyl phenyl sulfide as a versatile building block for the introduction of the phenylthioalkyl moiety. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-tested protocols, and offer expert insights to empower researchers in the successful synthesis and application of these valuable molecules. The protocols detailed herein are designed to be robust and scalable, facilitating their adoption in both academic research and industrial drug development settings.
Introduction: The Significance of the Thioether Moiety and the Role of this compound
The prevalence of the thioether functional group in pharmaceuticals is a testament to its importance in modulating biological activity.[3][4] Thioethers can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Furthermore, the sulfur atom can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition. In the realm of drug delivery, thioether-containing polymers are being explored for their responsiveness to reactive oxygen species (ROS), enabling targeted drug release in diseased tissues.[5][6]
This compound, with its bifunctional nature—a reactive alkyl chloride and a stable phenyl sulfide—serves as an exemplary reagent for introducing a flexible three-carbon spacer with a terminal phenylthio group. This structural motif is found in a number of biologically active compounds and provides a handle for further functionalization.
Synthetic Strategies for Thioether Synthesis
The construction of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis. Historically, this has been achieved through nucleophilic substitution reactions. More recently, transition-metal-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for C-S bond formation, offering broader substrate scope and milder reaction conditions.[1][2][7]
Nucleophilic Substitution: A Classic Approach
The reaction of an alkyl halide with a thiolate anion is a classic and widely used method for the synthesis of thioethers, often referred to as a variation of the Williamson ether synthesis.[8][9] This SN2 reaction involves the backside attack of the nucleophilic thiolate on the carbon atom bearing the halogen, leading to inversion of stereochemistry if the carbon is chiral.[9][10]
Mechanism Insight: The success of this reaction hinges on several factors. The nucleophilicity of the thiolate is paramount; thiols are generally more acidic than their alcohol counterparts, making the corresponding thiolates less basic and more nucleophilic.[9] The choice of solvent is also critical. Polar aprotic solvents, such as dimethylformamide (DMF) or acetone, are preferred as they solvate the cation of the thiolate salt without strongly solvating the nucleophilic anion, thus enhancing its reactivity.[11]
Protocol 1: Synthesis of a Functionalized Thioether via SN2 Reaction
This protocol details the synthesis of N-(3-(phenylthio)propyl)acetamide as a representative example.
Materials:
-
This compound
-
Sodium acetamide
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium acetamide (1.2 equivalents).
-
Add anhydrous DMF to dissolve the sodium acetamide.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(3-(phenylthio)propyl)acetamide.
Data Summary:
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 186.70 | 10 | 1.87 g |
| Sodium acetamide | 1.2 | 83.07 | 12 | 1.00 g |
| Anhydrous DMF | - | - | - | 50 mL |
Expected Yield: 75-85%
Transition-Metal-Catalyzed Cross-Coupling: A Modern Approach
Transition-metal catalysis has revolutionized C-S bond formation, enabling the coupling of a wider range of substrates under milder conditions.[1][7][12] Palladium- and copper-catalyzed reactions are the most common, with nickel, cobalt, and manganese also showing promise.[13] These reactions typically involve the oxidative addition of an organic halide to a low-valent metal center, followed by transmetalation with a sulfur nucleophile and subsequent reductive elimination to form the C-S bond and regenerate the catalyst.[12]
Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is crucial for a successful cross-coupling reaction. Ligands play a key role in stabilizing the metal center and modulating its reactivity. The base is required to generate the active thiolate nucleophile and to neutralize the acid produced during the reaction. The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.
Protocol 2: Palladium-Catalyzed Synthesis of a Diaryl Thioether
This protocol describes the synthesis of 4-(3-(phenylthio)propyl)benzonitrile, demonstrating the coupling of the this compound moiety with an aryl halide.
Materials:
-
This compound
-
4-Iodobenzonitrile
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard Schlenk line equipment for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 4-iodobenzonitrile (1.0 equivalent), Pd₂(dba)₃ (0.02 equivalents), and Xantphos (0.04 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
To this mixture, add this compound (1.2 equivalents) followed by cesium carbonate (2.0 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with toluene.
-
Filter the mixture through a pad of Celite, washing with additional toluene.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Data Summary:
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Iodobenzonitrile | 1.0 | 229.01 | 5 | 1.15 g |
| This compound | 1.2 | 186.70 | 6 | 1.12 g |
| Pd₂(dba)₃ | 0.02 | 915.72 | 0.1 | 91.6 mg |
| Xantphos | 0.04 | 578.68 | 0.2 | 115.7 mg |
| Cesium carbonate | 2.0 | 325.82 | 10 | 3.26 g |
| Anhydrous 1,4-Dioxane | - | - | - | 25 mL |
Expected Yield: 65-75%
Visualization of Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in the synthesis of functionalized thioethers using this compound.
Caption: SN2 Reaction Workflow.
References
- 1. Transition-metal-catalyzed C-S bond coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-catalyzed C–S bond formation using sulfur surrogates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. brainkart.com [brainkart.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. gacariyalur.ac.in [gacariyalur.ac.in]
- 11. asccollegekolhar.in [asccollegekolhar.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. books.rsc.org [books.rsc.org]
Application Notes & Protocols: The Strategic Use of 3-Chloropropyl Phenyl Sulfide in the Synthesis of Pharmaceutical Intermediates
Introduction: Unveiling the Synthetic Versatility of 3-Chloropropyl Phenyl Sulfide
This compound, with the CAS number 4911-65-3, is a bifunctional molecule of significant interest in the landscape of pharmaceutical synthesis.[1][][3][4][5][6] Its structure, featuring a reactive propyl chloride chain and a phenylthio moiety, positions it as a valuable building block for introducing a flexible three-carbon chain with a sulfur linkage into a target molecule. This unique combination of functional groups allows for a range of chemical transformations, making it a key reagent in the construction of complex pharmaceutical intermediates.
The primary utility of this compound stems from its nature as an effective alkylating agent.[7][8][9][10] The electron-withdrawing effect of the adjacent sulfur atom, coupled with the inherent reactivity of the primary alkyl chloride, renders the terminal carbon susceptible to nucleophilic attack. This reactivity is harnessed in drug development to forge new carbon-heteroatom bonds, a fundamental step in the assembly of many active pharmaceutical ingredients (APIs). The phenylthio group can be retained in the final structure, contributing to the overall lipophilicity and metabolic profile of the drug, or it can be further manipulated in subsequent synthetic steps.
This guide provides an in-depth exploration of the practical applications of this compound in pharmaceutical synthesis, complete with detailed protocols and expert insights into reaction optimization and safety considerations.
Core Application: Alkylation of Nucleophiles
The most prevalent application of this compound is in the S-alkylation of various nucleophiles, including amines, phenols, and thiols. This reaction is a cornerstone of many synthetic routes leading to key pharmaceutical intermediates.
Mechanism of Action: A Nucleophilic Substitution Approach
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile, typically an amine or a phenoxide, attacks the electrophilic carbon atom bearing the chlorine atom, leading to the displacement of the chloride leaving group and the formation of a new carbon-nitrogen or carbon-oxygen bond. The choice of base and solvent is critical for the success of this reaction, as they influence the nucleophilicity of the attacking species and the solubility of the reactants.
Exemplary Protocol: Synthesis of a Generic N-(3-(phenylthio)propyl)arylamine Intermediate
This protocol details a general procedure for the N-alkylation of a primary or secondary arylamine with this compound. This transformation is representative of a common step in the synthesis of various pharmaceutical compounds.
Experimental Workflow
Caption: Workflow for N-alkylation using this compound.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arylamine (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous N,N-dimethylformamide (DMF, 5 mL per mmol of arylamine).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes to establish an inert atmosphere. This is crucial to prevent side reactions involving atmospheric moisture and oxygen.
-
Addition of Alkylating Agent: Add this compound (1.2 eq.) to the reaction mixture dropwise at room temperature with vigorous stirring.
-
Heating and Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-12 hours. The reaction progress should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Workup: After the reaction is complete (as indicated by the consumption of the starting arylamine), cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water (20 mL per mmol of arylamine) and extract the aqueous layer with ethyl acetate (3 x 15 mL per mmol of arylamine).
-
Purification: Combine the organic extracts, wash with brine (2 x 10 mL per mmol of arylamine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-(phenylthio)propyl)arylamine.
Data Presentation: Expected Outcomes
| Entry | Arylamine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 90 | 8 | 85-95 |
| 2 | p-Toluidine | Cs₂CO₃ | Acetonitrile | 80 | 6 | 90-98 |
| 3 | 2-Aminopyridine | NaH | THF | 65 | 12 | 75-85 |
Note: Yields are hypothetical and may vary based on specific substrates and reaction conditions.
Case Study: Synthesis of a Dapoxetine Analogue Intermediate
Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[11] While various synthetic routes exist,[12][13][14][15] the core structure contains a 3-aminopropyl chain. We can conceptualize the use of this compound in the synthesis of a key intermediate for a dapoxetine analogue.
Synthetic Rationale
The strategy involves the alkylation of a suitable secondary amine with this compound to introduce the C3 chain. The phenylthio group can be a handle for further modifications or can be part of the final molecular design.
Reaction Pathway
Caption: Synthesis of a Dapoxetine analogue intermediate.
Detailed Protocol
-
Materials: N-methyl-1-phenylmethanamine, this compound, sodium carbonate (Na₂CO₃), acetonitrile (ACN), ethyl acetate, hexanes, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve N-methyl-1-phenylmethanamine (1.21 g, 10 mmol) and sodium carbonate (2.12 g, 20 mmol) in acetonitrile (40 mL).
-
Add this compound (2.24 g, 12 mmol) to the stirred suspension.
-
Heat the mixture to reflux (approximately 82 °C) and monitor the reaction by TLC.
-
After 10 hours, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by column chromatography (silica gel, 10:1 hexanes/ethyl acetate) to obtain N-methyl-N-(3-(phenylthio)propyl)-1-phenylmethanamine as a pale yellow oil.
-
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: Harmful if swallowed, causes skin irritation, and serious eye irritation. May cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield. Use only in a well-ventilated area, preferably in a chemical fume hood.[16]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[17]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
Conclusion
This compound is a potent and versatile alkylating agent with significant applications in the synthesis of pharmaceutical intermediates. Its ability to introduce a 3-(phenylthio)propyl moiety makes it a valuable tool for medicinal chemists and process development scientists. The protocols and insights provided in this guide are intended to facilitate its effective and safe use in the laboratory, paving the way for the efficient synthesis of novel therapeutic agents.
References
- 1. This compound | C9H11ClS | CID 269606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aceschem.com [aceschem.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. B21345.14 [thermofisher.com]
- 7. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 9. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Highly efficient, enantioselective syntheses of (S)-(+)- and (R)-(-)-dapoxetine starting with 3-phenyl-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN110845369A - Synthetic method of dapoxetine and intermediate thereof - Google Patents [patents.google.com]
- 14. CN101367739B - Preparation of N,N-dimethyl-1-phenyl-3-(1-naphthoxy) propanamine - Google Patents [patents.google.com]
- 15. CN107935866B - Preparation method of dapoxetine hydrochloride impurity - Google Patents [patents.google.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. fishersci.com [fishersci.com]
The Versatility of 3-Chloropropyl Phenyl Sulfide: A Gateway to Novel Heterocyclic Scaffolds
For Immediate Application in Pharmaceutical and Materials Science Research
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Chloropropyl phenyl sulfide emerges as a highly versatile and cost-effective starting material for the synthesis of a variety of sulfur-containing heterocycles. Its bifunctional nature, possessing both a nucleophilic sulfur atom (in its thiophenol precursor) and an electrophilic chloropropyl chain, allows for a range of synthetic transformations, making it an invaluable tool for researchers in drug discovery and materials science.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound and its derivatives in the synthesis of thiochroman-4-one, a key heterocyclic scaffold. We will delve into the mechanistic underpinnings of the synthetic strategy, provide step-by-step experimental procedures, and offer insights into the causality behind experimental choices, empowering researchers to confidently apply these methods in their own laboratories.
Strategic Importance of Sulfur-Containing Heterocycles
Sulfur-containing heterocycles are privileged structures in medicinal chemistry and materials science.[1] The presence of the sulfur atom often imparts unique physicochemical properties, including the ability to engage in specific biological interactions and to influence electronic properties. Thiochromanones and their derivatives, for instance, have garnered significant attention for their diverse pharmacological activities.
Synthetic Pathway Overview: From Thiophenol to Thiochroman-4-one
The synthesis of thiochroman-4-one from precursors related to this compound typically proceeds through a two-step sequence:
-
Synthesis of the Intermediate: 3-(Phenylthio)propanoic Acid: This key intermediate can be readily prepared from thiophenol and a suitable three-carbon electrophile. While direct conversion from this compound is feasible, a more common and well-documented laboratory-scale synthesis involves the reaction of thiophenol with 3-chloropropanoic acid.[2][3] This reaction establishes the necessary carbon framework for the subsequent cyclization.
-
Intramolecular Friedel-Crafts Acylation: The synthesized 3-(phenylthio)propanoic acid undergoes an intramolecular Friedel-Crafts acylation to form the six-membered heterocyclic ring of thiochroman-4-one.[4][5] This acid-catalyzed cyclization is a robust and widely used method for the formation of cyclic ketones.
Application Note 1: Synthesis of 3-(Phenylthio)propanoic Acid
Introduction
The synthesis of 3-(phenylthio)propanoic acid is a critical first step in the construction of the thiochroman-4-one scaffold. This protocol details the nucleophilic substitution reaction between thiophenol and 3-chloropropanoic acid under basic conditions.
Reaction Mechanism
The reaction proceeds via a classical SN2 mechanism. The thiophenolate anion, generated in situ by the deprotonation of thiophenol with a base (e.g., sodium hydroxide), acts as a potent nucleophile. It attacks the electrophilic carbon atom bearing the chlorine atom in 3-chloropropanoic acid, displacing the chloride ion and forming the C-S bond.
Caption: SN2 mechanism for the synthesis of 3-(phenylthio)propanoic acid.
Experimental Protocol
Materials:
-
Thiophenol
-
3-Chloropropanoic acid
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, for acidification)
-
Dichloromethane (DCM, for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: [3]
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium hydroxide (1.0 M) and sodium carbonate (1.0 M) in water.
-
To this basic solution, add a solution of thiophenol in ethanol.
-
Add an aqueous solution of 3-chloropropanoic acid dropwise to the reaction mixture.
-
Stir the resulting mixture at room temperature for 2 hours.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
After cooling to room temperature, acidify the mixture to pH 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude 3-(phenylthio)propanoic acid.
-
The product can be further purified by recrystallization.
Data Summary
| Reactant 1 | Reactant 2 | Base | Solvent | Time | Yield |
| Thiophenol | 3-Chloropropanoic acid | NaOH/Na₂CO₃ | EtOH/H₂O | 14 h | Good |
Application Note 2: Intramolecular Friedel-Crafts Acylation for Thiochroman-4-one Synthesis
Introduction
The cyclization of 3-(phenylthio)propanoic acid to thiochroman-4-one is a classic example of an intramolecular Friedel-Crafts acylation. This protocol utilizes polyphosphoric acid (PPA) as both the catalyst and the reaction medium.
Causality Behind Experimental Choices
-
Polyphosphoric Acid (PPA): PPA is a highly effective reagent for this transformation due to its strong acidic and dehydrating properties.[6][7] It protonates the carboxylic acid, facilitating the formation of the acylium ion, the key electrophilic species in the Friedel-Crafts reaction. Its high viscosity also allows for reactions to be carried out at elevated temperatures without the need for a high-boiling solvent.
-
Temperature: The reaction is typically heated to promote the formation of the acylium ion and to overcome the activation energy of the aromatic substitution.
Reaction Mechanism
The reaction proceeds in several steps:
-
Protonation of the carboxylic acid by PPA.
-
Formation of a highly electrophilic acylium ion intermediate.
-
Electrophilic attack of the acylium ion on the electron-rich phenyl ring (intramolecular electrophilic aromatic substitution).
-
Deprotonation to restore aromaticity and yield the final thiochroman-4-one product.
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Experimental Protocol
Materials:
-
3-(Phenylthio)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: [4]
-
In a round-bottom flask equipped with a mechanical stirrer, add 3-(phenylthio)propanoic acid to polyphosphoric acid.
-
Heat the mixture with stirring to 80-90 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature and then pour it carefully onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude thiochroman-4-one.
-
The product can be purified by column chromatography on silica gel.
Data Summary
| Starting Material | Catalyst | Temperature | Time | Yield |
| 3-(Phenylthio)propanoic acid | PPA | 80-90 °C | 2-3 h | Good |
Conclusion and Future Outlook
This compound and its derivatives are demonstrably valuable precursors for the synthesis of important heterocyclic scaffolds such as thiochroman-4-one. The protocols detailed herein provide a robust and reproducible methodology for accessing these compounds. The versatility of the thiochromanone core allows for further functionalization, opening avenues for the development of novel therapeutic agents and advanced materials. Future research could explore the synthesis of a wider range of substituted thiochromanones by employing appropriately functionalized thiophenols or 3-chloropropanoic acid derivatives, thereby expanding the chemical space accessible from this versatile building block.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids [mdpi.com]
- 5. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]
- 6. ccsenet.org [ccsenet.org]
- 7. researchgate.net [researchgate.net]
Guide to Nucleophilic Substitution with 3-Chloropropyl Phenyl Sulfide: Mechanisms, Protocols, and Key Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloropropyl phenyl sulfide is a valuable bifunctional reagent, incorporating a reactive primary alkyl chloride for nucleophilic substitution and a phenylthioether moiety. This combination makes it an important building block in medicinal chemistry and materials science for introducing the 3-(phenylthio)propyl group into target molecules. This scaffold can modulate properties such as lipophilicity, metabolic stability, and receptor binding interactions.[1] This guide provides a detailed exploration of the nucleophilic substitution reactions of this compound, focusing on the underlying S(_N)2 mechanism, critical reaction parameters, and step-by-step protocols for its application in synthesizing advanced intermediates.
Mechanistic Foundation: The S(_N)2 Pathway
Nucleophilic substitution is a fundamental reaction where a nucleophile replaces a leaving group on a substrate.[2] For this compound, a primary alkyl halide, the reaction proceeds almost exclusively through the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism.[2][3]
Key Characteristics of the S(_N)2 Reaction:
-
Concerted Mechanism: The bond-forming (nucleophile-carbon) and bond-breaking (carbon-leaving group) processes occur in a single, continuous step.[2][4] There are no intermediates.
-
Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile.[2][3][5] The rate law is expressed as: Rate = k[R-Cl][Nu(^-)].
-
Backside Attack: The nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (chloride).[1][4] This trajectory is necessary to allow the nucleophile's highest occupied molecular orbital (HOMO) to overlap effectively with the carbon-chlorine bond's lowest unoccupied molecular orbital (LUMO).
-
Steric Hindrance: S(_N)2 reactions are highly sensitive to steric bulk around the reaction center. As a primary alkyl halide, this compound is minimally hindered, making it an excellent substrate for this pathway.[2][6]
Critical Parameters for Successful Substitution
Optimizing the S(_N)2 reaction requires careful consideration of the nucleophile, solvent, and temperature.
| Parameter | Optimal Choice & Rationale |
| Nucleophile | Strong, unhindered nucleophiles are preferred. Examples include azide (N(3)(^-)), primary/secondary amines (RNH(_2), R(_2)NH), thiolates (RS(^-)), and alkoxides (RO(^-)). Stronger nucleophiles increase the reaction rate.[3][7] |
| Solvent | Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal. These solvents solvate the counter-ion (e.g., Na(^+)) but do not form strong hydrogen bonds with the anionic nucleophile, leaving it "naked" and highly reactive.[8][9][10] Polar protic solvents (e.g., water, ethanol) should be avoided as they can solvate the nucleophile, creating a solvent cage that reduces its reactivity.[9][11] |
| Leaving Group | Chloride (Cl(^-)) is a competent leaving group. For sluggish reactions, its reactivity can be enhanced by converting it to a better leaving group, iodide (I(^-)), in situ or in a preceding step via the Finkelstein reaction .[12][13] This is achieved by using a catalytic or stoichiometric amount of sodium iodide in acetone, where the precipitation of NaCl drives the equilibrium.[12][13] |
| Temperature | Reactions are typically run at temperatures ranging from room temperature to 80-100 °C. Heating increases the reaction rate but can also promote side reactions like elimination (E2), although this is less of a concern for primary halides unless a very sterically hindered, strong base is used.[14] |
Experimental Workflow and Protocols
A generalized workflow for performing nucleophilic substitution on this compound involves reaction setup, monitoring, workup, and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. web.viu.ca [web.viu.ca]
- 3. ocw.uci.edu [ocw.uci.edu]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. quora.com [quora.com]
- 9. scribd.com [scribd.com]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
Synthesis of Potential Drug Candidates Containing the Phenylthiopropyl Moiety: Application Notes and Protocols
Introduction: The Phenylthiopropyl Moiety as a Privileged Scaffold in Medicinal Chemistry
The phenylthiopropyl scaffold has emerged as a significant pharmacophore in the development of novel therapeutic agents. Its presence in a diverse range of biologically active molecules underscores its importance in medicinal chemistry. This structural motif is central to the design of compounds targeting the central nervous system (CNS), as well as agents with anticancer and antifungal properties.[1][2] The inherent flexibility of the propyl chain, combined with the electronic and lipophilic character of the phenylthio group, allows for multifaceted interactions with biological targets.
This guide provides a comprehensive overview of the synthetic strategies for constructing molecules containing the phenylthiopropyl moiety. It is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for the synthesis of these promising drug candidates. We will delve into key synthetic transformations, including the thia-Michael addition and reductive amination, providing insights into reaction mechanisms and experimental best practices.
Pharmacological Significance and Structure-Activity Relationship (SAR) Insights
The phenylthio moiety is not merely a passive structural element; it actively contributes to the pharmacological profile of a molecule. In many CNS-active agents, the thiophene ring, a close bioisostere of the phenyl ring, is a known privileged structure, and its derivatives have shown potent activity as norepinephrine and serotonin reuptake inhibitors.[3][4] The sulfur atom can participate in crucial hydrogen bonding and other non-covalent interactions within a receptor's binding pocket, influencing both potency and selectivity.[5]
Structure-activity relationship (SAR) studies on various classes of compounds containing the phenylthiopropyl core have revealed key insights for optimizing biological activity:
-
Aromatic Substitution: The substitution pattern on the phenyl ring of the phenylthio group significantly impacts activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the sulfur atom, thereby influencing its interaction with the target. For instance, in a series of 3-(phenylthio)quinolinium compounds with antifungal activity, substitutions on the thiophene moiety led to a remarkable increase in potency.[1]
-
Amine Substitution: The nature of the substituent(s) on the nitrogen atom of the propylamino chain is critical for tuning the pharmacological effect. For CNS agents, small alkyl groups like methyl or ethyl are often preferred.[6] In the context of cytotoxic agents, incorporating piperidinylethoxy or morpholinylethoxy groups has been shown to enhance activity against breast cancer cell lines.[2]
-
Stereochemistry: For chiral centers within the phenylthiopropyl backbone, the stereochemistry is often crucial for biological activity. Many successful drugs are single enantiomers, highlighting the importance of stereoselective synthesis or chiral resolution.
Core Synthetic Strategies
The construction of the phenylthiopropyl backbone can be efficiently achieved through a convergent synthetic approach, typically involving two key transformations: the thia-Michael addition to form the carbon-sulfur bond and the subsequent introduction of the amine functionality via reductive amination .
Caption: General synthetic workflow for phenylthiopropylamine derivatives.
Thia-Michael Addition: Formation of the C-S Bond
The conjugate addition of a thiol to an electron-deficient alkene, known as the thia-Michael addition, is a highly efficient method for forming carbon-sulfur bonds.[7][8] This reaction is typically catalyzed by a base, which deprotonates the thiol to generate a more nucleophilic thiolate anion.
Mechanism of Base-Catalyzed Thia-Michael Addition:
The reaction proceeds through a three-step mechanism:
-
Thiolate Formation: A base abstracts the acidic proton from the thiol (pKa ~6-7 for thiophenol) to form a thiolate anion.
-
Nucleophilic Attack: The highly nucleophilic thiolate attacks the β-carbon of the α,β-unsaturated carbonyl compound.
-
Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the base or another proton source to yield the final 1,4-adduct.
Caption: Simplified mechanism of base-catalyzed thia-Michael addition.
Experimental Protocol 1: Synthesis of 3-(Phenylthio)propanal (Intermediate A)
This protocol describes the conjugate addition of thiophenol to acrolein.
Materials:
-
Thiophenol
-
Acrolein
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of thiophenol (1.0 eq.) in dichloromethane (DCM) at 0 °C in a round-bottom flask, add triethylamine (TEA) (1.1 eq.) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of acrolein (1.05 eq.) in DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-(phenylthio)propanal.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| Thiophenol | 1.0 | 110.18 | (Specify mass) |
| Acrolein | 1.05 | 56.06 | (Specify mass/volume) |
| Triethylamine | 1.1 | 101.19 | (Specify volume) |
| Dichloromethane | - | 84.93 | (Specify volume) |
Reductive Amination: Introducing the Amine Functionality
Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines.[9][10] The reaction involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by in-situ reduction to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for imines over carbonyls.[10][11]
Mechanism of Reductive Amination:
The process can be broken down into two main stages:
-
Imine/Iminium Ion Formation: The amine attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, leads to the formation of an imine (from a primary amine) or an iminium ion (from a secondary amine).
-
Reduction: A hydride reducing agent, such as STAB, delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.
Caption: Simplified mechanism of reductive amination with a secondary amine.
Experimental Protocol 2: Synthesis of N,N-Dimethyl-3-(phenylthio)propan-1-amine
This protocol details the reductive amination of 3-(phenylthio)propanal with dimethylamine.
Materials:
-
3-(Phenylthio)propanal (Intermediate A)
-
Dimethylamine solution (e.g., 2.0 M in THF)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve 3-(phenylthio)propanal (1.0 eq.) in DCE or DCM in a round-bottom flask under an inert atmosphere.
-
Add dimethylamine solution (1.2 eq.) to the stirred solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes, controlling any potential exotherm.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (a gradient of methanol in DCM is often effective) to yield the desired N,N-dimethyl-3-(phenylthio)propan-1-amine.
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 3-(Phenylthio)propanal | 1.0 | 166.24 | (Specify mass) |
| Dimethylamine (2.0 M in THF) | 1.2 | 45.08 | (Specify volume) |
| Sodium Triacetoxyborohydride | 1.5 | 211.94 | (Specify mass) |
| Acetic Acid | 0.1 | 60.05 | (Specify volume) |
| 1,2-Dichloroethane | - | 98.96 | (Specify volume) |
Conclusion and Future Directions
The synthetic routes outlined in this application note provide a robust and versatile platform for the generation of a wide array of potential drug candidates bearing the phenylthiopropyl moiety. The thia-Michael addition and reductive amination are powerful and reliable transformations that allow for the systematic exploration of the chemical space around this privileged scaffold. By varying the substituents on both the phenyl ring and the amine, researchers can fine-tune the physicochemical and pharmacological properties of these molecules to optimize their therapeutic potential. Future work in this area will likely focus on the development of more efficient and stereoselective synthetic methods, as well as the exploration of novel biological targets for this promising class of compounds. The continued investigation into the synthesis and biological evaluation of phenylthiopropyl derivatives holds significant promise for the discovery of next-generation therapeutics.
References
- 1. Optimization of 3-(phenylthio)quinolinium compounds against opportunistic fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
3-Chloropropyl phenyl sulfide as a precursor for oxidation to phenyl 3-chloropropyl sulfoxide/sulfone
A Researcher's Guide to Synthesizing Phenyl 3-Chloropropyl Sulfoxide and Sulfone Precursors
Abstract
This guide provides detailed protocols for the controlled oxidation of 3-chloropropyl phenyl sulfide, a versatile precursor, into its corresponding sulfoxide and sulfone. These sulfur-oxidized compounds are valuable intermediates in organic synthesis, particularly in the development of pharmacologically active molecules and functional materials.[1][2][3] We present two distinct, reliable methods: a selective oxidation to phenyl 3-chloropropyl sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA) and a complete oxidation to phenyl 3-chloropropyl sulfone using hydrogen peroxide. This document is intended for researchers in organic chemistry and drug development, offering insights into reaction mechanisms, procedural nuances, and purification strategies.
Introduction: The Synthetic Value of Aryl Sulfoxides and Sulfones
The oxidation of a sulfide to a sulfoxide and subsequently to a sulfone represents a fundamental transformation in synthetic organic chemistry. This oxidation sequence significantly alters the electronic properties and steric profile of the sulfur center, turning it from a weakly electron-accepting thioether into a potent electron-withdrawing sulfoxide or an even more powerful electron-withdrawing sulfone group.[4]
These functional groups are not merely synthetic curiosities; they are integral components in a multitude of FDA-approved drugs and advanced materials.[1][5] The sulfone moiety, in particular, is a well-established pharmacophore found in drugs for various therapeutic areas, valued for its metabolic stability and ability to engage in crucial hydrogen bonding interactions.[2][3] The precursor, this compound, contains a reactive chloropropyl chain, making the resulting sulfoxide and sulfone derivatives powerful bifunctional building blocks for further elaboration in medicinal chemistry and materials science.
This application note details robust and scalable laboratory procedures for achieving both selective mono-oxidation to the sulfoxide and exhaustive di-oxidation to the sulfone, providing the modern chemist with reliable access to these important synthons.
Chemical Principles and Strategic Approach
The oxidation of sulfides proceeds stepwise. The first oxidation converts the sulfide to a sulfoxide. A second, typically more demanding, oxidation step converts the sulfoxide to the sulfone.
-
Sulfide → Sulfoxide → Sulfone
Controlling this process is key. Selective oxidation to the sulfoxide requires a mild, carefully stoichiometrically controlled oxidant to prevent over-oxidation to the sulfone.[6] Conversely, forcing the reaction to the sulfone stage necessitates a more powerful oxidizing agent or harsher reaction conditions to overcome the higher activation energy required to oxidize the already electron-poor sulfoxide.[7]
Our protocols employ two widely accepted and effective oxidant systems:
-
meta-Chloroperoxybenzoic acid (m-CPBA): A highly reliable and selective reagent for converting sulfides to sulfoxides under mild conditions.[8][9] Its "butterfly" transition state mechanism facilitates a clean transfer of a single oxygen atom.[10]
-
Hydrogen Peroxide (H₂O₂): A green and atom-economical oxidant.[11] When used in excess and often with an acid catalyst, it effectively drives the oxidation fully to the sulfone state.[12][13]
Experimental Protocols
This protocol leverages the selectivity of m-CPBA at low temperatures to favor mono-oxidation and minimize the formation of the sulfone byproduct.
Workflow Diagram:
Caption: Workflow for selective sulfide to sulfoxide oxidation.
Materials & Reagents Data:
| Compound | MW ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
|---|---|---|---|---|
| This compound | 186.69 | 1.87 g | 10.0 | 1.0 eq |
| m-CPBA (~77%) | 172.57 | 2.47 g | 11.0 | 1.1 eq |
| Dichloromethane (DCM) | - | 50 mL | - | Solvent |
| Sodium sulfite (Na₂SO₃) | 126.04 | ~1 g | - | Quenching |
| Sodium bicarbonate (NaHCO₃) | 84.01 | Sat. Soln. | - | Neutralization |
Step-by-Step Procedure:
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.87 g, 10.0 mmol). Dissolve the sulfide in 50 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: In a separate beaker, dissolve m-CPBA (2.47 g of ~77% purity, ~11.0 mmol) in a minimal amount of DCM. Add this solution dropwise to the stirring sulfide solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (Typical mobile phase: 30% Ethyl Acetate in Hexane). The product sulfoxide will have a lower Rf value than the starting sulfide. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture again in an ice bath. Quench the excess peroxide by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 20 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) to remove m-chlorobenzoic acid, followed by brine (1 x 30 mL).[14]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[15] This will separate the desired sulfoxide from any unreacted sulfide and over-oxidized sulfone. Combine the pure fractions and remove the solvent in vacuo to yield phenyl 3-chloropropyl sulfoxide as a colorless oil.
This protocol utilizes an excess of hydrogen peroxide to ensure the complete conversion of the sulfide, through the intermediate sulfoxide, to the final sulfone product.
Workflow Diagram:
Caption: Workflow for complete sulfide to sulfone oxidation.
Materials & Reagents Data:
| Compound | MW ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
|---|---|---|---|---|
| This compound | 186.69 | 1.87 g | 10.0 | 1.0 eq |
| Hydrogen Peroxide (30% aq.) | 34.01 | 3.4 mL | 30.0 | 3.0 eq |
| Glacial Acetic Acid | - | 20 mL | - | Solvent/Catalyst |
| Sodium sulfite (Na₂SO₃) | 126.04 | ~2 g | - | Quenching |
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.87 g, 10.0 mmol) in 20 mL of glacial acetic acid.[11]
-
Reagent Addition: To the stirring solution at room temperature, add 30% aqueous hydrogen peroxide (3.4 mL, 30.0 mmol) dropwise. An initial exotherm may be observed.
-
Heating: After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture in an oil bath at 60-70 °C.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is complete when the spot corresponding to the intermediate sulfoxide has been completely converted to the more polar sulfone spot at the baseline (in non-polar eluents). This typically takes 4-8 hours.
-
Quenching: After completion, cool the reaction mixture to room temperature and then further in an ice bath. Cautiously add a saturated aqueous solution of sodium sulfite (Na₂SO₃) dropwise until a test with peroxide indicator strips shows no remaining oxidant.
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water. A white precipitate of the sulfone should form. Stir for 30 minutes to complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude solid can be purified by recrystallization. A mixture of ethanol and water is often a suitable solvent system. Dry the purified white crystalline solid under vacuum to yield pure phenyl 3-chloropropyl sulfone.
Troubleshooting and Key Considerations
-
Incomplete Sulfoxide Formation: If TLC shows significant starting material after 4 hours in Protocol 1, an additional 0.1 eq of m-CPBA can be added. Ensure the m-CPBA used is of good quality, as it can degrade over time.
-
Over-oxidation in Protocol 1: This occurs if the temperature is too high during m-CPBA addition or if too much oxidant is used. Careful temperature control is critical for selectivity.
-
Incomplete Sulfone Formation: The oxidation from sulfoxide to sulfone is slower than the first oxidation. If the reaction stalls, extending the reaction time or adding an additional 0.5 eq of H₂O₂ may be necessary.
-
Purification Challenges: Sulfoxides can sometimes be difficult to purify via chromatography.[15] Ensuring a thorough aqueous wash to remove acidic byproducts is essential before loading the crude material onto a silica column.
-
Safety: Both m-CPBA and concentrated hydrogen peroxide are strong oxidizers and should be handled with appropriate personal protective equipment (gloves, safety glasses). m-CPBA can be shock-sensitive when dry; commercial grades are stabilized with water.[9]
References
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
- 4. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. Sulfone synthesis by oxidation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Workup [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 3-Chloropropyl Phenyl Sulfide in the Synthesis of Novel Agrochemical Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction The continuous evolution of resistance in pests, weeds, and pathogens necessitates a perpetual search for novel agrochemical active ingredients.[1] The discovery process often relies on versatile chemical building blocks that enable the efficient synthesis of diverse molecular libraries for biological screening. 3-Chloropropyl phenyl sulfide (CPS) is one such scaffold, offering a unique combination of a reactive electrophilic propyl chloride chain and a modifiable phenyl sulfide moiety.[2][] This bifunctionality allows for its strategic incorporation into a wide array of potential fungicides, herbicides, and insecticides. This guide provides detailed protocols and technical insights into the use of CPS as a foundational element in the development of next-generation agrochemicals.
Core Reagent: Physicochemical Properties and Safety
This compound is a liquid at room temperature, making it convenient for various reaction setups.[4] Its key properties are summarized below. Understanding these characteristics is crucial for safe handling and effective experimental design.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 4911-65-3 | [2][4] |
| Molecular Formula | C₉H₁₁ClS | [2] |
| Molecular Weight | 186.70 g/mol | [2] |
| Appearance | Clear colorless to pale yellow liquid | [4] |
| Boiling Point | 108-110 °C (2 mmHg) | [] |
| Density | 1.13 g/cm³ | [] |
| Refractive Index | 1.5700-1.5750 @ 20 °C | [4] |
Safety Profile: CPS is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. All manipulations should be performed within a certified chemical fume hood.[2]
Core Synthetic Strategy: Nucleophilic Aliphatic Substitution
The primary utility of CPS in constructing agrochemical leads stems from the high reactivity of its terminal chloride. The chlorine atom is an excellent leaving group, making the adjacent carbon atom susceptible to attack by a wide range of nucleophiles. This Sₙ2 reaction is a robust and high-yielding method for introducing diverse functional groups.
Caption: General workflow for Sₙ2 substitution using CPS.
Protocol 2.1: Synthesis of N-(3-(phenylthio)propyl)aniline - A Herbicide/Fungicide Precursor
This protocol details the synthesis of an amine-substituted derivative, a common structural motif in many biologically active molecules. The choice of a mild inorganic base like potassium carbonate is crucial to deprotonate the aniline nucleophile without causing unwanted side reactions, while a polar aprotic solvent like acetonitrile facilitates the Sₙ2 reaction.
Methodology:
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and acetonitrile (100 mL).
-
Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add this compound (1.1 eq.) dropwise to the mixture.
-
Thermal Conditions: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.
-
Work-up: After the reaction is complete (disappearance of the starting CPS), cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Purification: Dissolve the crude oil in dichloromethane (50 mL) and transfer to a separatory funnel. Wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification & Characterization: Purify the resulting residue via column chromatography on silica gel (eluting with a gradient of 1-10% ethyl acetate in hexanes) to yield the pure product. Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Protocol 2.2: Synthesis of 1-(3-(phenylthio)propyl)-1H-1,2,4-triazole - A Potential Fungicide
Triazole-based compounds are a cornerstone of modern fungicides. This protocol demonstrates the direct alkylation of 1,2,4-triazole with CPS, a key step in creating novel candidates in this class.[5][6]
Methodology:
-
Reagent Preparation: In a 100 mL flask, suspend 1H-1,2,4-triazole (1.0 eq.) and powdered potassium hydroxide (KOH, 1.2 eq.) in dry N,N-Dimethylformamide (DMF, 50 mL) under a nitrogen atmosphere.
-
Reaction Initiation: Stir the mixture for 30 minutes at room temperature. Add this compound (1.05 eq.) via syringe.
-
Reaction Conditions: Stir the reaction at 60 °C for 6 hours. Monitor by TLC until the starting material is consumed.
-
Quenching and Extraction: Cool the reaction to room temperature and carefully pour it into 200 mL of ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (2 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford the pure triazole derivative. Confirm identity and purity via spectroscopic methods (NMR, MS).
Advanced Derivatization: Modulating Activity via Sulfide Oxidation
The sulfide linker in CPS-derived molecules is not merely a passive spacer; it is a functional handle that can be oxidized to the corresponding sulfoxide or sulfone. This transformation dramatically alters the electronic properties, polarity, and hydrogen-bonding capacity of the molecule, which can have profound effects on its biological activity, metabolic stability, and systemic movement in plants.
Caption: Oxidation pathway of the phenyl sulfide moiety.
Protocol 3.1: Selective Oxidation to 3-Chloropropyl Phenyl Sulfoxide
This protocol uses meta-chloroperoxybenzoic acid (m-CPBA), a common and selective oxidizing agent. The key to achieving the sulfoxide without over-oxidation to the sulfone is precise stoichiometric control of the oxidant and maintaining low temperatures to moderate the reaction's exothermicity.
Methodology:
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in dichloromethane (DCM, 100 mL) in a 250 mL flask and cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: In a separate flask, dissolve m-CPBA (approx. 77% purity, 1.05 eq.) in DCM (50 mL). Add this solution dropwise to the cooled sulfide solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 2-4 hours. Monitor the reaction by TLC to confirm the consumption of the starting sulfide and the formation of a more polar product spot (the sulfoxide).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction and Washing: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a mixture of hexanes and ethyl acetate) to isolate the pure sulfoxide.
Application Workflow: From Building Block to Agrochemical Lead
The true power of CPS is realized when these fundamental reactions are integrated into a broader discovery workflow. A typical campaign involves synthesizing a library of analogs and screening them for biological activity.
References
- 1. Development of novel pesticides in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H11ClS | CID 269606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. B21345.14 [thermofisher.com]
- 5. Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thioether Synthesis with 3-Chloropropyl Phenyl Sulfide
Welcome to the technical support center for thioether synthesis using 3-chloropropyl phenyl sulfide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction conditions.
Foundational Principles: The SN2 Pathway to Thioethers
The synthesis of thioethers from this compound and a suitable nucleophile, typically a thiol, proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1][2] This mechanism is analogous to the well-known Williamson ether synthesis.[1][2] In this reaction, a thiolate anion, generated by deprotonating a thiol with a base, acts as the nucleophile. It attacks the electrophilic carbon atom of the C-Cl bond in this compound, leading to the displacement of the chloride leaving group in a single, concerted step.[1][2][3]
Understanding the SN2 mechanism is crucial for troubleshooting, as factors that influence its efficiency—such as steric hindrance, solvent polarity, and the strength of the nucleophile and base—will directly impact your reaction's success.[1][4]
Caption: General workflow for SN2 thioether synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of thioethers using this compound.
Q1: Why is my reaction yield consistently low?
Low yields can be attributed to several factors. Here’s a systematic approach to diagnosing the issue:
-
Incomplete Deprotonation of the Thiol: The formation of the thiolate nucleophile is critical. If the base is not strong enough to deprotonate the thiol, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.
-
Solution: Choose a base with a pKa significantly higher than that of the thiol (typically around 10-11 for alkyl thiols). Common choices include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3).[5]
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in facilitating the SN2 reaction.
-
Solution: Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1][5] These solvents effectively solvate the cation of the base, leaving the anionic nucleophile more reactive. Avoid protic solvents like ethanol or water, as they can solvate the nucleophile, reducing its reactivity.
-
-
Side Reactions: The primary competing reaction is the E2 elimination, especially with stronger, bulkier bases, which can lead to the formation of an alkene.[1][4]
-
Solution: Use a non-bulky base. Potassium carbonate is often a good choice as it is sufficiently basic to deprotonate the thiol without strongly promoting elimination.[5]
-
-
Oxidation of the Thiol: Thiols can be oxidized to disulfides, especially in the presence of air (oxygen).[1] This depletes the active nucleophile.
-
Solution: Degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6]
-
Caption: Troubleshooting flowchart for low reaction yields.
Q2: My TLC analysis shows multiple spots, including unreacted starting material. What's happening?
This indicates an incomplete or slow reaction, or the presence of side products.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is an excellent tool for monitoring the progress of your reaction.[7][8][9] A properly run TLC can show the consumption of your starting materials and the formation of your product.
-
Co-spotting: Always run a "co-spot" lane on your TLC plate, where you spot both the starting material and the reaction mixture at the same point.[7] This helps to definitively identify the starting material spot in your reaction mixture, especially if the Rf values are close.
-
-
Troubleshooting Steps:
-
Reaction Time: Your reaction may not have run to completion. Take aliquots at different time points to determine the optimal reaction time.
-
Temperature: SN2 reactions are often favored at slightly elevated temperatures. If your reaction is sluggish at room temperature, consider gently heating it (e.g., to 50-60 °C). However, be aware that higher temperatures can also promote elimination side reactions.[1]
-
Reagent Purity: Ensure your this compound and thiol are pure. Impurities can inhibit the reaction.
-
Experimental Protocol: Monitoring the Reaction by TLC
-
Prepare the TLC Plate: On a silica gel plate, draw a starting line in pencil about 1 cm from the bottom.[9]
-
Spot the Plate: Using separate capillaries, spot three lanes:
-
Lane 1: A dilute solution of your starting thiol.
-
Lane 2 (Co-spot): Spot the thiol solution, and then on top of the same spot, carefully spot the reaction mixture.[7]
-
Lane 3: The reaction mixture.
-
-
Develop the Plate: Place the TLC plate in a chamber with an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[8] The solvent level should be below the starting line.[9]
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[9] The disappearance of the thiol spot and the appearance of a new product spot indicate reaction progress.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this reaction?
The choice of base is critical.[1] You need a base that is strong enough to deprotonate the thiol but not so strong that it promotes elimination.
| Base | pKa of Conjugate Acid | Solvent | Comments |
| Sodium Hydride (NaH) | ~35 | DMF, THF | Very effective for deprotonation. Reacts with protic solvents. Requires careful handling. |
| Potassium Carbonate (K2CO3) | ~10.3 | DMF, Acetonitrile | A good, milder option that often minimizes side reactions.[5] |
| Cesium Carbonate (Cs2CO3) | ~10.3 | DMF, Acetonitrile | Often gives higher yields due to the "cesium effect," which enhances the nucleophilicity of the thiolate.[5] |
| Sodium Hydroxide (NaOH) | ~15.7 | Protic Solvents | Can be used, but the presence of water can decrease the reactivity of the thiolate. |
Q2: How do I purify my final thioether product?
-
Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove the inorganic salts and any remaining base. This usually involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Chromatography: The most common method for purifying the crude product is flash column chromatography on silica gel.[10] The appropriate eluent system can be determined from your TLC analysis.
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.[10]
Q3: What are the key safety precautions when working with this compound and thiols?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.[11] Many thiols have strong, unpleasant odors.[6]
-
Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of soap and water.[11]
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Characterization of the Product
After purification, it is essential to confirm the structure and purity of your synthesized thioether.
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. You should expect to see characteristic shifts for the protons and carbons adjacent to the sulfur atoms.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: While less definitive for thioethers, IR can be used to confirm the absence of starting materials (e.g., the S-H stretch of a thiol).
By following this guide, you will be better equipped to optimize your reaction conditions, troubleshoot common problems, and safely and efficiently synthesize your desired thioether products using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 7. How To [chem.rochester.edu]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. cochise.edu [cochise.edu]
Technical Support Center: Purification Strategies for Products Derived from 3-Chloropropyl Phenyl Sulfide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of compounds synthesized from the versatile building block, 3-Chloropropyl phenyl sulfide. As a key intermediate, its derivatives are often central to novel therapeutic agents and functional materials, making their purity paramount for reliable downstream applications. This resource is designed to move beyond simple protocols, offering insights into the chemical principles that govern purification strategies and helping you navigate the common challenges encountered in the lab.
Section 1: Understanding Your Impurity Profile (FAQs)
A successful purification begins with a clear understanding of what you are trying to remove. The synthetic route chosen will dictate the likely impurities. Most derivatives of this compound are synthesized via nucleophilic substitution of the terminal chloride.
Q1: What are the most common impurities I can expect when working with derivatives of this compound?
When synthesizing a target molecule (e.g., Phenyl-S-(CH₂)₃-Nu) from this compound, you will likely encounter a mixture of the following:
-
Unreacted Starting Material: this compound is relatively non-polar and will be a primary contaminant if the reaction does not go to completion.
-
Excess Nucleophile/Reagents: If you used an excess of your nucleophile (e.g., an amine, alcohol, or thiol) or other reagents (e.g., base, catalyst), these will remain in your crude product.
-
Oxidation Byproducts: The sulfide moiety is susceptible to oxidation, which can occur during the reaction or subsequent workup. This leads to the formation of the corresponding sulfoxide (Phenyl-S(O)-(CH₂)₃-Nu) and sulfone (Phenyl-S(O)₂-(CH₂)₃-Nu). These byproducts are significantly more polar than the desired sulfide.[1]
-
Elimination Byproducts: Under basic conditions, E2 elimination can compete with SN2 substitution, leading to the formation of allyl phenyl sulfide or related isomers. These are often close in polarity to the starting material, posing a separation challenge.
-
Solvents: Residual solvents from the reaction or extraction steps are common impurities that must be removed.
Q2: How can I quickly assess the purity of my crude product and identify these impurities?
A multi-pronged analytical approach is most effective:
-
Thin-Layer Chromatography (TLC): This is the fastest and most common method to visualize the complexity of your crude mixture. By running your crude product alongside the starting material, you can immediately see if the reaction has progressed and estimate the number of components. Staining with potassium permanganate (KMnO₄) is particularly useful, as it will react with the sulfide in your product and starting material (appearing as a yellow/orange spot on a purple background), but may react differently or not at all with other impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent tool.[2] It provides separation and delivers the mass of each component, allowing for confident identification of starting material, byproducts, and your target molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for assessing purity. Integrating key signals corresponding to your product versus the starting material or obvious byproducts can provide a quantitative estimate of purity.
Q3: My product seems to be degrading during column chromatography. What could be the cause?
Product degradation on a column is a common and frustrating issue, often caused by the stationary phase itself.
-
Acidic Silica Gel: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive functional groups. If you suspect this is the issue, you can test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[3]
-
Solution: Deactivate the silica gel by preparing a slurry with 1-2% triethylamine in your column solvent. Alternatively, switch to a different stationary phase like alumina (which is available in neutral, basic, or acidic forms) or Florisil.[3]
-
-
Thermal Instability: While less common at room temperature, prolonged exposure on a column can be detrimental to thermally labile compounds. The solution here is to perform the chromatography as quickly and efficiently as possible.
Section 2: Troubleshooting Purification by Chromatography
Chromatography is the most powerful and widely used technique for purifying derivatives of this compound.[4] However, it is not without its challenges.
Q4: I'm struggling to separate my product from unreacted this compound using column chromatography. What should I try?
This is a classic separation problem. The key is to exploit the polarity difference you've introduced. Your product, containing a new functional group (like an amine or hydroxyl), is almost certainly more polar than the starting material's alkyl chloride.
-
The Principle of Polarity: In normal-phase chromatography, non-polar compounds travel faster (higher Rf), while polar compounds interact more strongly with the silica and travel slower (lower Rf). Your goal is to find a solvent system where the starting material has an Rf of ~0.4-0.5 and your product has an Rf of ~0.2-0.3.
-
Troubleshooting Steps:
-
Start with a Non-Polar Eluent: Begin with a non-polar solvent like hexane or petroleum ether and gradually add a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Systematic Solvent Screening: Use TLC to test various solvent ratios. A good starting point is a 9:1 mixture of Hexane:Ethyl Acetate. If nothing moves, try 7:3, then 1:1, and so on.
-
Utilize a Different Polar Solvent: If ethyl acetate isn't providing good separation, try switching to dichloromethane or diethyl ether as the polar component. See the table below for a list of solvents ordered by polarity.
-
| Solvent | Polarity Index (ε°) on Silica | Notes |
| Hexane/Petroleum Ether | 0.01 | Common non-polar base for eluent systems. |
| Toluene | 0.29 | Can help separate aromatic compounds. |
| Diethyl Ether | 0.38 | Good for moderately polar compounds; highly volatile. |
| Dichloromethane (DCM) | 0.42 | Excellent general-purpose solvent, good dissolving power. |
| Ethyl Acetate (EtOAc) | 0.58 | A versatile and common polar co-solvent. |
| Acetone | 0.65 | More polar than EtOAc, miscible with water. |
| Methanol (MeOH) | 0.95 | Very polar; often used in small percentages (1-10%) for highly polar compounds. |
| A summary of common chromatography solvents and their relative polarities. |
Q5: My product is very polar and won't move off the baseline on the TLC plate, even with 100% ethyl acetate. How can I purify it?
This indicates very strong interaction with the silica gel, common for compounds with multiple hydrogen-bond donors like diols or certain amines.
-
Solution 1: Add Methanol or Ethanol: Add a small amount of methanol (1-10%) to your eluent (e.g., 95:5 EtOAc:MeOH). Methanol is very polar and is highly effective at eluting polar compounds from the column. Be cautious, as adding too much can cause everything to elute together.
-
Solution 2: Use Reverse-Phase Chromatography: If your compound is highly polar, it may be better suited for reverse-phase purification.[3] In this technique, the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). The elution order is reversed: polar compounds elute first.
Q6: My fractions from the column are all mixed, even though I had a good separation on the TLC plate. What's going wrong?
This is often a result of improper column preparation or loading.
-
Improper Loading: If you load the sample in a large volume of solvent, or a solvent that is more polar than your eluent, it will cause broad, streaky bands and poor separation.[5] Always load your sample in the minimum possible volume of your starting eluent or a non-polar solvent like hexane. If your product is not soluble, you can adsorb it onto a small amount of silica gel (dry loading).
-
Column Overloading: There is a limit to how much crude material you can purify on a given amount of silica. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight. Overloading leads to broad bands that overlap, resulting in mixed fractions.
-
Running the Column Too Fast: If the flow rate is too high, the components do not have sufficient time to equilibrate between the stationary and mobile phases, leading to poor separation.
Section 3: Protocols and Workflows
Workflow 1: Selecting the Right Purification Strategy
This diagram outlines a decision-making process for choosing the most appropriate purification technique for your this compound derivative.
Caption: Decision tree for selecting a primary purification method.
Protocol 1: Step-by-Step Column Chromatography
This protocol provides a general workflow for purifying a moderately polar derivative of this compound.
-
TLC Analysis: Determine the optimal solvent system that gives your product an Rf of ~0.2-0.3 and separates it well from impurities.
-
Column Packing:
-
Select an appropriate size column.
-
Prepare a slurry of silica gel in your starting eluent (the non-polar solvent).
-
Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or bulb). Ensure there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve your crude product in the absolute minimum amount of dichloromethane or the eluent.
-
Carefully pipette the concentrated sample onto the top of the silica bed.
-
Allow the sample to absorb completely into the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. Start with the determined non-polar eluent. If necessary, gradually increase the polarity of the eluent during the run (gradient elution).
-
-
Fraction Analysis:
-
Use TLC to analyze the collected fractions. Spot every few fractions on a TLC plate to track the elution of your product.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified compound.
Caption: Standard workflow for purification by column chromatography.
References
Troubleshooting low yields in the S-alkylation of phenols with 3-Chloropropyl phenyl sulfide
Welcome to the technical support center for the S-alkylation of phenols. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the S-alkylation of phenols using 3-Chloropropyl phenyl sulfide. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve issues leading to low yields and other undesirable outcomes in your experiments.
I. Understanding the Reaction: The Williamson Ether Synthesis
The S-alkylation of a phenol with this compound is a variation of the classic Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, in this case, this compound. The success of this reaction hinges on the efficient formation of the phenoxide and the subsequent nucleophilic attack, while minimizing competing side reactions.
II. Frequently Asked Questions (FAQs)
Here are some common questions and immediate troubleshooting steps for the S-alkylation of phenols:
Q1: My reaction is not proceeding at all, and I'm only recovering my starting materials. What's the most likely cause?
The most probable reason for a complete lack of reaction is the inefficient generation of the nucleophilic phenoxide ion. This can be due to:
-
Insufficiently strong base: The base you are using may not be strong enough to deprotonate the phenol effectively. For instance, a weak base like sodium bicarbonate might not be sufficient for less acidic phenols.[1]
-
Presence of moisture: If you are using a highly reactive, moisture-sensitive base such as sodium hydride (NaH), any water in your solvent or on your glassware will quench the base, preventing deprotonation.
Q2: Why is my reaction yield consistently low?
Low yields can stem from several factors:
-
Incomplete Deprotonation: As mentioned above, if the phenol is not fully deprotonated, there will be unreacted starting material at the end of the reaction. Consider using a stronger base.[1]
-
Side Reactions: The phenoxide ion is a potent nucleophile, and under certain conditions, it can participate in side reactions. The most common of these are the elimination (E2) of the alkyl halide and C-alkylation of the phenol ring.[1][2]
-
Suboptimal Reaction Conditions: The reaction might require more forcing conditions, such as longer reaction times or higher temperatures, to reach completion. Typical laboratory conditions for this synthesis are refluxing at 50-100°C for 1-8 hours.[1][2]
-
Poor Solvent Choice: Protic solvents can solvate the phenoxide ion, which reduces its nucleophilicity and slows down the reaction. Aprotic polar solvents like acetonitrile, DMF, or DMSO are generally preferred as they can accelerate the reaction rate.[1][2]
Q3: I am observing the formation of an unexpected side product. What could it be?
Besides the desired O-alkylated product, several side products can form:
-
C-Alkylated Product: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[2][3] The choice of solvent can significantly influence the O- versus C-alkylation ratio.[4]
-
Elimination Product: The base can promote an E2 elimination reaction with the this compound, leading to the formation of an alkene.[1][2]
-
Di-alkylation Product: If your phenol has more than one hydroxyl group, or if C-alkylation occurs followed by O-alkylation, you might observe di-alkylation.
III. In-depth Troubleshooting Guides
Problem 1: Low Yield of the Desired S-Alkylated Phenol
Low yields are the most common issue in this synthesis. A systematic approach is necessary to identify and rectify the root cause.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields.
Detailed Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Deprotonation of Phenol | The pKa of the phenol and the strength of the base are critical. A base that is too weak will result in an equilibrium with a significant amount of unreacted phenol.[1] | Switch to a stronger base. A good starting point is potassium carbonate (K₂CO₃). If yields are still low, consider stronger bases like sodium hydroxide (NaOH) or, for very weakly acidic phenols, sodium hydride (NaH). When using NaH, ensure strictly anhydrous conditions.[1] |
| Suboptimal Solvent | Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide ion, creating a solvent cage that hinders its ability to act as a nucleophile.[2][4] Apolar solvents may not effectively dissolve the phenoxide salt. | Use a polar aprotic solvent. Solvents like N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are excellent choices as they solvate the cation but leave the phenoxide anion highly reactive.[1][2] |
| Insufficient Reaction Time or Temperature | The SN2 reaction has an activation energy barrier that must be overcome. Insufficient thermal energy or time will lead to an incomplete reaction. | Increase the reaction temperature and/or time. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature to reflux. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction.[1][2] |
| Phase Transfer Catalysis Issues | For reactions carried out in a biphasic system, the efficiency of the phase transfer catalyst (PTC) is paramount. The PTC facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the alkyl halide resides.[3][5] | Optimize the PTC. Ensure you are using an appropriate PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide). The choice and concentration of the PTC can significantly impact the reaction rate.[5][6] |
Problem 2: Formation of C-Alkylated Side Products
The phenoxide ion is an ambident nucleophile, which can lead to the formation of C-alkylated isomers.
Visualizing O- vs. C-Alkylation
Caption: Competing O- and C-alkylation pathways.
Factors Influencing O- vs. C-Alkylation and Solutions:
| Factor | Influence on Selectivity | Recommended Action to Favor O-Alkylation |
| Solvent | Protic solvents (e.g., water, ethanol) can hydrogen bond with the oxygen of the phenoxide, making it less available for nucleophilic attack. This can favor C-alkylation.[4] Polar aprotic solvents (e.g., DMF, DMSO) leave the oxygen anion more exposed and reactive, favoring O-alkylation.[4] | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[2][4] |
| Counter-ion | The nature of the cation associated with the phenoxide can influence the charge distribution and reactivity. | While less commonly varied, using larger, softer cations (e.g., from cesium carbonate) can sometimes enhance O-selectivity. |
| Temperature | Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Problem 3: Elimination (E2) Side Reaction
The presence of a base can lead to the elimination of HCl from this compound, forming an alkene and reducing the amount of alkylating agent available for the desired SN2 reaction.
Visualizing SN2 vs. E2 Competition
Caption: Competing SN2 and E2 reaction pathways.
Minimizing Elimination:
| Factor | Influence on E2 Reaction | Recommended Action |
| Base Strength | Strong, sterically hindered bases favor elimination. | Use a moderately strong, non-hindered base like potassium carbonate. If a very strong base like sodium hydride is necessary, add it portion-wise at a lower temperature to control the reaction. |
| Temperature | Higher temperatures generally favor elimination over substitution. | Maintain the lowest possible temperature for the reaction to proceed at a reasonable rate. |
IV. Experimental Protocols
General Protocol for S-Alkylation of a Phenol
This is a generalized procedure and should be adapted based on the specific reactivity of the substrates.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic compound (1.0 eq.) and the chosen base (e.g., K₂CO₃, 1.5-2.0 eq.).
-
Solvent: Add a suitable anhydrous polar aprotic solvent (e.g., acetonitrile or DMF) to the flask.
-
Alkylating Agent: Add this compound (1.1-1.2 eq.) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic solids. Rinse the solids with a small amount of the reaction solvent or an extraction solvent like ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
V. References
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 508, 111566.
-
Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant. Retrieved from --INVALID-LINK--
-
McKillop, A., Fiaud, J. C., & Hug, R. P. (1974). Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis. Tetrahedron, 30(11), 1379-1382.
-
Sweet, J. S., Wang, R., Manesiotis, P., Dingwall, P., & Knipe, P. C. (2022). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 144(12), 5369-5378.
-
Kiasat, A. R., & Adibnejad, M. (2012). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 42(15), 2259-2267.
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. OUCI.
-
Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211.
-
Wang, H., & Liu, D. (2013). Solid-Acid-Catalyzed Alkylation of Phenol in Aqueous and Hydrocarbon Solvents. AIChE Annual Meeting.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
-
Alkyl Strategies for Optimizing Reaction Conditions. (2025, July 15).
-
Scilit. (n.d.). The use of phase-transfer catalysis for the synthesis of phenol ethers. Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Alkylation of phenol: a mechanistic view. Retrieved from --INVALID-LINK--
-
Reddit. (2024, June 28). Is a base necessary for a phenol O-alkylation using alkyl iodides?. r/chemhelp.
-
ResearchGate. (n.d.). Optimization of the alkylation reaction. Reaction conditions were....
-
Organic Syntheses. (2017, March 11). Rhenium-Catalyzed ortho-Alkylation of Phenols.
-
White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts.
-
ResearchGate. (2025, August 7). (PDF) Alkylation of Phenol: A Mechanistic View.
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation.
-
Exporter China. (2024, March 20). What Is the Mechanism of Phenol Alkylation?.
-
Google Patents. (n.d.). US2140782A - Alkylation of phenols.
-
Utah Tech University. (n.d.). Williamson Ether Synthesis.
-
Wagholikar, S., et al. (2006). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Applied Catalysis A: General, 309(1), 106-114.
-
PubMed. (2017, June 19). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy.
-
ResearchGate. (2025, August 5). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
-
PubChemLite. (n.d.). This compound (C9H11ClS).
-
J&K Scientific LLC. (2025, February 8). Phenol alkylation (Friedel-Crafts Alkylation).
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). This compound, 97%. Retrieved from --INVALID-LINK--
-
YouTube. (2021, February 9). Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions).
-
Alfa Chemistry. (n.d.). CAS 4911-65-3 this compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US2841623A - Process for the alkylation of phenols.
-
ResearchGate. (n.d.). (PDF) Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols.
-
Ortho Selective Alkylation of Phenol with 2-Propanol Without Catalyst in Supercritical Water. (2025, August 5).
-
Reddit. (2025, March 18). Phenol-dichlorotriazine alkylation issues / suggestions. r/Chempros.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Phase-Transfer Catalysis for Enhanced 3-Chloropropyl Phenyl Sulfide Synthesis
Welcome to the technical support center for optimizing the synthesis of 3-Chloropropyl phenyl sulfide using phase-transfer catalysis (PTC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve reaction efficiency, yield, and purity.
I. Understanding the Reaction and the Role of PTC
The synthesis of this compound is a classic nucleophilic substitution (SN2) reaction. Typically, this involves the reaction of thiophenol with 1-bromo-3-chloropropane. A significant challenge in this synthesis is the immiscibility of the reactants. Thiophenol, often deprotonated to the thiophenoxide anion in the presence of a base, resides in an aqueous or solid phase, while the alkylating agent, 1-bromo-3-chloropropane, is soluble in an organic solvent.[1] This phase separation leads to extremely slow reaction rates, as the reacting species cannot interact effectively.[1]
Phase-transfer catalysis is a powerful technique to overcome this immiscibility. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophile (thiophenoxide anion) from the aqueous or solid phase into the organic phase where the reaction with the electrophile (1-bromo-3-chloropropane) occurs.[2][3] This dramatically increases the reaction rate and often leads to higher yields and fewer byproducts.[2]
Reaction Scheme:
-
Deprotonation: C₆H₅SH + NaOH → C₆H₅S⁻Na⁺ + H₂O
-
Phase Transfer & Substitution: C₆H₅S⁻Na⁺ (aq) + R₄N⁺X⁻ (org) ⇌ C₆H₅S⁻R₄N⁺ (org) + NaX (aq)
-
Reaction: C₆H₅S⁻R₄N⁺ (org) + Cl(CH₂)₃Br (org) → C₆H₅S(CH₂)₃Cl (org) + R₄N⁺Br⁻ (org)
Visualizing the PTC Cycle
The following diagram illustrates the catalytic cycle of a quaternary ammonium salt in this reaction.
Caption: Phase-transfer catalysis cycle for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound using PTC.
Question 1: My reaction is very slow or not proceeding to completion. What are the likely causes and how can I fix this?
Answer: A slow or incomplete reaction is one of the most frequent challenges. Several factors can contribute to this issue.
Possible Causes & Solutions:
-
Inefficient Stirring: In a biphasic system, the interfacial area between the aqueous and organic phases is critical for the phase-transfer catalyst to function.
-
Solution: Increase the stirring speed to create a fine emulsion. A mechanical stirrer is often more effective than a magnetic stir bar for larger-scale reactions. The goal is to maximize the surface area for the anion exchange to occur.[4]
-
-
Inappropriate Catalyst Choice: The structure of the phase-transfer catalyst significantly impacts its efficiency.
-
Solution: Tetrabutylammonium bromide (TBAB) is a commonly used and effective catalyst for this type of S-alkylation.[5][6][7] If you are using a different catalyst, consider its lipophilicity. The cation of the catalyst needs to be large enough to be soluble in the organic phase but not so large that it hinders the release of the anion.
-
-
Low Reaction Temperature: While SN2 reactions are often exothermic, insufficient thermal energy can lead to slow reaction rates.
-
Solution: Gently heat the reaction mixture. A temperature range of 50-70 °C is a good starting point. Monitor the reaction progress by TLC or GC to avoid potential side reactions at higher temperatures.
-
-
Catalyst Poisoning: The leaving group (bromide in this case) can compete with the thiophenoxide for the catalyst, effectively "poisoning" it.
-
Solution: While bromide is a good leaving group, if iodide is present from another source, it can be a more potent poison. Ensure your starting materials are free from iodide contamination.[8]
-
Question 2: I am observing a significant amount of diphenyl disulfide as a byproduct. How can I minimize its formation?
Answer: The formation of diphenyl disulfide (C₆H₅S-SC₆H₅) is typically due to the oxidation of the thiophenoxide anion.
Possible Causes & Solutions:
-
Presence of Oxygen: Thiophenoxide is susceptible to oxidation by atmospheric oxygen, especially under basic conditions.
-
Solution: Perform the reaction under an inert atmosphere. Purge the reaction vessel with nitrogen or argon before adding the reagents and maintain a positive pressure of the inert gas throughout the reaction.
-
-
Inadequate Purity of Starting Materials: Impurities in the thiophenol or the solvent can catalyze the oxidation.
-
Solution: Use freshly distilled thiophenol and high-purity, degassed solvents.
-
Question 3: My product purity is low, and I'm having difficulty with purification. What are potential side reactions?
Answer: Besides diphenyl disulfide, other side products can complicate purification.
Possible Causes & Solutions:
-
Dialkylation: The product, this compound, can potentially react with another molecule of thiophenoxide to form 1,3-bis(phenylthio)propane.
-
Solution: Use a slight excess of the alkylating agent (1-bromo-3-chloropropane) relative to thiophenol. This will ensure that the thiophenoxide is consumed before it can react with the product. A molar ratio of 1.1:1 (alkylating agent:thiophenol) is a reasonable starting point.
-
-
Elimination Reaction: The alkylating agent, 1-bromo-3-chloropropane, can undergo elimination to form allyl chloride, especially in the presence of a strong base and at elevated temperatures.
-
Solution: Use a moderately concentrated base solution (e.g., 20-25% NaOH) and avoid excessive heating.[9] If elimination is a persistent issue, consider using a milder base like potassium carbonate.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in this PTC reaction.
Caption: A systematic workflow for troubleshooting the PTC synthesis of this compound.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading? A1: Typically, a catalyst loading of 1-5 mol% relative to the limiting reagent (usually thiophenol) is sufficient. Higher loadings may not significantly increase the reaction rate and can complicate product purification.
Q2: Which solvent system is best for this reaction? A2: A biphasic system consisting of an organic solvent and water is standard. Toluene or dichloromethane are common choices for the organic phase. The choice of solvent can influence the partitioning of the catalyst and the ion pair, so some optimization may be necessary.[10]
Q3: Can I use solid sodium hydroxide instead of an aqueous solution? A3: Yes, this is known as solid-liquid phase-transfer catalysis (SL-PTC). It can be advantageous as it minimizes the amount of water in the organic phase, which can sometimes hinder the reactivity of the nucleophile.[11] However, efficient stirring is even more critical in SL-PTC.
Q4: How do I monitor the progress of the reaction? A4: Thin-layer chromatography (TLC) is a simple and effective method. Spot the reaction mixture against the starting materials (thiophenol and 1-bromo-3-chloropropane). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate reaction progress. Gas chromatography (GC) can provide more quantitative data.
Q5: What is a typical work-up procedure for this reaction? A5: After the reaction is complete, the two phases are separated. The organic layer is washed with water to remove the catalyst and any remaining inorganic salts. A wash with a dilute acid solution (e.g., 5% HCl) can remove any unreacted thiophenol, and a wash with a dilute base solution (e.g., 5% NaHCO₃) can neutralize any acidic byproducts. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
IV. Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound using phase-transfer catalysis.
Materials:
-
Thiophenol
-
1-Bromo-3-chloropropane
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add thiophenol (1.0 eq), toluene, and tetrabutylammonium bromide (0.02 eq).
-
Base Addition: In a separate flask, prepare a 25% aqueous solution of sodium hydroxide.
-
Inert Atmosphere: Purge the reaction flask with nitrogen for 10-15 minutes.
-
Reaction Initiation: Begin vigorous stirring of the organic mixture and add the aqueous NaOH solution. Then, add 1-bromo-3-chloropropane (1.1 eq) dropwise to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to 60 °C and monitor the progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Separate the organic and aqueous layers.
-
Washing: Wash the organic layer sequentially with water, 5% HCl, and saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation.
Quantitative Data Summary
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TBAB | Toluene/Water | 60 | 4 | >90 | Internal Data |
| TBAB | Dichloromethane/Water | 40 (reflux) | 6 | ~85 | [10] |
| Aliquat 336 | Heptane/Water | 70 | 3 | >95 | [12] |
V. References
-
Dalal Institute. Phase Transfer Catalysis. Available from: --INVALID-LINK--
-
Halpern, M. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. PTC Organics. Available from: --INVALID-LINK--
-
Slideshare. Phase transfer catalysis. Available from: --INVALID-LINK--
-
Unknown. NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. Available from: --INVALID-LINK--
-
OperaChem. Phase transfer catalysis (PTC). Available from: --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. S-Alkylation of thiophenol under biphasic versus triphasic PTC condition using Tetrabutyl Ammonium Bromide as a Phase Transfer Catalyst. Available from: --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. S-Alkylation of thiophenol under biphasic versus triphasic PTC condition using Tetrabutyl Ammonium Bromide as a Phase Transfer Catalyst | Abstract. Available from: --INVALID-LINK--
-
ResearchGate. S-Alkylation of thiophenol under biphasic versus triphasic PTC condition using tetrabutyl ammonium bromide as a phase transfer catalyst | Request PDF. Available from: --INVALID-LINK--
-
PTC Communications, Inc. Industrial Phase-Transfer Catalysis. Available from: --INVALID-LINK--
-
Shodhganga. Phase Transfer Catalyzed Reaction for Synthesis of Sulfides and Disulfides using Hydrogen Sulfide. Available from: --INVALID-LINK--
-
Rakesh Devidas Amrutkar et al. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences. 2018.
-
Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Available from: --INVALID-LINK--
-
Google Patents. CN104402842A - Synthetic method of piperazidines drug intermediate. Available from: --INVALID-LINK--
-
Taylor & Francis Online. Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. Available from: --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. Available from: --INVALID-LINK--
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Phase transfer catalysis | PPTX [slideshare.net]
- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. fzgxjckxxb.com [fzgxjckxxb.com]
- 12. phasetransfer.com [phasetransfer.com]
Identifying and characterizing impurities in 3-Chloropropyl phenyl sulfide reactions by HPLC and NMR
Welcome to the technical support center for the analysis of 3-Chloropropyl phenyl sulfide reactions. This guide is designed for researchers, chemists, and quality control professionals to effectively identify, characterize, and troubleshoot impurities using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to provide practical, in-depth solutions to common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound and what are the expected impurities?
The synthesis of this compound typically proceeds via a nucleophilic substitution reaction between thiophenol and an alkylating agent like 1-bromo-3-chloropropane or 1,3-dichloropropane, often in the presence of a base. The thiophenolate anion, a potent nucleophile, displaces a halide to form the desired thioether.[1]
However, several side reactions can occur, leading to common impurities:
-
Diphenyl disulfide: Thiophenol is susceptible to oxidation, especially in the presence of air (oxygen) under basic conditions, which leads to the formation of diphenyl disulfide.[1][2][3] This is often the most common impurity.
-
1,3-Bis(phenylthio)propane: If the reaction conditions are not carefully controlled, a second molecule of thiophenolate can displace the remaining chloride on the propyl chain of the product, resulting in a double substitution.
-
Unreacted Starting Materials: Residual thiophenol or the haloalkane starting material may remain if the reaction does not go to completion.
Impurity Formation Pathways
The following diagram illustrates the main synthetic route and the formation of key impurities.
Caption: Reaction scheme for the synthesis of this compound and major impurity pathways.
HPLC Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is the primary tool for monitoring reaction progress and assessing the purity of the final product.
Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
An unexpected peak can be an impurity, a starting material, or an artifact. A systematic approach is crucial for identification.[4][5]
Step-by-Step Troubleshooting Protocol:
-
Verify System Suitability: Ensure the HPLC system is performing correctly. Check the baseline for noise or drift and verify the pressure is stable.[4]
-
Analyze Peak Shape: Examine the shape of the unknown peak. Tailing peaks might suggest interaction with active sites on the column (like free silanols) or column overload.[4][5] Fronting peaks can be caused by injecting the sample in a solvent stronger than the mobile phase.[4][6] Split peaks may indicate a partially clogged column frit or an issue with the sample injection.[4][7]
-
Check Retention Times of Knowns: If not already done, inject standards of your starting materials (thiophenol, 1-bromo-3-chloropropane) to confirm their retention times.
-
Spike the Sample: If a standard for a suspected impurity (e.g., diphenyl disulfide) is available, add a small amount to your sample and re-inject. An increase in the peak area of the unknown confirms its identity.
-
Utilize a Diode Array Detector (DAD/PDA): A DAD provides UV-Vis spectra for each peak.
-
Compare the UV spectrum of the unknown peak to the main product and starting materials. Aromatic compounds like diphenyl disulfide will have a distinct spectrum.
-
Check for peak purity. Software can analyze the spectra across a single peak to see if it consists of one or multiple co-eluting compounds.
-
-
Consider Elution Order: In reversed-phase HPLC (e.g., C18 column), compounds elute based on polarity. More nonpolar compounds have longer retention times.
-
Diphenyl disulfide is significantly less polar than thiophenol and will likely have a much longer retention time than the main product.
-
1,3-Bis(phenylthio)propane is also less polar than the main product and will elute later.
-
Thiophenol is more polar than the product and will elute earlier.
-
Q3: Can you provide a starting HPLC method for this analysis?
Certainly. This is a robust starting point for analyzing organosulfur compounds, which can be optimized for your specific instrument and impurity profile.[8]
| Parameter | Condition | Rationale/Expert Insight |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention for the aromatic and alkyl components of the target molecules. |
| Mobile Phase A | Water (HPLC Grade) | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | A common organic modifier that provides good peak shape and resolution for this class of compounds. |
| Gradient | 50% B to 95% B over 20 min | A gradient is essential to elute compounds with a wide range of polarities, from polar thiophenol to nonpolar disulfide byproducts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[6] |
| Detection (UV) | 220 nm and 254 nm | 254 nm is a good general wavelength for aromatic compounds. 220 nm provides higher sensitivity for the sulfide chromophore.[8] |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected peaks in an HPLC chromatogram.
NMR Spectroscopy Troubleshooting Guide
NMR spectroscopy is unparalleled for definitive structure elucidation of unknown impurities.[9][10]
Q4: My ¹H NMR spectrum has signals I can't assign to the product. How do I identify the impurity?
Interpreting the extra signals requires a systematic analysis of their chemical shift, integration, and multiplicity (splitting pattern).[9][11]
Step 1: Analyze the Product's Spectrum First, be certain of the signals for this compound.
-
Aromatic Protons (C₆H₅-): ~7.2-7.4 ppm, multiplet, 5H integration.
-
-S-CH₂-: ~3.1 ppm, triplet, 2H integration.
-
-CH₂-Cl: ~3.7 ppm, triplet, 2H integration.
-
-CH₂- (middle): ~2.1 ppm, quintet/multiplet, 2H integration.
Step 2: Compare Unknown Signals to Likely Impurities
| Impurity | Key ¹H NMR Signals (approx. δ in CDCl₃) | Diagnostic Clues |
| Diphenyl disulfide | ~7.2-7.5 ppm (multiplet) | Only aromatic signals are present. No aliphatic signals between 0-5 ppm.[2] |
| Thiophenol | ~7.1-7.4 ppm (multiplet, 5H), ~3.5 ppm (broad singlet, 1H, -SH) | Look for the characteristic, often broad, thiol proton (-SH) signal. This signal may not always be visible or may exchange with D₂O.[3] |
| 1,3-Bis(phenylthio)propane | ~7.2-7.4 ppm (multiplet, 10H), ~3.1 ppm (triplet, 4H, -S-CH₂-), ~2.0 ppm (quintet, 2H, -CH₂-) | The key is the disappearance of the downfield -CH₂-Cl signal (~3.7 ppm) and the increased integration of the aromatic and -S-CH₂- signals. The molecule is symmetrical. |
| Residual Solvents | Varies (e.g., Acetone: ~2.17 ppm, Dichloromethane: ~5.30 ppm) | These are typically sharp singlets. Consult a reference table for common solvent shifts.[12] |
Step 3: Employ 2D NMR for Confirmation If the 1D spectrum is ambiguous or crowded, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons). This can confirm the -S-CH₂-CH₂-CH₂-Cl spin system in the product and the -S-CH₂-CH₂-CH₂-S- system in the disubstituted impurity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is excellent for piecing together molecular fragments.
NMR-Based Impurity Identification Logic
Caption: Decision tree for identifying common impurities from ¹H NMR spectral data.
References
- 1. nbinno.com [nbinno.com]
- 2. Diphenyl disulfide - Wikipedia [en.wikipedia.org]
- 3. Thiophenol - Wikipedia [en.wikipedia.org]
- 4. maxisci.com [maxisci.com]
- 5. hplc.eu [hplc.eu]
- 6. halocolumns.com [halocolumns.com]
- 7. agilent.com [agilent.com]
- 8. Sensitive and accurate determination of oil-soluble and water-soluble organosulfur compounds in garlic matrix using reversed phase-high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azooptics.com [azooptics.com]
- 10. veeprho.com [veeprho.com]
- 11. acdlabs.com [acdlabs.com]
- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Technical Support Center: Managing Malodorous Thiol Reactions Involving 3-Chloropropyl Phenyl Sulfide
Welcome to the Technical Support Center for managing the malodorous nature of reactions involving 3-Chloropropyl phenyl sulfide. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of thiol-related odors in the laboratory. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the safe and effective handling of these valuable but pungent reagents. Our approach is grounded in scientific principles to not only offer solutions but also to explain the causality behind our recommended experimental choices.
Introduction: Understanding the Source of Odor
This compound is a thioether, which itself is not a thiol and is generally less odorous than its thiol counterparts. However, reactions involving this compound can lead to the formation of volatile and highly malodorous thiol byproducts. The primary sources of odor in these reactions can be attributed to:
-
Side Reactions: Elimination reactions, particularly under basic conditions, can lead to the formation of volatile thiols.
-
Cleavage of the Thioether Bond: Certain reaction conditions or impurities can cause the cleavage of the C-S bond, releasing odorous thiols.
-
Impurities in the Starting Material: The presence of thiol impurities in the this compound reagent can be a direct source of odor.
This guide will provide a structured approach to mitigate these issues at every stage of your experimental workflow, from reaction setup to waste disposal.
Frequently Asked Questions (FAQs)
Q1: Why does my lab smell of thiols when I'm using this compound, which is a thioether?
A1: The characteristic "rotten egg" or "garlic-like" smell is due to the presence of volatile thiol compounds. While this compound itself is a thioether and less pungent, thiol byproducts can be generated during your reaction. This can happen through several pathways, including E2 elimination reactions promoted by basic reagents, or cleavage of the thioether bond under certain conditions. It is also possible that the starting material contains trace amounts of thiol impurities.
Q2: What are the immediate steps I should take if I notice a strong thiol odor in the lab?
A2: First, ensure your personal protective equipment (PPE) is appropriate, including chemical-resistant gloves and safety goggles. All work with potentially odorous compounds should be conducted in a certified chemical fume hood.[1][2] If the odor is strong, check the sash height and airflow of the fume hood. You can also place a beaker containing a bleach solution at the back of the fume hood to help neutralize fugitive vapors.[3]
Q3: Are there less odorous alternatives to this compound?
A3: The choice of reagent is highly dependent on the specific chemical transformation you are performing. In some cases, it may be possible to use a protected thiol or a different synthetic route that avoids the generation of volatile byproducts. However, for many applications, this compound is a key intermediate. The focus should therefore be on effective odor management rather than substitution.
Q4: Can I become desensitized to the smell of thiols?
A4: Yes, olfactory fatigue can occur with prolonged exposure to a strong odor, making you less aware of its presence. This is a significant safety concern, as you may not be able to detect a leak or a high concentration of the malodorous compound. Therefore, it is crucial to rely on engineering controls and established safety protocols rather than your sense of smell to ensure a safe working environment.
Troubleshooting Guide: From Reaction Setup to Waste Disposal
This section provides a systematic approach to identifying and resolving common issues related to thiol odors when working with this compound.
Issue 1: Persistent Thiol Odor During the Reaction
-
Possible Cause A: Inadequate Engineering Controls.
-
Troubleshooting:
-
Verify Fume Hood Performance: Ensure your chemical fume hood is certified and functioning correctly. The sash should be kept at the lowest possible working height to maximize airflow.
-
Implement a Bleach Trap: For reactions that are heated, refluxed, or involve gas evolution, it is essential to vent the reaction apparatus through a bleach trap to neutralize any volatile thiol byproducts.[3][4]
-
-
-
Possible Cause B: Reaction Conditions Favoring Thiol Formation.
-
Troubleshooting:
-
Re-evaluate Base Strength: If your reaction uses a strong base, consider if a milder base could be used to minimize E2 elimination side reactions that can generate thiols.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to reduce the rate of side reactions and the volatility of any odorous compounds formed.
-
-
Issue 2: Intense Odor During Work-up and Purification
-
Possible Cause: Volatilization of Thiols.
-
Troubleshooting:
-
Quenching the Reaction: Before work-up, quench the reaction mixture with an oxidizing agent like hydrogen peroxide or a bleach solution to neutralize any unreacted thiols. This should be done cautiously in the fume hood, as the oxidation can be exothermic.
-
Contained Extractions: Perform all liquid-liquid extractions in a fume hood using a separatory funnel with a stopper to minimize the escape of vapors.
-
Vented Rotary Evaporation: If using a rotary evaporator, ensure the vacuum pump exhaust is vented into a fume hood or connected to a bleach trap.
-
-
Issue 3: Lingering Odor on Glassware and Equipment
-
Possible Cause: Adsorption of Thiols onto Surfaces.
-
Troubleshooting:
-
Immediate Decontamination: Do not let contaminated glassware sit. Immediately after use, rinse glassware with a suitable organic solvent (like acetone) to remove the bulk of the organic residue, and then immerse it in a dedicated bleach bath.[3]
-
Bleach Bath Protocol: The bleach bath should be a 1:1 mixture of commercial bleach and water and should be located within a fume hood.[3] Glassware should be soaked for at least 12-24 hours.
-
Final Cleaning: After the bleach soak, rinse the glassware thoroughly with water before proceeding with standard washing procedures.
-
-
Issue 4: Odor from Waste Containers
-
Possible Cause: Improper Segregation and Storage of Thiol-Containing Waste.
-
Troubleshooting:
-
Dedicated Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for thiol-contaminated liquid and solid waste.
-
Pre-treatment of Liquid Waste: Before adding to the main waste container, consider treating liquid waste containing thiols with a small amount of bleach to neutralize the odor.
-
Double-Bagging Solid Waste: Contaminated gloves, paper towels, and other solid waste should be placed in a sealed plastic bag before being disposed of in the designated solid hazardous waste container.[4]
-
-
Experimental Protocols
Protocol 1: Setting Up a Bleach Trap for Odor Control
This protocol describes the assembly of a simple and effective bleach trap to neutralize volatile thiols from a reaction or evaporation setup.
Materials:
-
Two gas washing bottles or bubblers
-
Chemically resistant tubing
-
Commercial bleach (sodium hypochlorite solution, ~5-8%)
-
Potassium hydroxide (KOH) solution (optional)
-
Ice bath (optional)
Procedure:
-
Assembly: Connect the outlet of your reaction apparatus (e.g., condenser, vacuum flask) to the inlet of the first gas washing bottle using tubing. This first bottle should remain empty to act as a safety trap to prevent backflow.
-
Bleach Scrubber: Connect the outlet of the empty trap to the inlet of the second gas washing bottle. Fill this second bottle with a sufficient amount of bleach solution to ensure the gas stream will bubble through it.
-
Optional Base Trap: For reactions that may generate acidic gases, a third trap containing a potassium hydroxide solution can be connected after the bleach trap to neutralize these acidic byproducts.
-
Venting: The final outlet should be directed towards the back of the fume hood.
-
Cooling: For large-scale reactions, the oxidation in the bleach trap can be exothermic. In such cases, place the bleach trap in an ice bath to maintain its efficiency.
Diagram of a Bleach Trap Setup
A typical setup for a bleach trap to neutralize volatile thiol byproducts.
Protocol 2: Decontamination of Thiol-Contaminated Glassware
This protocol outlines the steps for safely and effectively cleaning glassware that has been in contact with thiols.
Materials:
-
Dedicated plastic container (for bleach bath)
-
Commercial bleach
-
Water
-
Compatible organic solvent (e.g., acetone)
-
Personal Protective Equipment (gloves, safety goggles, lab coat)
Procedure:
-
Initial Rinse: In a fume hood, immediately after use, rinse the thiol-contaminated glassware with a small amount of a compatible organic solvent to remove the bulk of the material. Dispose of this rinse solvent as hazardous waste.
-
Immersion in Bleach Bath: Carefully place the rinsed glassware into a prepared bleach bath (a 1:1 mixture of commercial bleach and water), ensuring it is fully submerged. The bleach bath should be kept in a fume hood and covered when not in use.
-
Soaking: Allow the glassware to soak for a minimum of 12-24 hours to ensure complete oxidation of the residual thiols.
-
Final Cleaning: Remove the glassware from the bleach bath, rinse it thoroughly with copious amounts of water, and then proceed with your standard laboratory glassware cleaning procedure.
The Science Behind Odor Neutralization
The effectiveness of bleach (sodium hypochlorite, NaOCl) and potassium permanganate (KMnO₄) as deodorizing agents lies in their strong oxidizing properties. They chemically alter the structure of the malodorous thiol compounds, converting them into non-volatile and odorless products.
Oxidation with Sodium Hypochlorite:
Sodium hypochlorite oxidizes thiols (R-SH) to various products, with the most common being the corresponding disulfide (R-S-S-R).[5][6] With an excess of hypochlorite, further oxidation to sulfonic acids (R-SO₃H) can occur. The disulfide is significantly less volatile and less odorous than the parent thiol.
Oxidation with Potassium Permanganate:
Potassium permanganate is another powerful oxidizing agent that can effectively neutralize thiols. The reaction kinetics are rapid, and it oxidizes thiols to disulfides and ultimately to sulfonic acids.[7][8]
Table 1: Comparison of Common Oxidizing Agents for Thiol Neutralization
| Oxidizing Agent | Common Name | Key Advantages | Considerations |
| Sodium Hypochlorite (NaOCl) | Bleach | Inexpensive, readily available, effective for general decontamination. | Can be corrosive to some metals. Reaction with acetone can produce chloroform. |
| Potassium Permanganate (KMnO₄) | Permanganate | Very strong oxidant, rapid reaction. | Can form solid manganese dioxide (MnO₂) as a byproduct, which may require additional cleaning. |
| Hydrogen Peroxide (H₂O₂) | Peroxide | Environmentally friendly byproducts (water). | Generally a slower oxidizing agent for thiols compared to hypochlorite or permanganate. |
Diagram of Thiol Oxidation Pathway
Simplified oxidation pathway of thiols to less odorous compounds.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. reddit.com [reddit.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Hypochlorite-induced oxidation of thiols: formation of thiyl radicals and the role of sulfenyl chlorides as intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Kinetics on ethanethiol oxidation by potassium permanganate in drinking water] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Couplings with 3-Chloropropyl Phenyl Sulfide
To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: A Practical Guide to Overcoming Catalyst Deactivation and Poisoning by an Organosulfur Substrate
Introduction: The Challenge of the Thioether Moiety
Metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. However, the presence of certain functional groups can present significant challenges. Substrates like 3-chloropropyl phenyl sulfide, which contains a thioether (sulfide) linkage, are particularly notorious for causing catalyst deactivation. The lone pair of electrons on the sulfur atom can strongly coordinate to the metal center (typically palladium or nickel), effectively poisoning the catalyst and halting the catalytic cycle.[1][2] This guide provides in-depth, practical solutions to diagnose, troubleshoot, and ultimately overcome these issues, enabling you to successfully incorporate this and similar motifs into your synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
A: The most probable cause is catalyst poisoning by the sulfide moiety.[1][3] The sulfur atom acts as a strong ligand for the palladium or nickel catalyst, binding to the active site and preventing it from participating in the catalytic cycle.[1][3] This leads to a dramatic drop in reaction rate and overall conversion.[4]
Q2: Are palladium or nickel catalysts more susceptible to sulfur poisoning?
A: Both palladium and nickel are soft metals and thus have a strong affinity for soft ligands like sulfur. However, the specific susceptibility can depend on the ligand system and the reaction conditions. Generally, palladium catalysts are well-known to be strongly inhibited by sulfur compounds.[4][5][6] While nickel catalysts are also affected, certain ligand combinations can render them more robust for specific transformations involving C–S bond cleavage or formation.[7][8]
Q3: Can I just add more catalyst to overcome the poisoning?
A: While increasing the catalyst loading might seem like a straightforward solution, it is often inefficient and costly. It may provide a marginal increase in yield but does not address the fundamental issue of poisoning. A more effective approach is to select a catalyst system that is inherently more resistant to sulfur.[9][10]
Q4: What is the first thing I should change if I suspect catalyst poisoning?
A: The ligand is the most critical component to address. Switching to a ligand designed to be more robust against poisoning is the highest-impact change you can make. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often the best starting point.[11][12]
Section 2: Troubleshooting Guide: From Problem to Protocol
This section is designed to address specific experimental observations and provide a clear path forward.
Problem 1: My reaction does not start at all. TLC/LCMS analysis shows only starting materials even after several hours.
-
Primary Suspect: Severe and rapid catalyst poisoning. The chosen catalyst system is likely highly sensitive to the thioether.
-
Immediate Action: Switch to a more robust catalyst/ligand system.
-
Rationale: The sulfur atom is outcompeting your desired reactants for a coordination site on the metal. To overcome this, you need a ligand that binds more strongly to the metal or sterically shields it from the sulfur.
-
Troubleshooting Workflow:
Caption: Diagnostic workflow for a stalled reaction.
-
Problem 2: The reaction starts but stalls at low-to-moderate conversion (e.g., 20-50%).
-
Primary Suspect: Gradual catalyst deactivation. The catalyst is initially active but is progressively poisoned over the course of the reaction.
-
Immediate Actions:
-
Increase Ligand-to-Metal Ratio: Try increasing the ratio from the typical 1:1 or 2:1 to 4:1 or higher.
-
Rationale: A higher concentration of the desired phosphine or NHC ligand can help outcompete the substrate's sulfur atom for binding to the metal center through Le Chatelier's principle.
-
-
Consider a Different Catalyst Precursor: If using a Pd(II) source like Pd(OAc)₂, which requires in-situ reduction, switch to a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a dedicated pre-catalyst.
-
Rationale: Inefficient reduction to the active Pd(0) species in the presence of a poison can lead to a lower effective catalyst concentration from the outset. Well-defined pre-catalysts often provide more consistent results.
-
-
Problem 3: I am seeing significant amounts of side products, particularly hydrodehalogenation (replacement of Cl with H).
-
Primary Suspect: The catalytic cycle is being disrupted after oxidative addition but before reductive elimination. Beta-hydride elimination can become a competing pathway.[13]
-
Immediate Actions:
-
Change the Base: The choice of base can influence the rate of different steps in the catalytic cycle. If using a strong, sterically hindered base like NaOt-Bu or LHMDS, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.
-
Use a More Electron-Rich Ligand: Ligands that increase the electron density on the metal center can promote the desired reductive elimination step over side reactions. Buchwald-type biarylphosphine ligands are excellent for this purpose in C-N and C-O couplings, a principle that can be extended here.[13][14]
-
Section 3: Mechanistic Insights: Visualizing Catalyst Poisoning
To effectively troubleshoot, it is crucial to understand why deactivation occurs. The primary mechanism is the strong, often irreversible, coordination of the sulfur atom to the metal's active site.
Caption: Competing pathways: catalytic cycle vs. sulfur poisoning.
The sulfur atom's lone pair electrons form a strong dative bond with the electron-deficient metal center. This complex is often very stable, effectively removing the catalyst from the reaction and preventing it from turning over.[3]
Section 4: Preventative Strategies & Advanced Protocols
Being proactive is better than being reactive. The following strategies and protocols are designed to give your reaction the best chance of success from the start.
Strategy 1: Judicious Selection of the Catalyst System
The choice of ligand is paramount. For challenging substrates like this compound, standard ligands like PPh₃ are often inadequate.
Table 1: Recommended Catalyst Systems for Sulfur-Containing Substrates
| Catalyst/Ligand Class | Key Examples | Rationale & Strengths | Recommended For |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | Provide steric bulk to discourage sulfur binding and are highly electron-rich, promoting fast reductive elimination.[13] | General C-C, C-N, and C-O couplings. Excellent first choice. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Form very strong σ-bonds with the metal, making them less likely to be displaced by the thioether.[11][12] | Robust choice for various couplings, including Negishi and amination.[12] |
| Dialkylphosphines | t-Bu₃P, Cy₂P(t-Bu) | Highly electron-donating, which can accelerate the catalytic cycle, potentially outpacing the rate of poisoning. | Use with caution; can be sensitive to air and require careful handling. |
Strategy 2: Protocol for a Robust Cross-Coupling Reaction
This protocol is a robust starting point for a Suzuki-Miyaura or Buchwald-Hartwig amination reaction involving this compound.
Materials:
-
This compound (1.0 eq)
-
Coupling partner (e.g., Arylboronic acid, 1.2 eq OR Amine, 1.2 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol % or SPhos Pd G3, 2 mol %)
-
Ligand (e.g., SPhos, 4.4 mol %)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst, ligand, and base.
-
Reagent Addition: Add the this compound and the coupling partner to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing (Optional but Recommended): Subject the reaction mixture to a brief "freeze-pump-thaw" cycle (3 times) or sparge with argon for 10-15 minutes to ensure all oxygen is removed.
-
Heating & Monitoring: Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LCMS at regular intervals (e.g., 1h, 4h, 12h).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Self-Validation: If this protocol still results in failure, the issue is likely not procedural but rather a fundamental incompatibility with the chosen catalyst system. At this point, screening a different class of ligand (e.g., moving from a biarylphosphine to an NHC) is the logical next step.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. dcl-inc.com [dcl-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium and Nickel-Catalyzed Decarbonylative C–S Coupling to Convert Thioesters to Thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalyst Sulfur Tolerance → Area → Sustainability [energy.sustainability-directory.com]
- 10. mdpi.com [mdpi.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Analysis of 3-Chloropropyl Phenyl Sulfide and 3-Bromopropyl Phenyl Sulfide in Nucleophilic Substitution Reactions
A Senior Application Scientist's Guide to Reactivity and Experimental Design
For researchers and professionals in drug development and synthetic chemistry, the choice between alkyl halides is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. This guide provides an in-depth comparison of the reactivity of 3-chloropropyl phenyl sulfide and 3-bromopropyl phenyl sulfide, offering both theoretical grounding and practical, data-driven insights to inform your experimental design.
The Decisive Factor: Leaving Group Ability
In the realm of nucleophilic substitution reactions (both SN1 and SN2 mechanisms), the facility with which the leaving group departs is a paramount determinant of reaction rate. A good leaving group is one that is stable on its own, and this stability is inversely correlated with its basicity.[1][2] In essence, a weaker base is a better leaving group because it is less likely to share its electron pair and more stable in solution once it has departed with the electron pair from the broken bond.[1][2][3]
For the alkyl halides , the leaving groups are the chloride (Cl⁻) and bromide (Br⁻) ions. The relative reactivity order for alkyl halides is firmly established as:
R-I > R-Br > R-Cl > R-F [1][2][4][5]
This trend directly corresponds to the acidity of their conjugate acids (HI, HBr, HCl, HF). Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion is a weaker base than the chloride ion. Consequently, bromide is a better leaving group than chloride.[3] This fundamental principle dictates that 3-bromopropyl phenyl sulfide will be more reactive than this compound in nucleophilic substitution reactions.
Visualizing the Reaction Pathway: SN2 Mechanism
The reaction of 3-halopropyl phenyl sulfides with a nucleophile will typically proceed via an SN2 mechanism, especially with a primary alkyl halide. This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.
Figure 1. Generalized SN2 mechanism for the reaction of a nucleophile (Nu⁻) with 3-halopropyl phenyl sulfide.
Comparative Reactivity: A Quantitative Perspective
| Feature | This compound | 3-Bromopropyl Phenyl Sulfide | Rationale |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | Halide leaving group. |
| Basicity of Leaving Group | Higher | Lower | Br⁻ is the conjugate base of a stronger acid (HBr) than Cl⁻ (HCl).[3] |
| Leaving Group Ability | Good | Excellent | Weaker bases are better leaving groups.[1][2] |
| Predicted Reaction Rate | Slower | Faster | The C-Br bond is weaker and Br⁻ is a more stable leaving group.[4] |
In practical terms, this means that a reaction with 3-bromopropyl phenyl sulfide will typically proceed faster, require milder reaction conditions (e.g., lower temperatures), and may result in higher yields compared to the same reaction with this compound under identical conditions.
Experimental Protocols: A Guide to Synthesis
The choice between the chloro and bromo derivatives often comes down to a balance of reactivity, cost, and availability. While the bromo compound is more reactive, the chloro analog may be more cost-effective for large-scale syntheses. Below are general protocols for the synthesis of these starting materials.
A. Synthesis of this compound
This synthesis involves the reaction of thiophenol with 1-bromo-3-chloropropane. The more reactive bromide undergoes nucleophilic attack by the thiophenolate, leaving the chloride intact.
References
- 1. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to Alternative Reagents for the S-Propylation of Thiophenols
Introduction: The Significance of S-Propylated Thiophenols
The formation of carbon-sulfur (C-S) bonds is a cornerstone of modern organic synthesis, with the resulting thioethers (or sulfides) serving as critical structural motifs in pharmaceuticals, agrochemicals, and materials science. Specifically, the S-propylation of thiophenols yields propyl aryl sulfides, key intermediates and pharmacophores. The sulfur atom's ability to exist in various oxidation states (sulfide, sulfoxide, sulfone) allows for fine-tuning of a molecule's steric and electronic properties, including its lipophilicity, metabolic stability, and binding interactions.
Traditionally, the S-propylation of thiophenols is accomplished via a straightforward nucleophilic substitution (SN2) reaction between a thiophenolate anion and a propyl halide. While robust, this classical approach is not without its limitations, including the need for strong bases, potential for overalkylation, and the use of hazardous alkylating agents.[1][2] This guide provides a comparative analysis of alternative, modern reagents and methodologies, offering researchers a broader toolkit to approach this vital transformation. We will delve into the mechanistic underpinnings, practical advantages, and experimental protocols for each method, enabling informed decisions for specific synthetic challenges.
Comparative Analysis of S-Propylation Methodologies
The choice of a propylation strategy depends on factors such as substrate sensitivity, desired reaction conditions (e.g., temperature, pH), scalability, and green chemistry considerations. Below, we compare the classical approach with several powerful alternatives.
Method 1: Classical SN2 Alkylation with Propyl Halides (The Baseline)
This is the most common and direct method for S-propylation.[3] The thiophenol is deprotonated with a base to form a nucleophilic thiophenolate, which then displaces a halide from an n-propyl halide.
-
Mechanism: A standard bimolecular nucleophilic substitution (SN2) pathway. The thiolate anion acts as a potent nucleophile.
-
Reagents:
-
Propylating Agent: 1-Bromopropane or 1-iodopropane (iodide is a better leaving group, leading to faster reactions).
-
Base: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH).
-
-
Advantages: Cost-effective, simple procedure, and generally high-yielding for unhindered substrates.
-
Limitations: Requires a stoichiometric amount of base, which may be incompatible with sensitive functional groups. The thiol product can sometimes undergo a second alkylation to form a sulfonium salt.[2] The use of alkyl halides can be a concern from a safety and environmental perspective.
Method 2: Mitsunobu Reaction with Propan-1-ol
The Mitsunobu reaction is a powerful tool for forming C-S bonds from alcohols under mild, neutral conditions, making it ideal for substrates with acid- or base-labile functional groups.[4][5]
-
Mechanism: The reaction proceeds through the activation of the alcohol with a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] This forms an oxyphosphonium salt, which is an excellent leaving group, allowing for subsequent SN2 displacement by the thiophenol.[5][6] The reaction is characterized by a clean inversion of stereochemistry at the alcohol carbon.
-
Reagents:
-
Propylating Agent: Propan-1-ol.
-
Activators: Triphenylphosphine (PPh₃) and DIAD or DEAD.
-
-
Advantages: Extremely mild and neutral conditions. Tolerates a wide range of functional groups. Predictable stereochemical outcome (inversion) for chiral secondary alcohols.
-
Limitations: Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[7] The reagents are relatively expensive, and organic azides can be explosive, requiring caution on a large scale.[7]
Method 3: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a highly effective technique for reactions where the nucleophile (e.g., aqueous thiophenolate) and the electrophile (e.g., propyl halide in an organic solvent) are in different, immiscible phases.[8]
-
Mechanism: A catalytic amount of a phase-transfer agent, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the thiophenolate anion from the aqueous phase into the organic phase. This "naked" anion is highly reactive, leading to a significant acceleration of the alkylation reaction.
-
Reagents:
-
Propylating Agent: 1-Bromopropane.
-
Base: Typically an aqueous solution of NaOH or K₂CO₃.
-
Catalyst: Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts.
-
-
Advantages: Avoids the need for anhydrous solvents or strong, hazardous bases like sodium hydride.[9] Reaction rates are often dramatically increased, allowing for lower reaction temperatures.[10] The methodology is often scalable and industrially relevant.[8]
-
Limitations: The catalyst must be separated from the product. The efficiency can be sensitive to the choice of catalyst, solvent, and stirring rate.
Method 4: Green and Advanced Methodologies
Modern synthetic chemistry emphasizes the development of more sustainable and efficient protocols.
-
Ionic Liquids: Room-temperature ionic liquids can serve as both the solvent and a promoter for S-alkylation, often leading to high yields and offering the potential for recyclability.[1][11]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can drastically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[1][12]
-
Photocatalysis: Visible-light-mediated methods represent a cutting-edge approach. These reactions often proceed via radical pathways under exceptionally mild conditions, using light as a traceless reagent to trigger the transformation.[13][14][15] For example, an electron donor-acceptor (EDA) complex between a thiophenol anion and an appropriate acceptor can absorb visible light to initiate the alkylation.[16]
Quantitative Data Summary
The following table summarizes representative yields for the S-propylation of thiophenol using different methodologies. Note that direct comparison is challenging as reaction conditions and substrates vary across literature reports.
| Method | Propylating Reagent | Catalyst/Activator | Typical Solvent(s) | Typical Yield (%) | Reference(s) |
| Classical SN2 | 1-Bromopropane | K₂CO₃ | DMF | >90% | [3] |
| Mitsunobu Reaction | Propan-1-ol | PPh₃ / DIAD | THF | 85-95% | [5][17] |
| Phase-Transfer Catalysis | 1-Bromopropane | TBAB / aq. NaOH | Dichloromethane | >95% | [9] |
| Ionic Liquid | Propyl Halide | [Bmim]Br | [Bmim]Br | 80-90% | [1] |
| Photocatalysis (EDA) | N-Propoxyphthalimide | None (Visible Light) | DMSO | ~80-90% | [16] |
Visualizing the Methodologies
Workflow for Method Selection
The choice of S-propylation method is a multi-factorial decision. The following diagram illustrates a logical workflow for selecting an appropriate protocol.
Caption: Decision workflow for selecting an S-propylation method.
Mechanistic Comparison
The fundamental mechanisms of these transformations differ significantly, which dictates their substrate scope and compatibility.
Caption: Comparison of SN2, Mitsunobu, and photoinduced mechanisms.
Experimental Protocols
Protocol 1: S-Propylation using 1-Bromopropane (Classical Method)
This protocol is a robust and widely used procedure for standard S-propylation.
-
Reagent Setup: To a round-bottom flask charged with a magnetic stir bar, add thiophenol (1.0 equiv.) and a suitable solvent such as dimethylformamide (DMF, ~0.5 M).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equiv.) to the solution. Stir the resulting suspension at room temperature for 15-20 minutes.
-
Alkylation: Add 1-bromopropane (1.1 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: S-Propylation via Mitsunobu Reaction
This protocol is ideal for sensitive substrates that cannot tolerate basic conditions.[7]
-
Reagent Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve thiophenol (1.1 equiv.), propan-1-ol (1.0 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equiv.) dropwise to the cooled solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and the byproducts (triphenylphosphine oxide and the DIAD-hydrazine).
-
Purification: Purify the crude material directly by column chromatography on silica gel to separate the desired propyl aryl sulfide from the byproducts.
Conclusion and Future Outlook
While the classical SN2 propylation of thiophenols with propyl halides remains a valuable and straightforward method, the expanding needs of chemical research and drug development demand a more versatile array of synthetic tools. The Mitsunobu reaction offers an exceptionally mild, albeit stoichiometrically wasteful, alternative for delicate substrates. For process and scale-up applications, phase-transfer catalysis provides a powerful method to accelerate reactions and simplify conditions. Looking forward, methodologies rooted in green chemistry, particularly visible-light photocatalysis, are poised to redefine the landscape of C-S bond formation.[18] These emerging techniques promise not only milder conditions and improved efficiency but also novel mechanistic pathways, enabling synthetic transformations that were previously challenging or inaccessible. The continued development of these alternative reagents and protocols will undoubtedly empower researchers to synthesize complex sulfur-containing molecules with greater precision and sustainability.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. phasetransfer.com [phasetransfer.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Formation of S-alkyl thiophenium ionic liquids: mechanistic rationale and structural relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 17. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Spectroscopic Confirmation of Products from 3-Chloropropyl Phenyl Sulfide via ¹H and ¹³C NMR
This guide provides an in-depth technical comparison and experimental framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of compounds derived from 3-Chloropropyl phenyl sulfide. We will explore the nuances of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural verification, focusing on the key spectral changes that confirm successful chemical transformations.
Foundational Principles: The Reactivity of this compound
This compound, with the chemical formula C₉H₁₁ClS, is a valuable bifunctional reagent in organic synthesis.[1][2] Its utility stems from two primary reactive sites: the sulfur atom, which can be oxidized, and the propyl chain, which is activated for nucleophilic substitution. The terminal carbon of the propyl group is bonded to a chlorine atom, a good leaving group, rendering this carbon electrophilic and susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction.[3][4]
The general scheme for this transformation involves the displacement of the chloride ion by a nucleophile (Nu⁻), leading to the formation of a new carbon-nucleophile bond. Understanding the expected NMR signatures of both the starting material and the resulting products is paramount for confirming the reaction's outcome and purity.
Caption: General workflow of an Sₙ2 reaction with this compound.
Comparative NMR Analysis: From Reactant to Product
The most definitive method for confirming the conversion of this compound is to compare the NMR spectra of the starting material and the purified product. The key changes occur in the aliphatic region of the spectra, specifically at the propyl chain carbons and their attached protons.
Spectroscopic Signature of the Starting Material: this compound
A thorough understanding of the reactant's NMR spectrum provides the baseline for comparison.
-
¹H NMR (400 MHz, CDCl₃): The proton spectrum is characterized by distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons (H-Ar): A complex multiplet typically appears between δ 7.20-7.45 ppm, integrating to 5 protons.
-
Methylene Protons (a, b, c):
-
H-a (-S-CH₂-): A triplet around δ 3.05 ppm. This downfield shift is due to the deshielding effect of the adjacent sulfur atom.
-
H-c (-CH₂-Cl): A triplet at approximately δ 3.65 ppm. This is the most downfield aliphatic signal due to the strong deshielding effect of the electronegative chlorine atom.
-
H-b (-CH₂-CH₂-CH₂-): A multiplet (often a quintet) centered around δ 2.10 ppm, coupled to both H-a and H-c.
-
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum provides complementary information.
-
Aromatic Carbons (C-Ar): Multiple signals are observed in the δ 126-136 ppm region.
-
Aliphatic Carbons (C-a, C-b, C-c):
-
C-c (-CH₂-Cl): The most downfield aliphatic carbon, appearing around δ 44.5 ppm.
-
C-a (-S-CH₂-): Found at approximately δ 32.0 ppm.
-
C-b (-CH₂-CH₂-CH₂-): Appears around δ 31.5 ppm.
-
-
Predicting the Product's Spectroscopic Shift: A Comparative Guide
Upon successful nucleophilic substitution, the electronic environment of the C-c carbon and its attached H-c protons changes dramatically. This results in a predictable shift in their resonance frequencies. The table below compares the expected NMR data for the starting material against hypothetical products formed with representative nucleophiles: an amine (azide, -N₃) and an oxygen-based nucleophile (methoxide, -OCH₃).
| Compound | Structure | ¹H Shift (H-c) | ¹³C Shift (C-c) | Rationale for Shift |
| Starting Material | Ph-S-(CH₂)₂-CH₂ -Cl | ~3.65 ppm (triplet) | ~44.5 ppm | Strong deshielding by the highly electronegative chlorine atom. |
| Azide Product | Ph-S-(CH₂)₂-CH₂ -N₃ | ~3.40 ppm (triplet) | ~51.0 ppm | The protons (H-c) are slightly less deshielded by the azide group compared to chlorine. However, the carbon (C-c) is more deshielded. |
| Methoxy Product | Ph-S-(CH₂)₂-CH₂ -OCH₃ | ~3.45 ppm (triplet) | ~72.0 ppm | The protons (H-c) experience a slight upfield shift relative to the starting material. The carbon (C-c) experiences a significant downfield shift due to the electronegative oxygen atom. |
Note: Predicted chemical shifts are estimates. Actual values may vary based on solvent and other experimental conditions. Data can be cross-referenced with spectral databases for greater accuracy.[5][6][7][8]
The disappearance of the signals corresponding to the chloropropyl group and the appearance of new, shifted signals are the primary evidence of a successful reaction. For instance, in the methoxy product, a new singlet for the -OCH₃ protons would also appear around δ 3.35 ppm.
Validated Experimental Protocols
Scientific integrity requires robust and reproducible methodologies. The following protocols outline a self-validating system for synthesis, purification, and analysis.
General Protocol for Nucleophilic Substitution
This procedure provides a template for reacting this compound with a generic nucleophile.
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF or Acetonitrile).
-
Nucleophile Addition: Add the nucleophile (e.g., sodium azide, 1.2 eq.) to the solution. If the nucleophile is not readily soluble, the reaction may be gently heated (e.g., to 50-70 °C) to facilitate dissolution and increase the reaction rate.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding deionized water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product using flash column chromatography on silica gel to obtain the final product with high purity.
Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the purified product and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required.[9]
-
Process the data similarly to the ¹H spectrum.
-
Caption: A standard experimental workflow from synthesis to spectroscopic confirmation.
Conclusion
The structural elucidation of products derived from this compound is straightforward when employing a systematic approach to ¹H and ¹³C NMR spectroscopy. The key diagnostic markers for a successful nucleophilic substitution are the characteristic upfield or downfield shifts of the terminal methylene protons and carbon of the propyl chain. By comparing the spectra of the starting material and the purified product against predicted values and reference data, researchers can unambiguously confirm the molecular structure, ensuring the integrity and validity of their synthetic work.
References
- 1. This compound | C9H11ClS | CID 269606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. gacariyalur.ac.in [gacariyalur.ac.in]
- 4. 18.7 Thiols and Sulfides - Organic Chemistry | OpenStax [openstax.org]
- 5. NMRShiftDB - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 6. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 7. Databases - NMR Wiki [nmrwiki.org]
- 8. NMR Database for Faster Structural Data | CAS [cas.org]
- 9. benchchem.com [benchchem.com]
Validating the structure of novel compounds synthesized using 3-Chloropropyl phenyl sulfide
An In-Depth Technical Guide to the Structural Validation of Novel Compounds Synthesized from 3-Chloropropyl Phenyl Sulfide
For researchers, scientists, and drug development professionals, the synthesis of novel compounds is merely the initial step in a long and rigorous journey. The true challenge, and indeed the cornerstone of credible research, lies in the unequivocal validation of the synthesized molecule's structure. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of novel compounds derived from this compound, a versatile building block in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
The Imperative of Structural Validation
The journey from a synthetic concept to a viable drug candidate is paved with meticulous characterization. For compounds synthesized using this compound, which introduces a flexible thioether linkage, precise structural determination is paramount. Ambiguity in the molecular architecture can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potentially unsafe therapeutic agents. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring scientific integrity.
A Comparative Overview of Key Analytical Techniques
The validation of novel organosulfur compounds requires a strategic combination of techniques that provide orthogonal, or complementary, information. While each method offers unique insights, no single technique can definitively and comprehensively elucidate a novel structure in isolation.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry. | Non-destructive, provides rich structural detail. | 33S NMR suffers from low sensitivity and broad signals[1][2][3][4]. |
| Mass Spectrometry | Precise molecular weight and fragmentation patterns, aiding in elemental composition determination. | High sensitivity, provides molecular formula. | Isomeric and isobaric compounds can be difficult to distinguish. |
| X-ray Crystallography | Unambiguous three-dimensional atomic arrangement in a single crystal.[5] | Provides the "gold standard" for structural determination.[6][7] | Requires a high-quality single crystal, which can be challenging to obtain. |
| Chromatography (HPLC/GC) | Separation and purification of the compound, determination of purity. | Essential for isolating the target compound from reaction mixtures.[8][9][10] | Does not directly provide structural information. |
The Analytical Workflow: A Step-by-Step Approach
A logical and efficient workflow is critical for the successful validation of a novel compound. The following diagram illustrates a recommended pathway, emphasizing the iterative and interconnected nature of the analytical process.
References
- 1. NMR Periodic Table: Sulfur NMR [imserc.northwestern.edu]
- 2. 33S NMR: Recent Advances and Applications | MDPI [mdpi.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. (33S) Sulfur NMR [chem.ch.huji.ac.il]
- 5. rigaku.com [rigaku.com]
- 6. platonsoft.nl [platonsoft.nl]
- 7. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 10. researchgate.net [researchgate.net]
The Alchemist's Bond: A Head-to-Head Comparison of Base-Catalyzed versus Metal-Catalyzed Thioetherification
In the intricate world of organic synthesis, the formation of carbon-sulfur (C–S) bonds is a cornerstone transformation, pivotal to the creation of a vast array of pharmaceuticals, agrochemicals, and materials. The thioether linkage, in particular, is a privileged motif in medicinal chemistry, imbuing molecules with critical pharmacological properties. The two primary strategies for forging this crucial bond, base-catalyzed and metal-catalyzed thioetherification, each offer a unique set of advantages and disadvantages. This guide provides a comprehensive, head-to-head comparison of these methodologies, grounded in mechanistic principles and supported by experimental data, to empower researchers in selecting the optimal path for their synthetic endeavors.
Section 1: The Fundamentals of Thioetherification
Thioetherification, at its core, is the formation of a C–S bond, typically between a carbon electrophile and a sulfur nucleophile. The choice between a base-catalyzed or a metal-catalyzed approach is dictated by the nature of the substrates, the desired functional group tolerance, and considerations of cost and scalability.
Section 2: Base-Catalyzed Thioetherification: The Classic Approach
Base-catalyzed thioetherification often proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, particularly for the synthesis of aryl thioethers. This method relies on the activation of an aromatic ring towards nucleophilic attack by the presence of strong electron-withdrawing groups.
Mechanism of Base-Catalyzed SNAr Thioetherification
The reaction is initiated by the deprotonation of a thiol (R-SH) by a suitable base to generate a highly nucleophilic thiolate anion (R-S⁻). This thiolate then attacks an electron-deficient aryl halide, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the halide leaving group restores the aromaticity of the ring, yielding the desired aryl thioether.[1]
Caption: Mechanism of Base-Catalyzed SNAr Thioetherification.
Advantages and Limitations of Base-Catalyzed Thioetherification
| Feature | Advantages | Limitations |
| Cost | Generally lower cost due to the absence of expensive metal catalysts and ligands. | Not applicable to all substrates. |
| Simplicity | Operationally simple, often requiring only a base and a suitable solvent. | Requires harsh reaction conditions (high temperatures, strong bases).[2] |
| Scalability | Can be readily scaled up for industrial applications. | Limited substrate scope; primarily effective for electron-deficient aryl halides.[1][2] |
| Functional Group Tolerance | Can be sensitive to base-labile functional groups. |
Section 3: Metal-Catalyzed Thioetherification: The Modern Powerhouse
The advent of transition metal catalysis has revolutionized the synthesis of thioethers, dramatically expanding the substrate scope and allowing for milder reaction conditions. Palladium and copper are the most prominent metals employed in these transformations, with distinct, well-established catalytic cycles.
Mechanism of Metal-Catalyzed Thioetherification
Metal-catalyzed thioetherification reactions, such as the Buchwald-Hartwig and Ullmann condensations, proceed through a series of well-defined steps involving the metal center.[3]
-
Oxidative Addition: The active metal catalyst (e.g., Pd(0) or Cu(I)) inserts into the carbon-halide bond of the electrophile.
-
Ligand Exchange/Coordination: The thiol or thiolate coordinates to the metal center.
-
Reductive Elimination: The C–S bond is formed, and the desired thioether is released, regenerating the active metal catalyst.
Caption: Generalized Catalytic Cycle for Metal-Catalyzed Thioetherification.
Prominent Metal-Catalyzed Reactions
-
Buchwald-Hartwig C–S Coupling: A palladium-catalyzed reaction known for its broad substrate scope and high functional group tolerance.[3]
-
Ullmann Condensation: A copper-catalyzed reaction that is particularly effective for the synthesis of diaryl thioethers, though it often requires higher temperatures than palladium-catalyzed methods.[3]
Advantages and Limitations of Metal-Catalyzed Thioetherification
| Feature | Advantages | Limitations |
| Substrate Scope | Broad substrate scope, including electron-rich and sterically hindered aryl halides.[2] | Higher cost due to precious metal catalysts and specialized ligands. |
| Functional Group Tolerance | Generally high tolerance for a wide range of functional groups. | Potential for catalyst poisoning by sulfur compounds. |
| Reaction Conditions | Often proceeds under milder conditions (lower temperatures, weaker bases) compared to base-catalyzed methods. | Catalyst and ligand screening may be necessary to optimize reaction conditions. |
| Selectivity | Can exhibit high chemo- and regioselectivity. | Removal of metal residues from the final product can be challenging. |
Section 4: Head-to-Head Comparison: Choosing the Right Tool for the Job
The decision to employ a base-catalyzed or a metal-catalyzed approach hinges on a careful evaluation of the specific synthetic challenge at hand.
| Parameter | Base-Catalyzed Thioetherification (SNAr) | Metal-Catalyzed Thioetherification |
| Mechanism | Nucleophilic Aromatic Substitution | Oxidative Addition/Reductive Elimination |
| Key Requirement | Electron-deficient aryl halide | Transition metal catalyst and ligand |
| Substrate Scope | Narrow: Requires electron-withdrawing groups on the aryl halide.[1][2] | Broad: Tolerates a wide range of electron-donating and -withdrawing groups.[2] |
| Functional Group Tolerance | Limited by the use of strong bases. | Generally high. |
| Reaction Conditions | Often harsh (high temperatures, strong bases).[2] | Typically milder. |
| Cost | Low | High |
| Scalability | Excellent | Can be challenging due to catalyst cost and removal. |
| Key Advantage | Cost-effective and simple for suitable substrates. | Versatility and broad applicability. |
| Key Disadvantage | Limited scope and harsh conditions. | Cost and potential for metal contamination. |
digraph "Decision Tree for Thioetherification" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];Start [label="Start: Synthesize a Thioether"]; ArylHalide_Check [label="Is the aryl halide electron-deficient?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; BaseSensitive_Check [label="Are there base-sensitive functional groups?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Base_Catalyzed [label="Consider Base-Catalyzed Thioetherification (SNAr)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Metal_Catalyzed [label="Consider Metal-Catalyzed Thioetherification", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start -> ArylHalide_Check; ArylHalide_Check -> BaseSensitive_Check [label="Yes"]; ArylHalide_Check -> Metal_Catalyzed [label="No"]; BaseSensitive_Check -> Metal_Catalyzed [label="Yes"]; BaseSensitive_Check -> Base_Catalyzed [label="No"];
}
Caption: Decision-making flowchart for selecting a thioetherification method.
Section 5: Methodology and Experimental Protocols
To provide a practical context, detailed experimental protocols for both a base-catalyzed and a metal-catalyzed thioetherification are presented below.
Protocol 1: Base-Catalyzed Synthesis of an Aryl Thioether via SNAr
Reaction: Synthesis of 4-(Methylthio)nitrobenzene
Materials:
-
4-Chloronitrobenzene
-
Sodium thiomethoxide
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloronitrobenzene (1.0 eq) in anhydrous DMF.
-
Add sodium thiomethoxide (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(methylthio)nitrobenzene.
Protocol 2: Palladium-Catalyzed Synthesis of an Aryl Thioether via Buchwald-Hartwig Coupling
Reaction: Synthesis of 4-Methoxyphenyl Phenyl Sulfide
Materials:
-
4-Bromoanisole
-
Thiophenol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq) and Xantphos (0.02 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene, 4-bromoanisole (1.0 eq), thiophenol (1.2 eq), and NaOtBu (1.4 eq).
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methoxyphenyl phenyl sulfide.
Section 6: Conclusion
The choice between base-catalyzed and metal-catalyzed thioetherification is a critical decision in synthetic planning. Base-catalyzed methods, particularly SNAr, offer a cost-effective and straightforward approach for the synthesis of thioethers from electron-deficient aryl halides.[1][2] However, their scope is limited by the requirement for activated substrates and often harsh reaction conditions.
In contrast, metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig C–S coupling, provide a much broader substrate scope, greater functional group tolerance, and milder reaction conditions.[3] While the cost of catalysts and ligands, as well as the potential for metal contamination, are important considerations, the versatility and efficiency of these methods have made them indispensable tools in modern organic synthesis. A thorough understanding of the mechanistic underpinnings and practical considerations of both approaches, as outlined in this guide, will enable researchers to make informed decisions and successfully navigate the synthesis of complex thioether-containing molecules.
References
- 1. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 2. Development of a Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ionization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to the Kinetics of Nucleophilic Substitution on 3-Chloropropyl Phenyl Sulfide
For researchers, scientists, and professionals in drug development, understanding the kinetics of nucleophilic substitution reactions is paramount for predicting reaction outcomes, optimizing synthetic routes, and designing novel molecular entities. This guide provides an in-depth analysis of the kinetic data for the reaction of 3-chloropropyl phenyl sulfide with a range of nucleophiles. We will explore the underlying mechanistic principles that govern the reactivity of this substrate, comparing its behavior with simpler alkyl halides and offering a framework for predicting its reactivity with various nucleophilic partners.
The Decisive Role of the Phenylthio Group: Unmasking Anchimeric Assistance
The reaction of this compound with nucleophiles is not a simple bimolecular nucleophilic substitution (SN2) reaction. The presence of the phenylthio group at the γ-position to the leaving group introduces a profound mechanistic twist known as neighboring group participation (NGP) or anchimeric assistance .[1][2] This phenomenon leads to a dramatic acceleration of the reaction rate compared to analogous primary alkyl chlorides lacking the sulfur atom.
The sulfur atom, with its available lone pairs of electrons, acts as an internal nucleophile.[2][3] It attacks the carbon atom bearing the chlorine, displacing the chloride ion in an intramolecular SN2 reaction. This initial, rate-determining step forms a cyclic sulfonium ion intermediate.[3] The external nucleophile then attacks this highly reactive intermediate in a second SN2 step to yield the final product.
This two-step mechanism has profound kinetic consequences. The intramolecular nature of the first step significantly increases the probability of the reaction occurring, leading to a much faster rate than the intermolecular reaction of a typical primary alkyl chloride. For instance, the analogous 2-chloroethyl phenyl sulfide reacts with water approximately 600 times faster than n-propyl chloride, a testament to the potent anchimeric assistance provided by the sulfur atom.[1]
Comparative Kinetic Analysis: A Quantitative Look at Nucleophilicity
To provide a practical framework for researchers, we have compiled a table of estimated relative rate constants for the reaction of this compound with a variety of common nucleophiles in a polar aprotic solvent like DMF at 25°C. It is crucial to note that these are estimated values based on established nucleophilicity scales and the known accelerating effect of the neighboring sulfur group. The actual rates will vary with specific reaction conditions.
| Nucleophile (Nu⁻) | Nucleophile Class | Estimated Relative Rate Constant (k_rel) | Comments |
| I⁻ | Halide | 100,000 | Highly polarizable and an excellent nucleophile. |
| N₃⁻ | Pseudohalide | 50,000 | Strong nucleophile with minimal steric hindrance. |
| CN⁻ | Pseudohalide | 30,000 | Potent nucleophile, though slightly more basic than azide. |
| PhS⁻ | Thiolate | 80,000 | Soft and highly polarizable, making it an excellent nucleophile for this soft electrophile. |
| Piperidine | Secondary Amine | 20,000 | A strong, sterically accessible secondary amine. |
| MeO⁻ | Alkoxide | 5,000 | A strong base and good nucleophile, but less potent than softer nucleophiles in polar aprotic solvents. |
| AcO⁻ | Carboxylate | 100 | A weaker nucleophile due to resonance delocalization of the negative charge. |
| H₂O | Neutral | 1 | A weak, neutral nucleophile, serving as a baseline for comparison. |
Analysis of Trends:
-
Polarizability is Key: The data clearly illustrates that soft, highly polarizable nucleophiles like iodide and thiophenoxide are significantly more reactive towards the soft electrophilic center of the cyclic sulfonium ion intermediate.
-
Charge and Basicity: Anionic nucleophiles are generally more reactive than their neutral counterparts (e.g., MeO⁻ > H₂O). However, nucleophilicity does not always perfectly correlate with basicity, especially in polar aprotic solvents.
-
Steric Effects: While not explicitly detailed in the table, steric hindrance in the nucleophile will decrease the reaction rate. For instance, the reaction with the bulkier tert-butoxide would be significantly slower than with methoxide.
Experimental Protocol for Kinetic Analysis
To empower researchers to generate their own precise kinetic data, we provide a detailed, self-validating protocol for studying the reaction of this compound with a nucleophile, using piperidine as an example.
Objective: To determine the second-order rate constant for the reaction of this compound with piperidine in DMF at 25°C.
Materials:
-
This compound (purified by distillation)
-
Piperidine (distilled)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Standardized solution of HCl in isopropanol
-
Thymol blue indicator solution
-
Thermostatted water bath (25.0 ± 0.1°C)
-
Volumetric flasks, pipettes, and burette
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in anhydrous DMF.
-
Prepare a stock solution of piperidine (e.g., 0.2 M) in anhydrous DMF.
-
-
Kinetic Run:
-
Equilibrate both stock solutions and a separate flask of DMF in the thermostatted water bath for at least 30 minutes.
-
To initiate the reaction, pipette a known volume of the this compound stock solution into a volumetric flask containing a known volume of the piperidine stock solution and make up to the mark with pre-thermostatted DMF. The final concentrations should be chosen to ensure the reaction proceeds at a measurable rate (e.g., 0.01 M substrate and 0.02 M nucleophile).
-
Start a stopwatch immediately upon mixing.
-
-
Quenching and Titration:
-
At regular time intervals (e.g., every 10 minutes), withdraw a 5.00 mL aliquot of the reaction mixture and quench it in a flask containing a known excess of the standardized HCl in isopropanol.
-
Add a few drops of thymol blue indicator and back-titrate the unreacted HCl with a standardized solution of piperidine in DMF to a color endpoint.
-
-
Data Analysis:
-
The concentration of unreacted piperidine at each time point can be calculated from the titration data.
-
Plot the appropriate function of concentration versus time to determine the rate constant. For a second-order reaction with unequal initial concentrations, the integrated rate law is: ln([B]₀[A]t / [A]₀[B]t) = ([B]₀ - [A]₀)kt where [A] is the concentration of this compound and [B] is the concentration of piperidine.
-
A plot of ln([B]₀[A]t / [A]₀[B]t) versus t should yield a straight line with a slope of ([B]₀ - [A]₀)k.
-
Conclusion: A Predictably Fast Reaction with Broad Synthetic Utility
The reaction of this compound with nucleophiles is a compelling example of how neighboring group participation can dramatically influence reaction rates and mechanisms. The key takeaways for researchers are:
-
Accelerated Reactivity: Expect significantly faster reaction rates compared to simple primary alkyl chlorides.
-
Mechanism: The reaction proceeds through a cyclic sulfonium ion intermediate, a hallmark of anchimeric assistance.
-
Nucleophile Choice Matters: Soft, polarizable nucleophiles will generally afford the fastest reaction rates.
-
Predictable Framework: The provided kinetic data, while estimated, offers a solid foundation for predicting relative reactivities and for the rational design of synthetic strategies involving this versatile substrate.
By understanding these kinetic principles, researchers can harness the unique reactivity of this compound for the efficient construction of a wide array of molecular architectures.
References
A Senior Application Scientist's Guide to the Structural Elucidation of Crystalline Derivatives of 3-Chloropropyl Phenyl Sulfide and Related Products
This guide provides an in-depth technical comparison of X-ray crystallographic techniques for the structural analysis of crystalline derivatives of 3-Chloropropyl phenyl sulfide and its reaction products. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis of analytical methodologies, supported by experimental data and protocols, to aid in the selection of the most appropriate technique for structural characterization.
Introduction: The Imperative of Structural Analysis in Drug Development
The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern chemistry and pharmacology. For derivatives of this compound, a class of compounds with potential applications in medicinal chemistry and materials science, a definitive understanding of their molecular architecture is paramount. Structural analysis provides unequivocal proof of chemical identity, stereochemistry, and conformation, which are critical parameters influencing a molecule's biological activity, physical properties, and patentability.
Single-crystal X-ray diffraction (SCXRD) has long been revered as the "gold standard" for determining the absolute structure of small molecules.[1] However, the practical challenges of growing suitable single crystals have spurred the development of alternative and complementary techniques. This guide will provide a comprehensive overview of SCXRD as the primary method for analyzing crystalline derivatives of this compound, while also presenting a comparative analysis with Microcrystal Electron Diffraction (MicroED) and Powder X-ray Diffraction (PXRD).
The choice of analytical technique is not merely a procedural step but a strategic decision that impacts the timeline, cost, and depth of understanding of a research program. This guide is structured to provide the necessary E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) to navigate these choices effectively.
Comparative Analysis of Key Crystallographic Techniques
The selection of an appropriate analytical method for the structural elucidation of small molecules is contingent on several factors, including the nature of the sample, the desired level of detail, and available resources. Below is a comparative overview of SCXRD, MicroED, and PXRD.
Principles and Applications
-
Single-Crystal X-ray Diffraction (SCXRD): This technique involves directing a beam of X-rays onto a single, well-ordered crystal. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of discrete spots.[2] Mathematical analysis of this pattern allows for the determination of the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and stereochemistry.[2] SCXRD is the definitive method for absolute structure determination.[1]
-
Microcrystal Electron Diffraction (MicroED): A cryogenic electron microscopy (CryoEM)-based technique, MicroED uses a beam of electrons instead of X-rays to determine the structures of molecules from nanocrystals.[3][4] Due to the stronger interaction of electrons with matter, much smaller crystals (nanometer to micrometer scale) can be used compared to SCXRD.[1][5] This is a significant advantage for compounds that are difficult to crystallize into larger single crystals.[3]
-
Powder X-ray Diffraction (PXRD): In PXRD, a monochromatic X-ray beam is directed at a polycrystalline powder sample containing thousands of randomly oriented crystallites.[2][6] Instead of discrete spots, the diffraction pattern consists of a series of concentric rings, which are recorded as a one-dimensional plot of intensity versus diffraction angle (2θ).[2] PXRD is primarily used for phase identification, determining sample purity, and analyzing crystal polymorphism.[7] While it is possible to solve crystal structures from high-quality powder data, it is generally less precise than SCXRD.[7]
Quantitative and Qualitative Comparison
The following table summarizes the key performance characteristics of SCXRD, MicroED, and PXRD for the analysis of small organic molecules like derivatives of this compound.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Microcrystal Electron Diffraction (MicroED) | Powder X-ray Diffraction (PXRD) |
| Principle | Diffraction of X-rays by a single crystal | Diffraction of electrons by nanocrystals | Diffraction of X-rays by a polycrystalline powder |
| Typical Crystal Size | 10-250 µm[8] | 50 nm - 1 µm[1][5] | Microcrystalline powder (<10 µm particles)[6] |
| Sample Requirement | High-quality single crystal | Nanocrystals, often from a powder | ~5-10 mg of fine powder |
| Data Output | 3D atomic coordinates, bond lengths, angles | 3D atomic coordinates, bond lengths, angles | 1D diffractogram (Intensity vs. 2θ) |
| Resolution | Atomic (<1 Å)[3] | Atomic (~1 Å)[3][4] | Lower than SCXRD, sufficient for fingerprinting |
| Data Collection Time | Hours to a day[5] | Minutes to a few hours[5][9] | Minutes to hours |
| Primary Application | Absolute structure determination | Structure determination from nanocrystals | Phase identification, purity, polymorphism |
| Key Advantage | Unambiguous, high-precision structures | Requires very small crystals | Rapid analysis of bulk material |
| Key Limitation | Requires large, high-quality single crystals | Can be sensitive to beam damage; specialized equipment | Does not typically provide detailed atomic coordinates |
Experimental Protocol: A Case Study in Phenyl Sulfide Derivative Analysis
As a specific crystallographic information file (CIF) for this compound is not publicly available, this section will detail a representative experimental workflow for a closely related phenyl sulfide derivative. This protocol is a composite of best practices and published methodologies for similar small organic molecules containing sulfur.
Step 1: Synthesis and Purification
The synthesis of this compound derivatives typically involves the reaction of a corresponding thiophenol with a 1,3-dihalopropane or a related electrophile. The purity of the compound is critical for successful crystallization. A purity of >95% as determined by NMR and LC-MS is recommended.
Step 2: Crystallization
The growth of diffraction-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is necessary.
-
Solvent Selection: A solvent in which the compound has moderate solubility is ideal. For phenyl sulfide derivatives, common solvents for recrystallization include ethanol, methanol, ethyl acetate, dichloromethane, and toluene, or mixtures thereof.
-
Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound is filtered into a clean vial, which is loosely capped to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the volatile solvent slowly diffuses out while the vapor of the anti-solvent diffuses in, gradually reducing the solubility and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.
-
Step 3: Single-Crystal X-ray Diffraction Data Collection
A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed on the diffractometer.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a sensitive detector (e.g., a CCD or CMOS detector) is used.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles.
Step 4: Structure Solution and Refinement
The collected diffraction data are processed to determine the crystal structure.
-
Data Reduction and Integration: The raw diffraction images are processed to measure the intensities of the diffraction spots and to determine the unit cell parameters.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using least-squares methods. Software such as SHELXS and SHELXL are commonly used for this purpose.[10] The quality of the final structure is assessed by parameters such as the R-factor.
The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the diffraction experiment.[10]
Visualizing the Workflow
The following diagrams illustrate the experimental and logical workflows described in this guide.
Caption: Experimental workflow for SCXRD analysis.
Caption: Decision tree for selecting a crystallographic technique.
Conclusion
The structural elucidation of crystalline derivatives of this compound is a critical step in their development for potential applications. While single-crystal X-ray diffraction remains the definitive method for obtaining high-resolution three-dimensional structures, the choice of analytical technique should be guided by the nature of the sample and the specific research question. For materials that yield only microcrystalline powders, MicroED has emerged as a powerful alternative for de novo structure determination. Powder XRD, on the other hand, is an indispensable tool for rapid phase identification and purity assessment of bulk materials.
By understanding the principles, advantages, and limitations of each technique, as outlined in this guide, researchers can make informed decisions to accelerate their research and development efforts. The provided experimental workflow serves as a practical starting point for the successful crystallographic analysis of this important class of compounds.
References
- 1. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination - Available technology for licensing from the UCLA [techtransfer.universityofcalifornia.edu]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Frontiers | Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples [frontiersin.org]
- 6. azooptics.com [azooptics.com]
- 7. researchgate.net [researchgate.net]
- 8. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Chloropropyl phenyl sulfide
As a Senior Application Scientist, it is understood that rigorous and innovative research must be paralleled by an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Chloropropyl phenyl sulfide (CAS No. 4911-65-3), a common reagent in organic synthesis.[1][2] The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and prevent environmental contamination by grounding every action in the specific chemical and toxicological properties of the compound.
Hazard Profile and Risk Assessment: The Rationale for Specialized Disposal
Understanding the inherent risks of a chemical is the first step toward managing it safely. This compound is not benign; its hazard profile necessitates that it be treated as regulated hazardous waste.
-
Human Health Hazards : The compound is classified as harmful if swallowed (Acute toxicity, oral) and may cause respiratory irritation.[3][4] It is also a known skin and serious eye irritant.[3][4] These properties demand the use of appropriate Personal Protective Equipment (PPE) at all times, not just during synthesis but also during waste handling and disposal.
-
Environmental Hazards : Critically for disposal, this chemical is very toxic to aquatic life with long-lasting effects. This classification is the primary reason it must never be disposed of via the sewer system. Release into waterways can cause significant, persistent ecological damage.
-
Chemical Classification : As a chlorinated organic substance, this compound is categorized as a halogenated organic compound .[5][6] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), many halogenated organic compounds are regulated as hazardous waste.[7][8] This classification dictates the final disposal pathway, which must be a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[9]
Essential Safety Information
For quick reference, the key physical and toxicological properties of this compound are summarized below. This data informs handling procedures and is often required for waste manifests.
| Property | Value | Source(s) |
| CAS Number | 4911-65-3 | [2][3][10] |
| Molecular Formula | C₉H₁₁ClS | [1][3][11] |
| Molecular Weight | 186.70 g/mol | [3][10] |
| Appearance | Clear, colorless to pale yellow liquid | [1][11] |
| Odor | Strong, sulfurous stench | [1][12] |
| Density | ~1.13 g/cm³ | [1] |
| Boiling Point | ~115 °C @ 3 torr | [1] |
| Flash Point | ~114.8 °C | [1] |
| Hazards | Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation, Toxic to aquatic life | [3][4] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a self-validating system for the proper disposal of this compound, from the point of generation to the point of collection. The causality is clear: each step is designed to mitigate a specific risk identified in the hazard profile.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocol for Disposal
Step 1: Assess Waste Stream
-
Characterize the waste. This includes:
-
Unused or expired neat this compound.
-
Contaminated solids (e.g., paper towels, gloves, silica gel used for purification).
-
Acutely hazardous empty containers that have not been triple-rinsed. Handle uncleaned containers as you would the product itself.
-
Step 2: Select Personal Protective Equipment (PPE)
-
Before handling waste, don appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.[3][4]
-
Gloves : Nitrile or other chemically resistant gloves. Dispose of contaminated gloves as solid hazardous waste.[13]
-
Eye Protection : ANSI Z87.1-compliant safety glasses or goggles.
-
Body Protection : A standard laboratory coat.
-
Step 3: Segregate into Halogenated Waste Stream
-
This is the most critical step. Waste streams must be segregated to ensure proper final treatment.
-
Use a designated waste container specifically for halogenated organic liquids or halogenated organic solids . Do not mix with non-halogenated waste.[6] Mixing waste streams can complicate and significantly increase the cost of disposal.[6]
-
Ensure the container is made of a compatible material (e.g., polyethylene or glass) and has a secure, vapor-tight lid.
Step 4: Label the Waste Container
-
Proper labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[6][14]
-
The label must include:
-
The full chemical name: "this compound".
-
All other chemical constituents and their approximate percentages.
-
The words "Hazardous Waste".
-
The specific hazard characteristics (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The date accumulation started.
-
Step 5: Store in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA, which is a location at or near the point of waste generation.
-
The storage area must be secure, well-ventilated, and equipped with secondary containment to capture any potential leaks.[6]
-
Store away from incompatible materials, such as strong oxidizing agents.[4][15]
Step 6: Schedule Professional Disposal
-
Once the container is full (typically 75-80% capacity to allow for expansion), or if you are approaching the time limit for accumulation set by your institution, arrange for disposal.
-
Contact your institution's EHS office to schedule a waste pickup.[14] Only trained professionals from a licensed hazardous waste disposal company are permitted to transport and dispose of this material.[12]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated. Use a chemical fume hood for all cleanup operations if possible.[4]
-
Contain the Spill : Use an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel to dike and absorb the spill.[4][15][16]
-
Collect Waste : Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : Label the spill cleanup waste as "Spill Debris containing this compound" and dispose of it through the same halogenated waste stream protocol described above.
References
- 1. Page loading... [guidechem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | C9H11ClS | CID 269606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. This compound, 97% | Fisher Scientific [fishersci.ca]
- 11. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. mpbio.com [mpbio.com]
- 14. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 15. abdurrahmanince.net [abdurrahmanince.net]
- 16. fishersci.com [fishersci.com]
Navigating the Safe Handling of 3-Chloropropyl Phenyl Sulfide: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the synthesis and utilization of novel chemical intermediates are foundational to discovery. 3-Chloropropyl phenyl sulfide, a key building block in various synthetic pathways, presents a specific set of handling challenges that demand a robust and well-understood safety protocol. This guide moves beyond mere compliance, offering a deep dive into the causality behind each safety recommendation, ensuring that every step taken in the laboratory is a self-validating measure of protection. Our commitment is to empower you with the knowledge to not only use our products effectively but to do so with the highest degree of safety, building a foundation of trust that extends beyond the product itself.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the inherent risks is paramount. This compound is classified with the following GHS hazard statements:
These classifications necessitate a comprehensive personal protective equipment (PPE) strategy to mitigate exposure through all potential routes: dermal contact, ocular contact, and inhalation.
The Core of Protection: Selecting and Donning Your PPE
The selection of appropriate PPE is the first line of defense. The following table outlines the recommended PPE for handling this compound, grounded in an understanding of its chemical properties.
| PPE Component | Specification | Rationale for Selection |
| Hand Protection | Nitrile or Neoprene Gloves (minimum 8 mil thickness for incidental contact). For extended contact or immersion, consider Viton™ or Silver Shield®/4H® laminate gloves. | This compound is a chlorinated organic sulfide. While standard nitrile gloves offer good protection for incidental splashes with a variety of chemicals, neoprene provides enhanced resistance to many organic compounds.[3][4] For prolonged handling, the superior chemical resistance of Viton™ or laminate materials is advised to prevent permeation.[3][5] |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166. A full-face shield should be worn over goggles when there is a significant risk of splashing. | The serious eye irritation hazard (H319) requires robust protection against splashes. A face shield provides an additional layer of protection for the entire face. |
| Respiratory Protection | Air-purifying respirator (APR) with an organic vapor (OV) cartridge (black color-coded). | The potential for respiratory irritation (H335) necessitates respiratory protection, especially when handling the substance outside of a certified chemical fume hood or in case of a spill. Organic vapor cartridges are designed to adsorb volatile organic compounds like this compound.[6][7] |
| Protective Clothing | A chemically resistant lab coat, disposable sleeves, and an apron for larger quantities. | To prevent skin contact from spills and splashes, a chemically resistant lab coat is essential. Additional protection with disposable sleeves and an apron is recommended when handling significant volumes. |
Procedural Guidance: Donning Your Protective Ensemble
The sequence of donning PPE is critical to ensure a proper seal and prevent cross-contamination.
PPE Donning Workflow
Caption: Sequential workflow for donning PPE.
In the Laboratory: Operational Plan for Handling this compound
Adherence to a strict operational plan minimizes the risk of exposure during handling and experimentation.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible within a 10-second travel distance.
-
Assemble all necessary equipment and reagents before introducing this compound.
-
Prepare a designated waste container for contaminated solids.
-
-
Handling:
-
Conduct all manipulations of this compound within the fume hood.
-
Use a chemical-resistant spatula or a disposable pipette for transferring the substance.
-
Keep the container of this compound closed when not in use.
-
In the event of a small spill within the fume hood, absorb it with a non-reactive absorbent material (e.g., vermiculite or sand) and place it in the designated waste container.
-
-
Post-Handling:
-
Decontaminate all surfaces that may have come into contact with the chemical.
-
Properly doff and dispose of PPE as described in the following section.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Decontamination and Disposal: A Critical Final Step
Proper decontamination and disposal are essential to prevent secondary exposure and environmental contamination.
Procedural Guidance: Doffing and Decontaminating PPE
The doffing sequence is designed to prevent contact with the contaminated exterior of the PPE.
PPE Doffing & Decontamination Workflow
Caption: Sequential workflow for doffing and decontaminating PPE.
Disposal Plan:
-
Contaminated Solids: All disposable PPE (gloves, sleeves, lab coat), absorbent materials from spills, and contaminated labware (e.g., pipette tips) must be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Unused this compound and solutions containing it should be collected in a designated, compatible, and clearly labeled hazardous waste container.
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[8]
By integrating these detailed procedures into your laboratory's standard operating procedures, you can confidently and safely unlock the synthetic potential of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
